3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNAXTOXRXRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200450 | |
| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-84-6 | |
| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its appeal lies in its bioisosteric relationship with amide and ester functionalities, offering enhanced metabolic stability, improved pharmacokinetic profiles, and favorable in vivo performance. Consequently, the 1,2,4-oxadiazole motif has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.
This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, promising derivative: 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole . The strategic incorporation of a bulky tert-butyl group at the 3-position can enhance stability and modulate lipophilicity, while the electron-withdrawing 4-nitrophenyl moiety at the 5-position can influence the molecule's electronic properties and potential biological interactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Synthetic Strategy: A Convergent Approach to 3,5-Disubstituted 1,2,4-Oxadiazoles
The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step. This convergent approach allows for the independent synthesis of the two key fragments, which are then coupled to form the desired heterocyclic core.
Reaction Rationale and Mechanistic Insight
The synthesis of this compound proceeds via a two-step, one-pot procedure. The initial step involves the O-acylation of pivalamidoxime with 4-nitrobenzoyl chloride. This is followed by an in-situ cyclodehydration of the resulting O-acyl amidoxime intermediate to yield the final 1,2,4-oxadiazole. The choice of reagents and conditions is critical for ensuring high yield and purity.
The reaction mechanism is initiated by the nucleophilic attack of the hydroxylamine oxygen of the pivalamidoxime onto the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion to form the O-acyl amidoxime intermediate. The subsequent cyclization is typically promoted by heat or a base, involving the intramolecular attack of the amidoxime nitrogen onto the carbonyl carbon, followed by dehydration to form the stable aromatic 1,2,4-oxadiazole ring.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
Pivalamidoxime
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pivalamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclodehydration: Upon completion of the acylation, gently reflux the reaction mixture for 4-6 hours to facilitate the cyclodehydration of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum to obtain this compound as a solid.
Comprehensive Characterization: Confirming the Molecular Identity and Purity
Thorough characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the upfield region (around δ 1.4-1.5 ppm). The aromatic protons of the 4-nitrophenyl ring will appear as two distinct doublets in the downfield region (around δ 8.3-8.5 ppm), characteristic of a para-substituted benzene ring with a strong electron-withdrawing group.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the quaternary carbon and the methyl carbons of the tert-butyl group, the two distinct carbons of the 1,2,4-oxadiazole ring (C3 and C5), and the carbons of the 4-nitrophenyl ring.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl protons | 1.45 | singlet | 9H |
| Aromatic protons (ortho to NO₂) | 8.40 | doublet | 2H |
| Aromatic protons (meta to NO₂) | 8.30 | doublet | 2H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| tert-butyl (CH₃) | 28-30 |
| tert-butyl (quaternary C) | 33-35 |
| Aromatic CH (ortho to NO₂) | 129-131 |
| Aromatic CH (meta to NO₂) | 124-126 |
| Aromatic C-NO₂ | 150-152 |
| Aromatic C attached to oxadiazole | 130-132 |
| Oxadiazole C3 | 175-177 |
| Oxadiazole C5 | 168-170 |
2. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
~1590-1610 cm⁻¹: C=N stretching of the oxadiazole ring.
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~2900-3000 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1200-1250 cm⁻¹: C-O-N stretching of the oxadiazole ring.
3. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of this compound. Fragmentation patterns can also provide further structural information.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Potential Applications and Future Directions
The unique structural features of this compound make it an interesting candidate for various biological screenings. The presence of the nitroaromatic moiety suggests potential for evaluation in areas such as antimicrobial and anticancer research. Further derivatization of the nitrophenyl ring could open avenues for structure-activity relationship (SAR) studies, allowing for the fine-tuning of its biological profile. The methodologies and characterization data presented in this guide provide a solid foundation for researchers to synthesize, verify, and further explore the therapeutic potential of this and related 1,2,4-oxadiazole derivatives.
References
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Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014).[1][2][3]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]
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Yar, M., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2016, 8989042. [Link]
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Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(11), 989-994. [Link]
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Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 307. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
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Javed, S. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 31(3), 1403-1411. [Link]
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physicochemical properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. It is often employed as a bioisosteric replacement for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, this compound, a compound of interest for its potential applications in drug discovery. The presence of the electron-withdrawing nitro group on the phenyl ring and the bulky tert-butyl group influences its electronic properties, lipophilicity, and overall pharmacological profile. This document provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization.
Molecular Structure and Properties
The chemical structure of this compound is presented below:
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H13N3O3 | - |
| Molecular Weight | 247.25 g/mol | [2] |
| IUPAC Name | This compound | - |
| CAS Number | Not available | - |
Physicochemical Data
A summary of the key physicochemical properties is provided in Table 2. It is important to note that while some data for the parent compound and its isomers are available, specific experimental values for this compound are not extensively reported in the literature. Therefore, some values are predicted or inferred from related structures.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Notes |
| Melting Point | Not available | Experimental | Expected to be a solid at room temperature. The melting point of related energetic materials containing multiple oxadiazole rings can range from 87°C to over 100°C.[3] |
| Solubility | Moderate aqueous solubility (predicted) | In-silico/Experimental | 1,2,4-oxadiazole derivatives have shown aqueous solubility in the range of 30-100 µg/mL at varying pH.[4] |
| Lipophilicity (LogD) | Balanced (predicted) | In-silico/Experimental | Related 1,2,4-oxadiazole compounds exhibit LogD values between 1 and 3.[4] The 1,3,4-oxadiazole isomer generally shows lower lipophilicity than the 1,2,4-isomer.[5] |
| pKa | Weakly basic | - | The nitrogen atoms in the 1,2,4-oxadiazole ring are weakly basic.[6] |
Synthesis and Characterization
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry.
General Synthetic Pathway
The most common route involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. For this compound, this would involve the reaction of pivalamidoxime with 4-nitrobenzoyl chloride.
Caption: General synthetic route to this compound.
Experimental Protocols for Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the aromatic protons of the nitrophenyl group (two doublets in the aromatic region, typically between 7.5 and 8.5 ppm). For a similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde, the tert-butyl protons appear as a singlet at 1.45 ppm.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The quaternary carbon of the tert-butyl group, the carbons of the oxadiazole ring, and the carbons of the nitrophenyl ring will have distinct chemical shifts. Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are influenced by the nature of the substituents.[7][8]
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=N stretching of the oxadiazole ring.
-
N-O stretching of the oxadiazole ring.
-
Asymmetric and symmetric stretching of the nitro group (NO₂).
-
C-H stretching and bending of the tert-butyl and aromatic groups.
General IR spectral data for oxadiazole derivatives confirm the presence of these characteristic bands.[9]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 247.25 g/mol . Fragmentation patterns can provide structural information. For instance, the mass spectrum of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole shows a molecular ion peak at m/z = 297.16 (M+).[10]
Stability Profile
The stability of the 1,2,4-oxadiazole ring is a critical factor for its application in drug development.
pH-Dependent Stability
Studies on 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a pH range of 3-5.[11] Under strongly acidic or basic conditions, the ring is susceptible to hydrolytic cleavage.
-
Acidic Conditions (pH < 3): Protonation of a ring nitrogen atom facilitates nucleophilic attack and subsequent ring opening.
-
Basic Conditions (pH > 5): Nucleophilic attack on a ring carbon leads to ring opening.
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3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Foreword: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] This guide delves into the mechanistic possibilities of a specific analogue, this compound. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding structurally related 1,2,4-oxadiazoles to build a robust, predictive framework for its mechanism of action. We will explore the most probable biological targets and signaling pathways, supported by established experimental data for this class of compounds, and propose a comprehensive strategy for its empirical validation.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] The stability of this heterocyclic system, both chemically and thermally, makes it an attractive component in the design of novel therapeutic agents.[3] Commercially available drugs containing the 1,2,4-oxadiazole moiety underscore its clinical significance.[4]
The versatility of the 1,2,4-oxadiazole scaffold allows for diverse biological activities, including but not limited to:
Our focus, this compound, combines this privileged core with a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety. These substitutions are not arbitrary; they are critical determinants of the molecule's steric and electronic profile, which in turn dictates its interaction with biological macromolecules.
Predicted Mechanisms of Action Based on Analogue Studies
Based on extensive literature on substituted 1,2,4-oxadiazoles, we can hypothesize several likely mechanisms of action for this compound.
Enzyme Inhibition: A Primary Hypothesis
A predominant mechanism for biologically active 1,2,4-oxadiazoles is the inhibition of key enzymes. The specific substitutions on the oxadiazole ring guide the molecule to the active sites of different enzymes.
-
Cholinesterases (AChE and BuChE): Numerous 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4][5][7] The inhibitory potential is often influenced by the substituents' ability to form hydrophobic and hydrogen-bonding interactions within the enzyme's active site.[4][5]
-
STAT3: Disubstituted 1,2,4-oxadiazoles have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling pathways.[6]
-
Other Enzymes: Research has also demonstrated the inhibitory effects of oxadiazole derivatives on enzymes such as α-amylase and α-glucosidase (relevant to diabetes)[8] and xanthine oxidase (implicated in gout).[7]
The presence of the nitrophenyl group in this compound suggests potential interactions within enzyme active sites through pi-pi stacking and hydrogen bonding, while the tert-butyl group can provide significant hydrophobic interactions.
Anticancer Activity
The anticancer potential of the 1,2,4-oxadiazole scaffold is well-documented.[2] A structurally similar compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown moderate activity against a panel of cancer cell lines.[2] The mechanism of anticancer action for this class of compounds can be multifaceted:
-
Induction of Apoptosis: Many 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent inducers of apoptosis in cancer cells.[2]
-
Kinase Inhibition: As mentioned, inhibition of signaling proteins like STAT3 can disrupt cancer cell proliferation and survival.[6] More recently, 1,3,4-oxadiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a promising target in cancer therapy.[9]
The 4-nitrophenyl group is a common feature in molecules designed for anticancer activity, and its inclusion in the target compound warrants a thorough investigation of its antiproliferative effects.
A Proposed Experimental Workflow for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary.
Initial Broad-Spectrum Screening
A logical starting point is to screen the compound against a diverse panel of biological targets to identify initial "hits."
Experimental Protocol: Broad-Spectrum Pharmacological Profiling
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Panel Selection: Utilize a commercial or in-house panel of assays covering a wide range of targets, including but not limited to:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Kinases
-
Nuclear receptors
-
Enzymes (e.g., cholinesterases, proteases, phosphatases)
-
-
Assay Execution: Perform the assays according to established protocols, typically using radioligand binding, fluorescence, or luminescence-based readouts.
-
Data Analysis: Calculate the percent inhibition or activation for each target at a given concentration of the compound. Identify targets that show significant modulation.
Logical Workflow for Initial Screening
Caption: Putative inhibition of acetylcholine hydrolysis.
Cellular Assays for Anticancer Activity
Should the initial screen or structural analysis suggest anticancer potential, cell-based assays are the next logical step.
Experimental Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Table 2: Representative Antiproliferative Activity of a Related Oxadiazole
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline [2] | Mean of 11 lines | ~92.4 |
| Compound 8 [2] | WiDr (Colon) | 4.5 |
Note: This table illustrates the range of potencies observed for related structures.
If significant antiproliferative activity is observed, follow-up assays should be conducted to determine the mode of cell death (e.g., apoptosis assays using Annexin V/PI staining and flow cytometry) and to investigate effects on the cell cycle (e.g., cell cycle analysis by propidium iodide staining).
Conclusion and Future Directions
The structural motifs within this compound provide a strong rationale for investigating its potential as an enzyme inhibitor and an anticancer agent. The tert-butyl group offers a hydrophobic anchor, the nitrophenyl ring provides opportunities for polar and stacking interactions, and the 1,2,4-oxadiazole core ensures metabolic stability.
The proposed experimental workflows provide a clear and logical path to elucidating its specific mechanism of action. Positive results in these assays would warrant further investigation, including molecular docking studies to predict binding modes, structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo studies to assess therapeutic potential. This guide serves as a foundational blueprint for researchers and drug development professionals to unlock the pharmacological promise of this intriguing molecule.
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Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. Available at: [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. SpringerLink. Available at: [Link]
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Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
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SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate. Available at: [Link]
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Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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A mini review on biological potential of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LexisNexis. Available at: [Link]
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The Biological Versatility of the 1,2,4-Oxadiazole Scaffold: A Technical Guide for Researchers
An In-Depth Exploration of a Privileged Heterocycle in Drug Discovery
Introduction: The 1,2,4-Oxadiazole Core - A Staple in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered a "privileged" structure due to its metabolic stability and its ability to serve as a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic properties.[4] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring, combined with its capacity for hydrogen bonding, makes it a versatile building block in the design of novel therapeutic agents.[2][3] While the biological activity of the specific molecule, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has been shown to exhibit a remarkable array of pharmacological activities. This guide will synthesize the current understanding of these activities, offering insights into their mechanisms of action and providing exemplary experimental protocols for their investigation.
A Spectrum of Biological Activities: From Anti-infectives to Neuroprotection
Derivatives of 1,2,4-oxadiazole have been demonstrated to possess a wide range of biological effects, highlighting the therapeutic potential of this chemical class. The diverse activities underscore the importance of the 1,2,4-oxadiazole nucleus as a scaffold for combinatorial chemistry and drug discovery programs.
Antimicrobial and Antifungal Properties
A significant area of investigation for 1,2,4-oxadiazole derivatives is their efficacy against various pathogens. Studies have shown that these compounds can exhibit potent antifungal activity against a range of plant pathogenic fungi.[5] One of the proposed mechanisms for this antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] By disrupting the energy metabolism of fungal cells, these compounds can effectively inhibit their growth.[5] Furthermore, various derivatives have been evaluated for their antibacterial and anti-tubercular activities.[3]
Anticancer and Immunomodulatory Effects
The antiproliferative and immunomodulatory properties of 1,2,4-oxadiazoles are a major focus of current research. Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][6][7] The mechanisms underlying these effects are multifaceted and can include the induction of necrosis in tumor cells.[6][7]
Beyond direct cytotoxicity, some 1,2,4-oxadiazole compounds can modulate the tumor microenvironment. For instance, they have been shown to polarize tumor-associated macrophages (TAMs) towards an M1 phenotype.[6][7] This repolarization is a key strategy in cancer immunotherapy, as M1 macrophages exhibit anti-tumoral functions.[7]
Neuroprotective and Anti-Alzheimer's Potential
The neuroprotective effects of 1,2,4-oxadiazole derivatives are another promising avenue of research. Studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.[8] A key mechanism identified is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]
In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as multi-target agents.[9][10] These compounds have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are important targets in the management of Alzheimer's disease.[9][10]
Other Therapeutic Areas
The versatility of the 1,2,4-oxadiazole scaffold extends to other therapeutic areas, including:
-
Antidiabetic effects: Inhibition of α-glucosidase.[11]
-
Antileishmanial activity: Promising results against Leishmania infantum.[2]
-
Anti-inflammatory properties. [3]
Synthesis and Characterization: A General Approach
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through a well-established synthetic route involving the condensation of an amidoxime with a carboxylic acid derivative.
General Synthesis Workflow
Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Exemplary Synthetic Protocol
The following is a generalized protocol for the synthesis of 1,2,4-oxadiazole derivatives, which may require optimization for specific substrates.
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).
-
Amidoxime Addition: Add the corresponding amidoxime to the reaction mixture.
-
Coupling and Cyclization: The reaction mixture is typically heated to facilitate the O-acylation of the amidoxime followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.
Investigating Biological Activity: Key Experimental Workflows
To elucidate the biological activity of novel 1,2,4-oxadiazole derivatives, a series of in vitro and in vivo assays are employed.
In Vitro Antifungal Activity Assessment
Caption: Workflow for determining in vitro antifungal activity.
In Vitro Anticancer and Immunomodulatory Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.
Macrophage Polarization Assay
-
Macrophage Culture: Culture bone marrow-derived macrophages (BMDMs).
-
Compound Exposure: Expose the BMDMs to the 1,2,4-oxadiazole derivative.
-
Phenotypic Analysis: Analyze the expression of M1 macrophage markers (e.g., CD86) and the production of M1-associated cytokines (e.g., TNF-α, IL-12) using flow cytometry and ELISA, respectively.
Quantitative Data Summary
The following table provides a hypothetical summary of biological activity data for a series of 1,2,4-oxadiazole derivatives, illustrating how such data would be presented.
| Compound ID | Antifungal IC50 (µM) vs. R. solani | Anticancer IC50 (µM) vs. B16-F10 | AChE Inhibition IC50 (µM) |
| OXD-1 | 15.2 | 25.8 | >100 |
| OXD-2 | >100 | 5.1 | 0.08 |
| OXD-3 | 8.9 | 12.4 | 1.5 |
| OXD-4 | 22.5 | >100 | 0.12 |
Potential Signaling Pathways
The diverse biological activities of 1,2,4-oxadiazole derivatives are mediated through various signaling pathways.
Caption: Potential signaling pathways modulated by 1,2,4-oxadiazole derivatives.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a highly versatile and valuable core in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, from combating infectious diseases to showing promise in the treatment of cancer and neurodegenerative disorders. The continued exploration of the structure-activity relationships of this privileged heterocycle, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of novel and effective therapeutic agents. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on related compounds provides a strong foundation and a clear roadmap for its investigation. Future studies should focus on synthesizing and screening libraries of 1,2,4-oxadiazole derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound with significant potential in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of a nitrophenyl group suggests a potential for various pharmacological activities, including anticancer and antimicrobial effects. This document details the IUPAC nomenclature and chemical structure, proposes a robust synthetic pathway with a detailed experimental protocol, and discusses methods for its characterization. Furthermore, it delves into the prospective applications of this molecule in drug development, supported by an understanding of its mechanism of action as inferred from related compounds.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties have made it a privileged scaffold in modern medicinal chemistry. A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisosteric replacement for amide and ester groups.[1] This substitution can enhance a drug molecule's resistance to hydrolytic degradation, thereby improving its metabolic stability and oral bioavailability. Consequently, 1,2,4-oxadiazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities as muscarinic agonists, benzodiazepine receptor partial agonists, and inhibitors of various enzymes.[2]
The subject of this guide, this compound, combines this valuable heterocyclic core with two key substituents: a tert-butyl group and a 4-nitrophenyl group. The bulky tert-butyl group can influence the molecule's conformation and its interactions with biological targets. The 4-nitrophenyl moiety is a common feature in pharmacologically active compounds and can be a precursor for an amino group, allowing for further chemical modifications.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H13N3O3 | Calculated |
| Molecular Weight | 247.25 g/mol | Calculated |
| XLogP3 | 3.1 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an activated carboxylic acid derivative. A plausible and efficient synthetic route for this compound is outlined below, adapted from established methodologies for similar compounds.[2]
Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Pivalamidoxime
-
To a solution of pivalamide in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pivalamidoxime.
Step 2: Synthesis of this compound
-
Dissolve pivalamidoxime in a dry aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath and add 4-nitrobenzoyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to induce cyclization of the O-acyl-amidoxime intermediate.
-
After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons of the para-substituted phenyl ring. The protons ortho to the nitro group will be downfield compared to the protons meta to the nitro group.
-
Tert-butyl Protons: A singlet in the aliphatic region (typically δ 1.3-1.5 ppm), integrating to nine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment:
-
Oxadiazole Carbons: Two signals in the downfield region (typically δ 160-180 ppm) corresponding to the C3 and C5 carbons of the oxadiazole ring.
-
Aromatic Carbons: Four signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most deshielded.
-
Tert-butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal.
Infrared (IR) Spectroscopy
Key characteristic IR absorption bands are expected for the following functional groups:
-
C=N stretch (oxadiazole): Around 1600-1650 cm⁻¹
-
N-O stretch (oxadiazole): Around 1300-1400 cm⁻¹
-
NO₂ stretch (asymmetric and symmetric): Two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the oxadiazole ring.
Applications in Drug Development
The structural features of this compound suggest its potential as a valuable scaffold in drug discovery.
Bioisosterism and Pharmacokinetic Improvement
As previously mentioned, the 1,2,4-oxadiazole ring serves as a robust bioisostere for esters and amides.[1] This property is crucial in overcoming common pharmacokinetic challenges such as enzymatic degradation. By replacing a labile ester or amide linkage with the more stable oxadiazole ring, medicinal chemists can design drug candidates with longer half-lives and improved oral bioavailability.
Caption: Bioisosteric replacement of esters and amides with a 1,2,4-oxadiazole ring.
Potential Pharmacological Activities
The 4-nitrophenyl group is a key pharmacophore in many biologically active molecules. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization to explore structure-activity relationships (SAR).
Derivatives of nitrophenyl-oxadiazoles have been investigated for a range of therapeutic applications:
-
Anticancer Activity: Many nitrophenyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: The oxadiazole nucleus is present in several antimicrobial agents. The combination with a nitrophenyl group could lead to compounds with potent activity against a range of bacteria and fungi.
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical routes, and its structure possesses key features that are desirable in modern drug design. The stability of the 1,2,4-oxadiazole core, coupled with the potential pharmacological contributions of the nitrophenyl group, makes this compound a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- Neda, I., et al. (2008). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
- Palah, A., et al. (2020). Bioisosterism: 1,2,4‐Oxadiazole Rings. Archiv der Pharmazie, 353(10), 2000150.
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discovery and history of 1,2,4-oxadiazole compounds
An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 1,2,4-oxadiazole core, from its initial discovery in the late 19th century to its current prominence in modern drug development. We will delve into the evolution of its synthesis, the scientific rationale behind its use as a critical pharmacophore, and the key milestones that have cemented its importance for researchers and medicinal chemists.
The Genesis of a Heterocycle: A Historical Overview
The journey of the 1,2,4-oxadiazole began in 1884 with its first synthesis by Tiemann and Krüger.[1][2] Initially termed "azoxime," this novel five-membered heterocycle remained a chemical curiosity for decades.[1] It wasn't until nearly 80 years after its discovery that the scientific community began to take significant notice, initially spurred by observations of its photochemical rearrangement into other heterocyclic systems.[1]
The first foray into the biological potential of 1,2,4-oxadiazole derivatives commenced in the early 1940s. However, a pivotal moment arrived twenty years later with the introduction of Oxolamine to the pharmaceutical market as a cough suppressant, marking the first commercial drug to feature the 1,2,4-oxadiazole ring.[1] This event catalyzed a deeper investigation into the scaffold's medicinal properties, leading to an explosion of research over the last four decades.
| Milestone | Year | Significance | Reference |
| First Synthesis | 1884 | Tiemann and Krüger report the first synthesis of the 1,2,4-oxadiazole ring. | [1][2] |
| Biological Studies Begin | ~1940s | Initial investigations into the pharmacological activity of derivatives commence. | [1] |
| First Commercial Drug | ~1960s | Oxolamine is introduced as a cough suppressant. | [1] |
| Recognition as Bioisostere | Late 20th Century | The ring becomes widely recognized as a stable bioisostere for amide and ester groups. | [1][3][4] |
| Natural Product Discovery | 2011 | Phidianidines A and B, natural products containing the ring, are isolated. | [1] |
The Art of the Synthesis: From Classical Methods to Modern Efficiency
The synthetic pathways to 1,2,4-oxadiazoles have evolved significantly, driven by the need for higher yields, milder reaction conditions, and greater molecular diversity.
The Foundational Method: Acylation of Amidoximes
The most traditional and widely studied route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes.[5] This two-step process begins with the formation of an O-acylated amidoxime intermediate, which is then dehydrated via thermal cyclization to form the heterocyclic ring.[5]
The classical approach, as first described by Tiemann and Krüger, involved reacting an amidoxime with an acyl chloride and heating the mixture to induce cyclization.[2]
Causality and Limitations: This original method, while foundational, suffered from significant drawbacks. The requisite high temperatures often led to low yields and the formation of numerous byproducts, complicating purification.[2] The choice of an acylating agent (e.g., acid chlorides, anhydrides) was critical, but the harsh conditions limited the functional group tolerance of the starting materials.[5]
An Alternative Pathway: 1,3-Dipolar Cycloaddition
Another major synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][5] This method offers a different strategic approach to ring formation. Nitrile oxides, typically generated in situ from sources like α-nitroketones or hydroximoyl chlorides, act as the 1,3-dipole that reacts with the cyano group of a nitrile.[6]
The 1,2,4-Oxadiazole in Drug Discovery: A Privileged Scaffold
The sustained interest in 1,2,4-oxadiazoles stems from their remarkable utility in medicinal chemistry, primarily due to their role as a bioisostere and their wide range of pharmacological activities. [1][7]
The Power of Bioisosterism
A central pillar of the 1,2,4-oxadiazole's success is its function as a bioisosteric replacement for ester and amide moieties . [1][3][4]Esters and amides are ubiquitous in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles.
The 1,2,4-Oxadiazole Advantage:
-
Metabolic Stability: The aromatic heterocycle is significantly more resistant to enzymatic cleavage than its ester or amide counterparts. [3]* Geometric and Electronic Mimicry: The ring can maintain the crucial geometry and hydrogen bonding capabilities of the group it replaces. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide, which is essential for receptor binding. [1][4]* Modulation of Properties: As an electron-withdrawing group, the ring can influence the electronic properties of the molecule, which can be fine-tuned by placing substituents at the C3 or C5 positions. [4]
A Spectrum of Biological Activity
Over the past 40 years, derivatives of 1,2,4-oxadiazole have demonstrated an exceptionally broad range of biological activities. [1]This versatility makes it a "privileged scaffold" in drug design.
Reported Pharmacological Activities Include:
-
Anticancer: Cytotoxicity against various cancer cell lines. [4][8]* Anti-inflammatory & Analgesic: Inhibition of inflammatory pathways. [8]* Antimicrobial: Activity against bacteria and fungi. [8]* Antiviral: Including activity against HIV. [4][8]* Neurological: Applications in treating Alzheimer's disease, anxiety, and depression, with compounds acting as muscarinic receptor agonists and antagonists of serotonin receptors. [1][4][9] This wide applicability has led to the development of several commercial drugs beyond Oxolamine, such as Ataluren (for Duchenne muscular dystrophy) and Pleconaril (an antiviral). [1]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic chemistry, here are two representative protocols.
Protocol 1: Classic Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol details the synthesis via an O-acylated amidoxime intermediate, followed by thermal cyclization.
Step A: Synthesis of O-Acylamidoxime Intermediate
-
Reactant Preparation: Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Acylation: Add the acyl chloride (1.05 eq) dropwise to the cooled solution over 15 minutes. Causality: The slow, cooled addition controls the exothermic reaction and prevents side reactions.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Workup: Quench the reaction by pouring the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-acylamidoxime can be purified by recrystallization or column chromatography.
Step B: Thermal Cyclization to 1,2,4-Oxadiazole
-
Setup: Place the purified O-acylamidoxime from Step A into a flask.
-
Heating: Heat the compound neat (or in a high-boiling solvent like xylene or DMF) to 120-150 °C. Causality: The thermal energy provides the activation energy needed for the intramolecular cyclization and dehydration.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Cool the reaction mixture to room temperature. The crude 1,2,4-oxadiazole product can then be purified by column chromatography on silica gel.
Protocol 2: Modern One-Pot Microwave-Assisted Synthesis
This protocol exemplifies a rapid and efficient modern approach.
-
Reactant Charging: In a dedicated microwave reaction vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), a carboxylic acid (1.1 eq), and a coupling agent (e.g., HOBt/EDC) or a pre-activated acid derivative. Add a suitable high-boiling polar solvent (e.g., DMF, NMP).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-160 °C) for 15-30 minutes. Causality: Microwave energy efficiently and uniformly heats the polar reaction mixture, dramatically accelerating the rates of both O-acylation and subsequent cyclodehydration in a single step.
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Conclusion and Future Prospects
From its obscure discovery over a century ago, the 1,2,4-oxadiazole ring has established itself as an indispensable tool in the arsenal of medicinal chemists. Its journey from a laboratory curiosity to a privileged scaffold in FDA-approved drugs is a testament to the power of synthetic innovation and the strategic application of concepts like bioisosterism. As synthetic methodologies become even more efficient and our understanding of its biological interactions deepens, the 1,2,4-oxadiazole core is poised to remain a cornerstone of drug discovery for years to come.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
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Glowacka, I. E., & Stasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]
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Rejmund, M., & Godyń, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 112. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–545. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. Retrieved from [Link]
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Street, L. J., Baker, R., Book, T., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.
Introduction
This compound is a member of the 1,2,4-oxadiazole family, a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation. This guide will detail the expected spectral data for the title compound and provide the rationale behind the interpretation of these data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two main sets of signals corresponding to the tert-butyl group and the protons of the para-substituted nitrophenyl ring.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 - 8.30 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~8.20 - 8.10 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~1.45 | Singlet | 9H | Tert-butyl protons |
Interpretation and Rationale:
The aromatic region of the spectrum is anticipated to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The strong electron-withdrawing nature of the nitro group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The protons ortho to the nitro group are expected to be the most deshielded. The tert-butyl group, being electronically isolated from the aromatic system, will appear as a sharp singlet with an integration of nine protons, typically in the upfield region around 1.45 ppm. This prediction is consistent with data reported for structurally similar compounds like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde, where the tert-butyl protons appear at 1.45 ppm.[3]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to achieve adequate signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C5 of oxadiazole ring |
| ~168 | C3 of oxadiazole ring |
| ~150 | Aromatic carbon attached to the nitro group |
| ~130 | Quaternary aromatic carbon attached to the oxadiazole ring |
| ~129 | Aromatic CH carbons ortho to the oxadiazole ring |
| ~124 | Aromatic CH carbons ortho to the nitro group |
| ~33 | Quaternary carbon of the tert-butyl group |
| ~28 | Methyl carbons of the tert-butyl group |
Interpretation and Rationale:
The two carbons of the 1,2,4-oxadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum.[4] The aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded among the aromatic carbons. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for this less sensitive nucleus.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2970-2870 | Medium | Aliphatic C-H stretching (tert-butyl) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1530-1510 | Strong | Asymmetric NO₂ stretching |
| ~1350-1330 | Strong | Symmetric NO₂ stretching |
| ~1620 | Medium | C=N stretching of the oxadiazole ring |
| ~1250 | Medium | C-O stretching of the oxadiazole ring |
Interpretation and Rationale:
The IR spectrum will be dominated by strong absorptions from the nitro group. Aromatic nitro compounds typically show two distinct, strong bands for the asymmetric and symmetric N-O stretching vibrations.[6][7] The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region.[8] The tert-butyl group will exhibit characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The C=N and C-O stretching vibrations of the oxadiazole ring are also expected in the fingerprint region.[1]
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[9]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Possible Fragment |
| 247 | [M]⁺ (Molecular Ion) |
| 232 | [M - CH₃]⁺ |
| 190 | [M - C(CH₃)₃]⁺ |
| 150 | [C₇H₄N₂O₂]⁺ (nitrophenylacetylene cation) |
| 120 | [C₇H₄NO]⁺ |
| 102 | [C₆H₄N]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Interpretation and Rationale:
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₃N₃O₃ = 247.25 g/mol ). A common fragmentation pathway for 1,2,4-oxadiazoles involves cleavage of the heterocyclic ring.[10] For the title compound, fragmentation could involve the loss of the tert-butyl group to give a stable cation at m/z 190. The tert-butyl cation itself is also expected to be a prominent peak at m/z 57. Further fragmentation of the nitrophenyl-oxadiazole moiety can lead to a variety of smaller fragments as outlined in the table.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier gas: Helium
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Visualization of Experimental Workflows
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.
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Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link]
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(n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Retrieved from [Link]
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(n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Retrieved from [Link]
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Rehman, A., et al. (2012). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Asian Journal of Pharmaceutical and Health Sciences. Retrieved from [Link]
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(n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Retrieved from [Link]
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(2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Retrieved from [Link]
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Bekircan, O. (n.d.). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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(n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PubMed Central. Retrieved from [Link]
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A Strategic Guide to Unveiling the Therapeutic Targets of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1][2]. This guide addresses the novel compound 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole , a molecule of significant interest for which the specific therapeutic targets remain uncharacterized. We present a comprehensive, multi-phase strategic workflow designed for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound. This document moves beyond rigid templates to provide a logical, experience-driven roadmap, beginning with broad phenotypic screening and progressing through unbiased target deconvolution and hypothesis-driven validation. Our approach is grounded in established methodologies, including affinity-based proteomics and targeted enzymatic and cellular assays, providing a robust framework to unlock the therapeutic potential of this promising molecule.
Introduction: The 1,2,4-Oxadiazole Scaffold and the Path Forward
The five-membered 1,2,4-oxadiazole ring is a versatile heterocyclic motif that has captured the attention of medicinal chemists for its unique bioisosteric properties and wide range of pharmacological applications[2][3]. It frequently serves as a metabolically stable replacement for amide or ester functionalities, enhancing the pharmacokinetic profile of drug candidates[3][4]. Compounds incorporating this scaffold have been investigated as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, with some advancing into clinical trials[1][4].
The subject of this guide, this compound, combines this privileged core with structural features that suggest significant biological potential:
-
The 1,2,4-Oxadiazole Core: Provides metabolic stability and acts as a rigid scaffold for orienting substituents.
-
The Tert-butyl Group: A bulky, lipophilic group that can mediate specific hydrophobic interactions within a protein binding pocket.
-
The 4-Nitrophenyl Moiety: An electron-withdrawing group that can participate in various non-covalent interactions and may be critical for binding affinity and selectivity.
Despite its promising structure, no public data exists on the biological activity or molecular targets of this specific compound. This guide, therefore, serves as a complete blueprint for its initial characterization, outlining a logical progression from confirming biological effect to pinpointing the precise mechanism of action.
A Multi-Phase Strategy for Target Identification and Validation
We propose a comprehensive, three-phase strategy that balances unbiased discovery with hypothesis-driven validation. This approach maximizes the probability of success by first confirming a disease-relevant phenotype and then employing complementary methods to identify and validate the molecular target responsible for that effect.
Caption: Workflow for affinity-based pull-down proteomics.
Experimental Protocol: On-Bead Affinity Pull-Down
-
Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., a short PEG chain ending in a primary amine or carboxylic acid) suitable for covalent attachment to beads. The linker position must be carefully chosen to minimize disruption of the compound's active pharmacophore.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose). Prepare control beads with no compound attached.
-
Lysate Preparation: Grow and harvest cells from a sensitive cell line identified in Phase 1. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C. For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, unmodified compound.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Self-Validation & Interpretation: A true target protein should be significantly enriched on the compound-conjugated beads compared to the control beads. Furthermore, its binding should be reduced in the competitive elution experiment. This dual-validation approach provides high confidence in the identified candidates.
Phase 3: Hypothesis-Driven Target Validation
In parallel with or informed by unbiased discovery, specific target hypotheses can be tested directly. Based on extensive literature on 1,2,4-oxadiazoles, several enzyme families are plausible targets.[2][6]
Hypothesis A (Oncology): Inhibition of Matrix Metalloproteinases (MMPs) Several 1,3,4-oxadiazole derivatives (a related isomer) have shown potent MMP inhibitory activity, particularly against MMP-9, which is involved in cancer metastasis.[7]
Experimental Protocol: MMP-9 Fluorogenic Enzymatic Assay
-
Assay Principle: This assay uses a fluorogenic peptide substrate that is cleaved by active MMP-9, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a lower signal.
-
Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate, assay buffer.
-
Procedure: a. Add assay buffer, recombinant MMP-9, and varying concentrations of this compound to a 96-well plate. b. Incubate for 30 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Measure the fluorescence intensity kinetically over 60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Hypothesis B (Neurodegeneration): Inhibition of Monoamine Oxidase B (MAO-B) Derivatives of 1,2,4-oxadiazole have recently been identified as potent inhibitors of MAO-B, a key target in the treatment of Alzheimer's and Parkinson's diseases.[3]
Experimental Protocol: MAO-B Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: CETSA measures the direct engagement of a compound with its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[8]
-
Cell Treatment: Treat intact cells (e.g., a neuroblastoma cell line) with the compound or vehicle control for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble (un-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble MAO-B remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble MAO-B versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms direct target engagement.
Caption: Hypothetical inhibition of the MAO-B pathway.
Data Summary and Interpretation
The data gathered from these complementary approaches must be synthesized to build a conclusive case for a specific molecular target.
| Experiment Type | Key Question Answered | Example Positive Result |
| Phenotypic Screen | Does the compound have a relevant biological effect? | IC₅₀ = 500 nM against A549 lung cancer cells. |
| Affinity Pull-Down | What proteins does the compound physically bind to? | Protein Kinase X identified with 10-fold enrichment. |
| Enzymatic Assay | Does the compound modulate the activity of a purified target? | IC₅₀ = 250 nM against recombinant Protein Kinase X. |
| CETSA | Does the compound bind to the target inside a cell? | 5°C thermal shift of Protein Kinase X at 1 µM compound. |
A successful outcome would see a convergence of evidence: a protein identified through an unbiased method (pull-down) is confirmed to be functionally modulated in a biochemical assay and engaged by the compound in a cellular context (CETSA), all at concentrations consistent with the initial phenotypic screen. This robust, multi-faceted validation provides a strong foundation for advancing the compound into lead optimization.
Conclusion and Future Directions
While the therapeutic targets of this compound are currently unknown, its chemical structure places it within a class of compounds with immense therapeutic precedent. The strategic workflow detailed in this guide provides a clear, logical, and experimentally robust pathway for its characterization. By systematically progressing from broad phenotypic analysis to specific, multi-pronged target validation, researchers can efficiently deconvolve its mechanism of action. Successful identification of a novel and druggable target will pave the way for subsequent lead optimization, in vivo efficacy studies, and the ultimate development of a new therapeutic agent.
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Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4957-4974. Available at: [Link]
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Patel, A. B., & Patel, J. K. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(30), e202301131. Available at: [Link]
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In Silico Modeling of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth, comprehensive framework for the in silico modeling of the interactions between the novel compound 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole and its putative biological target, the Epidermal Growth Factor Receptor (EGFR). As the 1,2,4-oxadiazole scaffold is a recurring motif in a multitude of potent anticancer agents, this guide will equip researchers, scientists, and drug development professionals with the theoretical underpinnings and practical, step-by-step protocols necessary to elucidate the molecular basis of this compound's activity. By leveraging a suite of computational tools, we will navigate the entire in silico drug discovery workflow, from target identification and validation to the intricate analysis of protein-ligand dynamics.
Introduction: The Rationale for In Silico Investigation
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently associated with a diverse range of biological activities, most notably in the realm of oncology.[1][2] The subject of this guide, this compound, is a novel derivative with potential as an anticancer agent. Preliminary investigations into structurally similar compounds suggest that the Epidermal Growth Factor Receptor (EGFR) is a highly plausible biological target.[3][4][5] EGFR, a receptor tyrosine kinase, is a well-established oncogene, and its inhibition is a clinically validated strategy for cancer therapy.[6][7]
In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient avenue to explore the putative interactions between our compound of interest and EGFR.[8] By simulating these interactions at an atomic level, we can predict binding affinities, identify key interacting residues, and gain a dynamic understanding of the protein-ligand complex. This knowledge is invaluable for lead optimization and the rational design of next-generation inhibitors with improved potency and selectivity.
This guide will provide a rigorous, self-validating protocol for the in silico analysis of this compound, from the initial stages of molecular preparation to the advanced interpretation of simulation data.
Target Selection and Preparation: Focusing on EGFR
The selection of a biological target is a critical first step in any drug discovery campaign. Based on the established anticancer properties of 1,2,4-oxadiazole derivatives, EGFR emerges as a prime candidate.[3][4][5] Numerous studies have successfully employed in silico techniques to model the interaction of oxadiazole-containing compounds with EGFR, further validating this choice.[3]
For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor, available from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2GS2 , which provides a high-resolution structure of EGFR with a co-crystallized anilinoquinazoline inhibitor. The presence of a known inhibitor helps to define the ATP-binding site, which will be the target for our docking studies.
Experimental Protocol: Receptor Preparation
The raw PDB structure requires careful preparation to ensure it is suitable for molecular docking and dynamics simulations. This process typically involves the removal of non-essential molecules, the addition of missing atoms, and the assignment of appropriate charges and atom types.
Step-by-step Methodology:
-
Obtain the PDB Structure: Download the coordinate file for PDB ID: 2GS2 from the RCSB Protein Data Bank ([Link]).
-
Remove Heteroatoms: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-protein molecules, including water, ions, and the co-crystallized ligand.
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, ensuring that the protonation states of ionizable residues are appropriate for a physiological pH of 7.4.
-
Assign Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein using a well-validated force field, such as AMBER or CHARMM. This is a critical step for accurately calculating intermolecular interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
Ligand Preparation: Readying the Oxadiazole for Docking
Accurate representation of the ligand is equally as important as the preparation of the receptor. The 3D structure of this compound must be generated and optimized before it can be docked into the EGFR binding site.
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing program like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within a molecular modeling suite.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms. For novel compounds, quantum mechanical calculations (e.g., using Gaussian or GAMESS) can provide more accurate charge distributions.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6] This allows us to generate a plausible 3D model of the protein-ligand complex and to estimate the strength of the interaction.
The Docking Workflow
The following diagram illustrates the key steps in a typical molecular docking workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and well-validated open-source program for molecular docking.
Step-by-step Methodology:
-
Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type information.
-
Define the Binding Site: Define a "grid box" that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized ligand in the original PDB structure can be used to center this box.
-
Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor, ligand, and grid box information as input.
-
Analyze Results: Vina will output a set of predicted binding poses for the ligand, ranked by their calculated binding affinities (in kcal/mol). The pose with the most negative binding affinity is typically considered the most favorable.
Data Presentation: Docking Results
The results of the docking simulation should be summarized in a clear and concise table.
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) | Interaction Type |
| 1 | -9.8 | Met793, Gly796, Leu718 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | Cys797, Leu844, Thr790 | Hydrophobic, Pi-Alkyl |
| 3 | -9.2 | Asp855, Lys745 | Salt Bridge, Hydrogen Bond |
Molecular Dynamics Simulation: Exploring the Dynamic Interaction
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations allow us to study the system's behavior over time.[6] This provides valuable insights into the stability of the binding pose and the dynamics of the intermolecular interactions.
The Molecular Dynamics Workflow
The following diagram outlines the general workflow for a molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.
Step-by-step Methodology:
-
System Preparation:
-
Place the best-ranked protein-ligand complex from docking into a simulation box.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to allow the solvent to equilibrate around the protein-ligand complex.
-
Follow this with a longer simulation under NPT (constant number of particles, pressure, and temperature) conditions to equilibrate the system's density.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of flexibility and rigidity.
-
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory.
Data Presentation: MD Simulation Analysis
Key metrics from the MD simulation should be presented in a clear and understandable format.
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein Backbone RMSD (Å) | 1.5 | 0.3 | Stable protein structure |
| Ligand RMSD (Å) | 0.8 | 0.2 | Ligand remains bound in the active site |
| Binding Free Energy (kcal/mol) | -35.2 | 4.5 | Favorable binding interaction |
Conclusion: Synthesizing In Silico Insights for Drug Discovery
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interaction with EGFR. By following these detailed protocols, researchers can generate valuable data on the binding mode, stability, and energetics of this potential anticancer agent.
The insights gained from these computational studies are not merely theoretical. They provide a strong foundation for hypothesis-driven experimental work. For instance, the identification of key interacting residues can guide site-directed mutagenesis studies to validate the predicted binding mode. Furthermore, the understanding of the structure-activity relationship derived from these models can inform the design of more potent and selective analogs. Ultimately, the integration of in silico modeling into the drug discovery pipeline, as detailed in this guide, can significantly accelerate the journey from a promising compound to a clinically effective therapeutic.
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Gomtsyan, A. (2012). 1, 2, 4-Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(18), 7795-7813. [Link]
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He, Y., et al. (2019). 1, 3, 4-Oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. European Journal of Medicinal Chemistry, 180, 506-516. [Link]
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Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of 1, 3, 4-oxadiazole derivatives as a novel class of orally active non-steroidal anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 20(13), 3871-3875. [Link]
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Unadkat, V., et al. (2022). Identification of 1, 2, 4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. ACS omega, 7(19), 16828-16840. [Link]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind experimental design, the selection of orthogonal assays to ensure data integrity, and the proper methods for data analysis and interpretation. We present detailed, step-by-step protocols for two foundational cytotoxicity assays—the MTT and LDH assays—chosen to provide complementary insights into the compound's effects on metabolic viability and membrane integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically valid initial assessment of novel chemical entities.
Introduction: The Rationale for Screening 1,2,4-Oxadiazole Derivatives
Heterocyclic compounds are cornerstones of modern drug discovery, with the 1,2,4-oxadiazole ring system being of particular interest due to its metabolic stability and its role as a versatile pharmacophore capable of engaging with various biological targets.[1][2] A growing body of literature highlights the potent cytotoxic and antiproliferative activities of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines, including breast, lung, and colon cancer.[1][3] These compounds can induce cell death through diverse mechanisms, making them attractive candidates for further development.
The specific compound, this compound, combines the stable oxadiazole core with a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety. These features may confer unique pharmacological properties. Therefore, the initial step in evaluating its potential as a therapeutic agent is a rigorous and well-designed preliminary cytotoxicity screen. This initial screen serves not to define a precise mechanism of action, but to answer a critical question: Does this compound exhibit biological activity against cancer cells at relevant concentrations? A positive result from this stage provides the necessary justification for more extensive mechanistic and preclinical studies.
Strategic Framework for a Robust Preliminary Screen
A successful preliminary screen is built on more than just technical execution; it requires a strategic foundation to ensure the results are both reliable and meaningful. The two pillars of this strategy are the judicious selection of cell models and the implementation of a multi-assay approach.
Causality in Cell Line Selection
The choice of cell lines is a critical experimental parameter. Rather than selecting a single, arbitrary line, a well-considered panel should be used to provide a broader initial spectrum of activity. For a preliminary screen of an unknown compound, a logical starting point includes:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+), p53 wild-type cell line. It is a workhorse in cancer research and represents a common epithelial-derived carcinoma.
-
A549 (Human Lung Carcinoma): A representative of non-small cell lung cancer (NSCLC), a leading cause of cancer mortality.
-
HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line that is often used in drug screening studies.[4]
This initial panel provides diversity in tissue origin and genetic background, offering a first look at potential selectivity. It is also crucial to include a non-cancerous control cell line to assess general cytotoxicity and determine if the compound has a therapeutic window.
-
MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid fibroblast cell line. Significant toxicity against these cells at concentrations similar to those affecting cancer cells would be an early red flag for non-specific cytotoxicity.
The Imperative of a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular parameters, and a comprehensive picture emerges only when these methods are used in concert.[5][6] For this guide, we advocate for the concurrent use of the MTT and LDH assays.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health and cellular viability.[6][7] A reduction in the MTT signal suggests a decrease in viable, metabolically active cells.
-
LDH Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[8][9][10]
By comparing the results, one can begin to distinguish between different cellular fates. For example, a compound that is primarily cytostatic (inhibits proliferation) might cause a strong decrease in the MTT signal over time with only a minimal increase in LDH release. Conversely, a compound that is acutely cytotoxic (induces rapid cell death via necrosis) would cause a rapid and significant increase in LDH release.
Experimental Workflow and Protocols
A well-organized workflow is essential for reproducibility. The overall process, from cell preparation to data analysis, is outlined below.
Caption: Overall experimental workflow for cytotoxicity screening.
Protocol: MTT Assay for Metabolic Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[6][7] The amount of formazan is proportional to the number of metabolically active cells.
Materials:
-
Cells seeded in a 96-well plate
-
Test compound and controls
-
MTT solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 540-590 nm.[7][12]
Protocol: LDH Assay for Membrane Integrity
This assay quantifies the release of LDH from cells with damaged plasma membranes.[8][9][13] The released LDH catalyzes a reaction that results in a measurable colorimetric or fluorescent signal.
Materials:
-
Cells and treatment plate from the same experiment as the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency and validated reagents)
-
Lysis Buffer (usually included in the kit, e.g., Triton X-100)
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls: In parallel with the treatment plate, prepare maximum LDH release controls. To wells containing untreated cells, add the Lysis Buffer provided in the kit (typically 10 µL) 45 minutes before the end of the incubation period.
-
Sample Collection: After the 48-hour treatment incubation, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).
-
Measurement: Read the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[14]
Data Analysis and Interpretation
Calculating Percent Viability (MTT Assay)
Percent viability is calculated relative to the vehicle-treated control cells.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Abs_Sample: Absorbance of the compound-treated well.
-
Abs_VehicleControl: Average absorbance of the vehicle (e.g., DMSO) control wells.
-
Abs_Blank: Average absorbance of wells with medium only (no cells).
Calculating Percent Cytotoxicity (LDH Assay)
Percent cytotoxicity is calculated based on the amount of LDH released relative to the maximum possible release (lysis control).
Formula: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)] * 100
-
Abs_Sample: Absorbance of the compound-treated well supernatant.
-
Abs_Untreated: Average absorbance of the untreated control supernatant (spontaneous LDH release).
-
Abs_MaxLysis: Average absorbance of the maximum lysis control supernatant.
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in the measured parameter (e.g., 50% viability in the MTT assay). This value is determined by plotting the percent viability (or cytotoxicity) against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Interpreting Complementary Data
The power of this dual-assay approach lies in comparing the results.
Caption: Interpreting complementary results from MTT and LDH assays.
-
Scenario 1: High MTT Inhibition, Low LDH Release: This suggests the compound may be cytostatic, halting cell proliferation without causing immediate cell lysis, or it may be inducing apoptosis, where membrane integrity is lost only in the very late stages.
-
Scenario 2: High MTT Inhibition, High LDH Release: This classic cytotoxic profile indicates the compound is likely causing cell death via necrosis, leading to rapid membrane rupture.[10]
Hypothetical Data Presentation
Clear presentation of data is paramount. Results should be summarized in a table for easy comparison.
| Cell Line | Compound IC50 (µM) - MTT Assay | Compound IC50 (µM) - LDH Assay | Doxorubicin IC50 (µM) - MTT Assay (Positive Control) |
| MCF-7 | 12.5 | > 100 | 0.8 |
| A549 | 25.2 | > 100 | 1.5 |
| HCT-116 | 8.9 | 95.7 | 0.5 |
| MRC-5 | 85.1 | > 100 | 10.2 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could conclude that the compound shows moderate, selective activity against cancer cell lines, particularly HCT-116. The large discrepancy between the MTT and LDH IC50 values suggests a primarily non-necrotic mechanism (e.g., cytostatic or apoptotic), warranting further investigation with assays for apoptosis (e.g., caspase activity or Annexin V staining). The significantly higher IC50 in the normal MRC-5 cell line suggests a favorable preliminary therapeutic window.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound approach for the preliminary cytotoxicity screening of this compound. By employing a carefully selected cell line panel and orthogonal assays measuring both metabolic activity and membrane integrity, researchers can generate reliable and interpretable initial data.
A finding of selective activity from this preliminary screen is not an endpoint but a critical starting point. Positive results should lead to a logical progression of further studies, including:
-
Expansion of the cell line panel to determine the breadth of activity.
-
Specific mechanistic assays to investigate apoptosis, cell cycle arrest, or other modes of action.[15]
-
Structure-Activity Relationship (SAR) studies to synthesize and test analogues for improved potency and selectivity.[3]
By following a rigorous and well-reasoned screening cascade, novel compounds like this compound can be efficiently evaluated, accelerating the path of promising candidates in the drug discovery pipeline.
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Methodological & Application
Application Note & Synthesis Protocol: A Guide to the Synthesis of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract: This document provides a comprehensive guide for the synthesis of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the underlying reaction mechanism, discusses critical experimental parameters, and provides troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a crucial pharmacophore in numerous biologically active compounds. Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for ester and amide functionalities, make it a valuable scaffold in drug discovery. The presence of the 1,2,4-oxadiazole moiety can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the biological activity of parent compounds. The title compound, this compound, incorporates a bulky tert-butyl group and an electron-withdrawing nitro-substituted phenyl ring, making it an interesting candidate for further functionalization and biological screening.
Reaction Scheme and Mechanism
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of an O-acyl amidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole.
Overall Reaction:
Mechanism Rationale:
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the amidoxime onto the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This is followed by the elimination of hydrochloric acid to form the O-acyl amidoxime intermediate. The subsequent cyclization is driven by the intramolecular nucleophilic attack of the oxime oxygen onto the carbonyl carbon, followed by dehydration to afford the stable 1,2,4-oxadiazole ring. The choice of a base, such as pyridine, is crucial to neutralize the HCl generated during the acylation step, thereby preventing the protonation of the amidoxime and promoting the reaction forward.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Pivalamidoxime | ≥97% | Sigma-Aldrich | 3869-79-8 |
| 4-Nitrobenzoyl chloride | ≥98% | Sigma-Aldrich | 122-04-3 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl) | Saturated solution | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO4) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer and/or GC-MS for product characterization
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pivalamidoxime (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).
-
Add anhydrous pyridine (1.2 eq) to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM (10 mL).
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amidoxime solution over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Appearance | White to pale yellow solid |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| Purity (by HPLC/GC) | >98% |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Ensure the use of anhydrous solvents and reagents, as moisture can hydrolyze the 4-nitrobenzoyl chloride. Extend the reaction time if necessary.
-
Loss during work-up: Ensure proper phase separation during extractions. Back-extract the aqueous layers with DCM to recover any dissolved product.
-
-
Impure Product:
-
Presence of starting materials: Optimize the stoichiometry of the reagents. Ensure the reaction has gone to completion before work-up.
-
Side-products: The formation of byproducts can be minimized by maintaining the reaction temperature during the addition of the acid chloride.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
4-Nitrobenzoyl chloride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen; handle with appropriate caution.
References
-
Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring, a Privileged Scaffold for the Design of Bioactive Compounds. Current Medicinal Chemistry, 16(34), 4478-4519. [Link]
-
Brito, L. C., & de Souza, M. V. N. (2018). 1,2,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 3-4. [Link]
Application Notes and Protocols for In Vitro Evaluation of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of a Novel 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester groups, which can improve metabolic stability and pharmacokinetic properties of drug candidates.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4][5][6] The subject of this guide, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, combines this versatile core with two key substituents: a tert-butyl group, which can enhance lipophilicity, and a 4-nitrophenyl group. The presence of a nitro group, an electron-withdrawing moiety, on the aryl substituent has been frequently correlated with enhanced antitumor activity in related compounds.[3][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro evaluations of this compound. The protocols herein are designed to be robust and self-validating, enabling the initial characterization of this compound's cytotoxic and antimicrobial potential.
Compound Handling and Preparation
Prior to initiating any biological assay, proper handling and solubilization of the test compound are critical for obtaining reproducible and reliable data.
1. Reconstitution of the Compound:
-
It is recommended to prepare a high-concentration stock solution, typically 10-50 mM, in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Causality Insight: Using a high-concentration stock allows for minimal volumes of solvent to be added to the final assay medium, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in the assay should ideally be kept below 0.5% (v/v) to avoid cellular toxicity.
2. Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.
PART 1: Anticancer Activity Assessment
Based on the established anticancer potential of nitrophenyl-substituted oxadiazoles, a primary investigation into the cytotoxic effects of this compound against relevant cancer cell lines is warranted.[3][7] The MTT assay is a standard, colorimetric method for assessing cell viability.[7][8]
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol details the steps to evaluate the dose-dependent effect of the compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A common approach is a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM).[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Trustworthiness: Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration wells.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100
The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from this curve using non-linear regression analysis.
| Parameter | Example Value | Rationale |
| Cell Line | MCF-7 | Representative of breast adenocarcinoma. |
| Seeding Density | 8,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Conc. Range | 0.1 - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 48 hours | Allows sufficient time for the compound to exert its cytotoxic effects. |
| IC₅₀ Value | To be determined | A key metric of the compound's cytotoxic potency. |
PART 2: Antimicrobial Activity Screening
The 1,3,4-oxadiazole core, a related isomer to the 1,2,4-oxadiazole, is present in numerous antibacterial agents, suggesting that the target compound may also possess antimicrobial properties.[5][9][10][11] A fundamental assay to determine this is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[12]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile broth (e.g., MHB).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound at twice the highest desired test concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculation and Incubation:
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 50 µL of this diluted bacterial suspension to wells 1 through 11.
-
Self-Validating System:
-
Well 11 (Positive Control): Contains bacteria and medium, but no compound. Should show growth.
-
Well 12 (Negative Control): Contains medium only. Should show no growth.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
-
Data Presentation:
| Strain | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| S. aureus | 128 | - | |
| 64 | - | ||
| 32 | - | 32 | |
| 16 | + | ||
| 8 | + | ||
| E. coli | 128 | - | |
| 64 | - | 64 | |
| 32 | + | ||
| 16 | + | ||
| 8 | + |
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of this compound. The results from the MTT and MIC assays will establish its potency as a potential anticancer or antimicrobial agent and guide further investigation. Should promising activity be observed, subsequent studies could explore the mechanism of action, such as investigating its effect on specific cellular pathways (e.g., apoptosis, cell cycle) or its ability to inhibit specific enzymes like EGFR kinases, which have been identified as targets for other 1,2,4-oxadiazole derivatives.[13] These primary in vitro assays are an indispensable first step in the long and rigorous process of drug discovery.[14]
References
- In Vivo vs. In Vitro Activity of 3,5-Bis(3- nitrophenyl)-1,2,4-oxadiazole: A Comparative - Benchchem.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI.
- The Strategic Utility of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as a Versatile Synthetic Intermediate - Benchchem.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central.
- A mini review on biological potential of 1,3,4-oxadiazole derivatives.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - NIH.
- Application Notes and Protocols for In Vitro Assays with Bioactive Compounds - Benchchem.
- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed Central.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI.
- In vitro testing of bioactive compounds: a bridge to clinical trials and industrial application.
- Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials - Pharmacia.
- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - NIH.
- A guide to the use of bioassays in exploration of natural resources.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 10. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro evaluation of new oxadiazole thioethers as antibacterials [pharmacia.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] A growing body of evidence highlights the diverse pharmacological activities of 1,2,4-oxadiazole derivatives, with a particular emphasis on their potential as anticancer agents.[2][3] These compounds have been reported to exhibit cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[4][5] The specific compound, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, is a member of this promising class of molecules. While extensive research on this particular derivative is not yet available, its structural features suggest it may share the anticancer properties observed in analogous compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments. The protocols outlined herein are designed to facilitate the investigation of its potential cytotoxic and mechanistic properties.
Hypothesized Mechanism of Action: A Multifaceted Approach
While the precise mechanism of action for this compound is yet to be elucidated, based on the activities of structurally related 1,2,4-oxadiazoles, we can hypothesize several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][6]
One such critical pathway is the phosphoinositide-specific phospholipase C (PI-PLC) signaling cascade. PI-PLCs are key enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This signaling pathway is frequently dysregulated in various cancers and plays a significant role in promoting cell growth, survival, and motility.[8][9] Therefore, inhibition of PI-PLC presents a compelling therapeutic strategy. Given the structural characteristics of this compound, it is plausible to hypothesize that it may act as an inhibitor of PI-PLC.
Below is a diagram illustrating the hypothesized point of intervention of this compound within the PI-PLC signaling pathway.
Caption: Hypothesized inhibition of the PI-PLC signaling pathway.
Experimental Protocols
To investigate the anticancer potential of this compound, a series of in vitro cell-based assays are recommended. The following protocols provide a step-by-step guide for these experiments.
Cell Viability and Cytotoxicity Assay (Resazurin Method)
This assay assesses the metabolic activity of cells as an indicator of viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin.[10]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)[11]
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Resazurin Addition: After the incubation period, add 20 µL of the resazurin solution to each well.[11]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the cell viability assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration (determined from the viability assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.[14][15]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol. Harvest approximately 1 x 10⁶ cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[14]
Phosphoinositide-Specific Phospholipase C (PI-PLC) Activity Assay
This assay measures the activity of PI-PLC in cell lysates. Commercially available kits provide a simple and sensitive method for this purpose, often using a chromogenic substrate that is hydrolyzed by PI-PLC to produce a colored product.[16]
Materials:
-
PLC Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich)
-
Treated and untreated cells
-
Cell lysis buffer (provided in the kit or a standard RIPA buffer)
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 405 nm)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them according to the kit's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: Follow the specific instructions provided in the PI-PLC activity assay kit. This typically involves adding a specific volume of cell lysate to a reaction mixture containing the substrate.
-
Incubation: Incubate the reaction at the recommended temperature and for the specified time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the PI-PLC activity based on a standard curve and normalize to the protein concentration. Compare the activity in treated samples to the vehicle control.
Anticipated Results and Data Interpretation
The experimental protocols described above will provide a comprehensive initial characterization of the in vitro effects of this compound.
-
Cell Viability: A dose-dependent decrease in cell viability is expected if the compound is cytotoxic. The IC₅₀ value will provide a quantitative measure of its potency.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) would suggest that the compound interferes with cell cycle progression.
-
PI-PLC Activity: A decrease in the measured absorbance in the PI-PLC activity assay would support the hypothesis that the compound inhibits this enzyme.
Contextual Data: Anticancer Activity of Related 1,2,4-Oxadiazole Derivatives
To provide a framework for the potential potency of this compound, the following table summarizes the reported IC₅₀ values for a selection of other 1,2,4-oxadiazole derivatives against various cancer cell lines.
| Compound Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) | MCF-7 (Breast) | 0.011 | [5] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) | A549 (Lung) | 0.053 | [5] |
| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7b) | DU145 (Prostate) | 0.017 | [5] |
| 1,2,4-Oxadiazole linked Imidazothiadiazole derivative (11b) | A375 (Melanoma) | 0.11 | [17][18] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivative (18a) | MCF-7 (Breast) | Sub-micromolar | [19] |
| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [20] |
| 1,2,4-Oxadiazole-sulfonamide derivative (3) | HCT-116 (Colon) | 6.0 | [2] |
Conclusion
The protocols and information provided in these application notes offer a robust starting point for the in vitro investigation of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and its potential to inhibit the PI-PLC signaling pathway, researchers can gain valuable insights into the therapeutic potential of this compound and the broader class of 1,2,4-oxadiazole derivatives.
References
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed Central. Retrieved January 20, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 20, 2026, from [Link]
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The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. (2025). Preprints.org. Retrieved January 20, 2026, from [Link]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022). Juniper Online Journal of Public Health. Retrieved January 20, 2026, from [Link]
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Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PubMed. Retrieved January 20, 2026, from [Link]
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A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 20, 2026, from [Link]
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Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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The Hidden Conundrum of Phosphoinositide Signaling in Cancer. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
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Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Linked Imidazothiadiazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Linked Imidazothiadiazole Derivatives. (2018). SciSpace. Retrieved January 20, 2026, from [Link]
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The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
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Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Major pathways altered by PLCs in various cancer types. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Inhibitors of Phosphatidylinositol-specific Phospholipase C with Myo-inositol Scaffold. (2025). PubMed. Retrieved January 20, 2026, from [Link]
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Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells. (2021). NCBI GlycoPODv2. Retrieved January 20, 2026, from [Link]
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Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]
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MTT assay protocol for measuring cytotoxicity of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Topic: Measuring the Cytotoxicity of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole using the MTT Assay
For: Researchers, scientists, and drug development professionals.
Introduction: Quantifying Cellular Response to a Novel Oxadiazole Compound
The evaluation of a compound's cytotoxic potential is a foundational step in the drug discovery and toxicology pipeline. Among the various methods to assess cell viability, the MTT assay remains a widely adopted, robust, and reliable colorimetric technique.[1][2][3] This application note provides a detailed protocol for determining the cytotoxicity of this compound, a member of the oxadiazole class of heterocyclic compounds known for their diverse and potent biological activities.[4][5]
The MTT assay's principle is centered on the metabolic activity of living cells.[6] The assay utilizes a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is actively transported into viable cells. Within the mitochondrial respiratory chain, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring, converting the soluble yellow MTT into an insoluble purple formazan precipitate.[3][7][8] This conversion is a hallmark of metabolically active, and therefore viable, cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The measured absorbance is directly proportional to the number of living cells, providing a quantitative measure of cell viability or the cytotoxic effect of a test compound.[9]
This guide offers a comprehensive workflow, from initial cell culture optimization to final data analysis, emphasizing the critical considerations and controls necessary for generating accurate and reproducible results.
Core Mechanism of the MTT Assay
The biochemical basis of the MTT assay is a reliable indicator of mitochondrial integrity and cellular metabolic health.[3][7] The process is a two-step reaction that distinguishes viable from non-viable cells.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol
Phase 1: Cell Seeding (Day 1)
-
Cell Culture: Culture your chosen cell line in its appropriate medium until it reaches 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium. For suspension cells, gently collect them from the flask.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Plating: Dilute the cell suspension to the pre-determined optimal seeding density. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Note: Seeding too few cells will result in a low signal, while too many will lead to overgrowth and nutrient depletion, affecting metabolic activity and skewing results. [10]5. Edge Effect Mitigation: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells. Do not use these wells for experimental data. [7]6. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and recover.
-
Phase 2: Compound Treatment (Day 2)
-
Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical approach is a two-fold or ten-fold serial dilution series.
-
Trustworthiness Note: Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
-
Plate Setup: Design your plate map carefully, including the following controls in triplicate:
-
Test Wells: Cells treated with various concentrations of the oxadiazole compound.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration test wells. This group represents 100% cell viability.
-
Blank/Background Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance of the medium and MTT reagent. [11]3. Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate treatment medium (with compound or vehicle) to each well according to your plate map.
-
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours). The incubation time is a critical variable that depends on the cell line's doubling time and the compound's mechanism of action.
Phase 3: MTT Assay and Measurement (Day 3, 4, or 5)
-
MTT Addition: At the end of the treatment period, carefully aspirate the medium from all wells.
-
Add 100 µL of a pre-warmed, 1:10 diluted MTT solution (0.5 mg/mL in serum-free medium) to each well, including the blank controls. [6] * Expertise Note: Serum-free medium is used at this step because phenol red (a pH indicator in many media) and serum components can interfere with absorbance readings. [1][3]3. Incubation: Incubate the plate at 37°C for 2 to 4 hours. During this time, viable cells will produce visible purple formazan crystals. Monitor the formation of crystals under a microscope.
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals. * Add 150 µL of DMSO to each well to dissolve the crystals. [12] * Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan, resulting in a homogenous purple solution. 5. Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader.
-
Set the primary wavelength to 570 nm. [11] * Use a reference wavelength of 630 nm or 650 nm to correct for background absorbance from cell debris and fingerprints on the plate. [3][11] * Read the plate within 1 hour of adding the solubilizing agent.
-
Data Analysis and Interpretation
-
Background Correction: Calculate the average absorbance of your blank (medium-only) wells. Subtract this average value from the absorbance reading of every other well. [13] * Corrected OD = OD_sample - OD_blank_avg
-
Calculate Percentage Viability: Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Corrected OD_treated / Corrected OD_vehicle_control_avg) * 100 [13]
-
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding percentage viability on the y-axis.
-
Use a statistical software package (e.g., GraphPad Prism, Origin) or an online tool to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope). The software will calculate the precise IC₅₀ value from this curve. [14]
-
Troubleshooting and Scientific Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Microbial contamination of medium or reagents.- MTT reagent exposed to light and degraded.- Test compound is colored or reduces MTT directly. [7] | - Use sterile technique; check reagents for contamination.<[11]br>- Store MTT solution protected from light.- Run a cell-free control with compound and MTT to check for chemical interference. [15] |
| Low Absorbance / Weak Signal | - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan crystals. | - Optimize and increase cell seeding density.<[10]br>- Increase MTT incubation time (up to 4 hours), checking for crystal formation.- Ensure adequate volume of solubilizer and sufficient shaking time. [7] |
| High Variability Between Replicates | - Inaccurate pipetting.- Uneven cell distribution in wells.- "Edge effect" due to evaporation. | - Use calibrated pipettes; pipette carefully.- Ensure a homogenous cell suspension before and during plating.- Do not use outer wells for experimental data; fill them with PBS. [7] |
| Viability >100% at Low Doses | - The compound may be inducing cell proliferation at low concentrations (hormesis).- Compound interference increases absorbance. | - This may be a real biological effect. Confirm with cell counting.- Check for compound interference as described above. |
References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]
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Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Journal of Cellular Physiology, 232(8). Abstract available at [Link] (Note: Link provided is to a related article on MDPI as the direct link for the JCP article may be behind a paywall).
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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The Assay Depot. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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Multiple contributors. (2020, September 27). How to calculate IC50 from MTT assay [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Dr. Cell Physiology. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION [Video]. YouTube. Retrieved from [Link]
-
Bio-Resource. (2024, June 16). MTT assay and IC50 calculation [Video]. YouTube. Retrieved from [Link]
-
Asadi, M., et al. (2020). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences, 15(5), 487-498. Retrieved from [Link]
-
Joźwiak, M., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 19(6), 1693. Retrieved from [Link]
-
Szczukowski, Ł., et al. (2022). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. International Journal of Molecular Sciences, 23(19), 11956. Retrieved from [Link]
-
Sharma, R., et al. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Journal of the Chinese Chemical Society, 67(12), 2133-2154. Retrieved from [Link]
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Application Note & Protocol: A Guide to the Dissolution of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole for Research Applications
Abstract
This document provides a comprehensive guide for the dissolution of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a member of the biologically active 1,2,4-oxadiazole class of heterocyclic compounds.[1][2][3] Proper solubilization is a critical first step for ensuring the accuracy and reproducibility of any downstream experiment, from cellular assays to pharmacokinetic studies. This guide outlines the physicochemical properties of the title compound, provides a rationale for solvent selection, and details step-by-step protocols for preparing high-concentration stock solutions and subsequent aqueous working solutions. Troubleshooting advice and best practices for storage and handling are also discussed to ensure compound integrity.
Physicochemical Properties & Solubility Profile
Understanding the molecular structure of this compound is key to predicting its solubility. The molecule incorporates a bulky, non-polar tert-butyl group, a planar nitrophenyl group, and a 1,2,4-oxadiazole ring. This combination results in a largely hydrophobic molecule with limited aqueous solubility.
While specific experimental solubility data for this exact compound is not widely published, its structural characteristics strongly suggest it will be soluble in a range of polar aprotic organic solvents but poorly soluble in water. The 1,2,4-oxadiazole ring itself is known for its metabolic and hydrolytic stability, making it a robust scaffold in drug discovery.[4]
Table 1: Predicted Physicochemical Properties Note: These values are computationally predicted for a structural isomer and serve as a general guide.
| Property | Predicted Value | Implication for Dissolution |
| Molecular Formula | C₁₂H₁₃N₃O₃ | --- |
| Molecular Weight | 247.25 g/mol | Essential for calculating molar concentrations. |
| XLogP3 | 3.1 | Indicates good lipid solubility; predicts poor water solubility. |
| H-Bond Donors | 0 | Unlikely to form hydrogen bonds with protic solvents. |
| H-Bond Acceptors | 5 | Can accept hydrogen bonds from protic solvents. |
Data sourced from PubChem for a related isomer, 5-tert-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole.[5]
Based on this profile, the following solvents are recommended for consideration.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Class | Rationale & Use Case |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary recommendation. Excellent solubilizing power for a wide range of compounds.[6] Ideal for preparing high-concentration stocks (e.g., 10-50 mM) for in vitro biological assays. |
| Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO. Often used in chemical synthesis and some biological assays. Note: Can be more toxic to cells than DMSO. |
| Ethanol (EtOH) | Polar Protic | May be suitable for some applications, but solubility might be lower than in DMSO. Useful if DMSO is incompatible with the experimental system. |
| Acetone | Polar Aprotic | Useful for non-biological applications, such as preparing samples for chemical analysis (e.g., chromatography). Highly volatile. |
Solvent Selection Strategy & Rationale
The choice of solvent is dictated entirely by the downstream application.
-
For In Vitro Biological Assays (Cell-based, Enzymatic): Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent.[6] Its ability to dissolve hydrophobic compounds and its miscibility with aqueous culture media make it ideal. However, it is crucial to limit the final concentration of DMSO in the assay, as it can be cytotoxic and interfere with biological processes at concentrations typically above 0.5%-1%.[6][7] A vehicle control (media with the same final DMSO concentration) must always be included in experiments.[6]
-
For Chemical Reactions & Synthesis: Solvents like DMF or THF may be used, as dictated by the reaction conditions. Researchers should consult relevant synthetic chemistry literature for protocols involving 1,2,4-oxadiazole derivatives.[2][8]
-
For In Vivo Animal Studies: Preparing formulations for animal dosing is complex. While a DMSO stock may be the starting point, it often requires dilution into a vehicle containing co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) to maintain solubility and reduce toxicity upon administration.[7] This is beyond the scope of this note but is a critical consideration.
Experimental Protocols
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for compound libraries.
Materials:
-
This compound (MW: ~247.25 g/mol )
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 247.25 g/mol × 1000 mg/g = 2.47 mg
-
-
Weigh Compound: Accurately weigh out 2.47 mg of the compound. For small quantities, it is best practice to dissolve the entire contents of the supplier's vial to avoid weighing errors.[9] If the entire vial contains 5 mg, for example, add 2.02 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Transfer the weighed compound into a sterile vial.
-
Add the calculated volume of high-purity DMSO.
-
Cap the vial securely and vortex gently for 1-2 minutes until the solid is fully dissolved.[6]
-
-
Aiding Dissolution (If Necessary):
-
Storage:
Protocol 3.2: Preparation of Aqueous Working Solutions (Serial Dilution)
This protocol describes the dilution of the DMSO stock into an aqueous buffer or cell culture medium for a final assay.
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid compound precipitation, perform a serial or stepwise dilution rather than a single large dilution.[7] For example, dilute the 10 mM DMSO stock 1:10 in 100% DMSO to create a 1 mM stock.
-
Final Dilution:
-
Determine the final desired concentration of the compound in your assay (e.g., 10 µM).
-
Calculate the dilution factor needed. To go from a 1 mM stock to a 10 µM working solution, a 1:100 dilution is required.
-
Add 1 µL of the 1 mM stock solution to 99 µL of your final aqueous assay buffer or medium. This will result in a final DMSO concentration of 1%.
-
If a lower DMSO concentration is required (e.g., 0.1%), start with a higher concentration stock or perform further serial dilutions.[12]
-
-
Mixing: Mix immediately and thoroughly by gentle pipetting or vortexing to ensure homogeneity and minimize the risk of precipitation.
Visualization of Experimental Workflow
Caption: Workflow for preparing DMSO stock and aqueous working solutions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent volume or low-quality/wet DMSO. | - Increase DMSO volume to create a lower concentration stock.- Use fresh, anhydrous DMSO. Water contamination can reduce solubility for hydrophobic compounds.[11][13]- Apply gentle heat (37°C) or sonication for a longer duration. |
| Compound precipitates upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded ("crashing out"). | - Perform serial dilutions instead of a single large dilution step.[7]- Increase the final percentage of DMSO in the assay (if tolerated by the cells/system).- Pre-warm the aqueous buffer slightly before adding the compound stock.- Investigate the use of co-solvents or formulation agents for particularly difficult compounds. |
| Inconsistent experimental results. | Compound degradation due to improper storage. | - Avoid repeated freeze-thaw cycles by using single-use aliquots.[6][11][13]- Protect from light by using amber vials.- Confirm compound integrity via analytical methods (LC-MS) if instability is suspected. |
References
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ResearchGate. (2013). Making a stock solution for my drug using DMSO - General Lab Techniques. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?[Link]
-
PubChem. 3-(4-Nitrophenyl)-1,2,4-oxadiazole. National Institutes of Health. [Link]
-
Kozik, V. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, MDPI. [Link]
-
Yan, L. et al. (2007). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, PubMed. [Link]
-
Neda, I. et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]
-
Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
de Souza, M. V. N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, PubMed Central. [Link]
-
Bommera, R. K. et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, PubMed Central. [Link]
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da Silva, A. C. M. et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceutics, MDPI. [Link]
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Chen, Y. et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, MDPI. [Link]
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Godhaviya, P. K. & Patel, P. K. (2015). A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
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PubChem. 5-tert-Butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. National Institutes of Health. [Link]
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Application Notes & Protocols for Apoptosis Induction Studies Using 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Introduction: The Emergence of 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for amides and esters.[1] This structural motif is increasingly recognized as a key pharmacophore in the design of novel therapeutic agents, particularly in oncology.[2][3][4][5] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines, often by triggering programmed cell death, or apoptosis.[6][7]
This guide focuses on a representative molecule, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as ON-TBNP), to provide a comprehensive framework for investigating the apoptosis-inducing potential of this class of compounds. While extensive research has been conducted on various 3,5-disubstituted 1,2,4-oxadiazoles, which have been shown to induce apoptosis selectively in tumor cells, the precise mechanisms often require detailed elucidation.[8][9] This document serves as a practical guide for researchers to systematically evaluate compounds like ON-TBNP, from initial cytotoxicity screening to the elucidation of the underlying molecular pathways. The protocols herein are designed to be robust and self-validating, providing the necessary tools to characterize the pro-apoptotic efficacy of novel 1,2,4-oxadiazole derivatives.
Hypothesized Mechanism of Action: Intrinsic Apoptosis Pathway
Based on extensive studies of related oxadiazole compounds, a primary mechanism for their anti-cancer activity is the induction of the intrinsic (or mitochondrial) pathway of apoptosis.[10] This pathway is governed by the Bcl-2 family of proteins. We hypothesize that ON-TBNP modulates the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. This disruption leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in cell death.[11] The executioner caspase, Caspase-3, is a central player in this process, and its activation is a key hallmark of apoptosis.[11]
Caption: Hypothesized intrinsic apoptosis pathway induced by ON-TBNP.
Experimental Workflow: A Step-by-Step Investigative Approach
A logical and sequential workflow is critical for efficiently characterizing a novel compound. The process begins with broad screening to determine bioactivity and progresses to more focused mechanistic studies. This ensures that resources are directed toward understanding the specific cellular responses to the compound of interest.
Caption: Recommended workflow for apoptosis induction studies.
Application Notes & Detailed Protocols
Protocol 1: Preparation of ON-TBNP Stock Solution
-
Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell-based assays. Preparing a high-concentration stock minimizes the final DMSO concentration in the cell culture medium, which can be toxic to cells at levels typically above 0.5%.
-
Procedure:
-
Weigh out a precise amount of ON-TBNP powder (e.g., 5 mg) using an analytical balance.
-
Calculate the volume of high-purity, sterile DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the ON-TBNP powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Culture and Treatment
-
Rationale: The choice of cell line is critical. It is advisable to use a cancer cell line known to be susceptible to apoptosis (e.g., MCF-7 breast cancer, HCT-116 colon cancer, or HepG2 liver cancer) and, for comparison, a non-cancerous cell line to assess tumor selectivity.[8][10] Cells should be in the logarithmic growth phase to ensure a uniform response to treatment.
-
Procedure:
-
Culture the chosen cell line (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]
-
Seed the cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for flow cytometry and western blotting) at a predetermined density to achieve 60-70% confluency at the time of treatment.
-
Allow cells to adhere and stabilize for 18-24 hours post-seeding.
-
Prepare serial dilutions of the ON-TBNP stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of ON-TBNP or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Protocol 3: Determination of Cytotoxicity (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a crucial first step to determine the half-maximal inhibitory concentration (IC₅₀) of the compound, which informs the concentrations used in subsequent mechanistic assays.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a range of ON-TBNP concentrations (e.g., 0.1 µM to 100 µM) as described in Protocol 2. Include a vehicle control (DMSO) and a "no-cell" blank control.
-
After the incubation period (e.g., 48 hours), add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
| ON-TBNP | HepG2 | 48h | Hypothetical Value |
| ON-TBNP | MCF-7 | 48h | Hypothetical Value |
| Doxorubicin (Control) | HepG2 | 48h | Literature Value |
Table 1: Example data table for summarizing IC₅₀ values.
Protocol 4: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Rationale: This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]
-
Procedure:
-
Seed cells in 6-well plates and treat with ON-TBNP at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
-
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic pathway. This provides direct evidence for the molecular mechanism. Key targets include proteins from the Bcl-2 family (Bcl-2, Bax) to assess the involvement of the intrinsic pathway, and cleaved PARP or cleaved Caspase-3 as definitive markers of apoptosis execution.[10]
-
Procedure:
-
Treat cells in 6-well plates with ON-TBNP as in Protocol 4.
-
After treatment, lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound (ON-TBNP) or similar novel compounds as apoptosis-inducing agents. Positive results from these assays—demonstrated cytotoxicity, a significant increase in the Annexin V-positive cell population, and modulation of key apoptotic proteins—would strongly support the pro-apoptotic potential of the compound.
Further studies could explore the involvement of the extrinsic (death receptor) pathway, cell cycle arrest analysis, and assessment of mitochondrial membrane potential.[7] Ultimately, promising candidates identified through this in vitro screening funnel can be advanced to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.[8][14]
References
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The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a chemical genetics approach. PubMed. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Available at: [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. Available at: [Link]
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Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. PubMed. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
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The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a. AACR Journals. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-Protocol. Available at: [Link]
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Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. Available at: [Link]
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SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]
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Evaluation Of Apoptosis Inducing Activity Of An Oxadiazole Based Potential Anticancer Compound. ResearchGate. Available at: [Link]
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Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers. 2. Identification of More Aqueous Soluble Analogs as Potential Anticancer Agents. PubMed. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Available at: [Link]
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A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. NIH. Available at: [Link]
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Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI. Available at: [Link]
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Application Note and Protocols for the Preclinical In Vivo Evaluation of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction and Rationale
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its unique chemical properties, including metabolic stability and its role as a bioisostere for amides and esters, have led to its incorporation into a wide array of therapeutic agents.[1] Derivatives of the oxadiazole core have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral effects.[2][3][4][5][6]
This document focuses on the novel compound 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole . The structural features of this molecule suggest several avenues for pharmacological investigation:
-
The 1,2,4-oxadiazole core provides a stable and versatile platform known for favorable pharmacokinetic properties.[3]
-
The tert-butyl group at the 3-position can enhance metabolic stability by preventing enzymatic degradation, potentially leading to a longer in vivo half-life.
-
The 4-nitrophenyl substituent at the 5-position is an electron-withdrawing group that has been associated with potent biological activity in other heterocyclic compounds, including antimicrobial and anticancer effects.[6][7]
Given the lack of specific published data on this compound, this guide is designed for researchers, scientists, and drug development professionals as a comprehensive starting point for its initial preclinical evaluation. We will provide detailed, field-proven protocols for assessing its potential anti-inflammatory and anticancer activities in established animal models, alongside a foundational acute toxicity study. The causality behind each experimental choice is explained to ensure a robust and logical investigative workflow.
Compound Profile and Formulation
A thorough understanding of the test article's physicochemical properties is fundamental to designing reliable in vivo experiments.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value | Justification |
| Molecular Formula | C₁₂H₁₃N₃O₃ | Calculated from the chemical structure. |
| Molecular Weight | 247.25 g/mol | Calculated from the molecular formula. |
| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability but may require a co-solvent for aqueous formulation. |
| Predicted Solubility | Low in water | Typical for small organic molecules of this class. Requires empirical testing for appropriate vehicle selection. |
Protocol 2.1: Preparation of Dosing Formulation for In Vivo Studies
Rationale: The selection of an appropriate vehicle is critical for ensuring the bioavailability of the test compound and minimizing vehicle-induced toxicity. Due to the predicted low aqueous solubility, a suspension or co-solvent system is likely required. This protocol establishes a systematic approach to developing a suitable formulation.
Materials:
-
This compound (Test Article, >98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
0.9% Saline, sterile
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Vortex mixer, magnetic stirrer, sonicator
-
Sterile tubes and syringes
Procedure:
-
Initial Solubility Screen (Microscale): a. Weigh 1-2 mg of the test article into several separate microcentrifuge tubes. b. To each tube, add 100 µL of a different vehicle system (e.g., 100% DMSO; 5% DMSO/95% Saline; 10% DMSO/40% PEG400/50% Saline; 0.5% CMC). c. Vortex vigorously for 2 minutes, then sonicate for 10 minutes. d. Visually inspect for complete dissolution. This screen will identify the most promising vehicle systems.
-
Preparation of a Dosing Suspension (Example Vehicle: 0.5% CMC with 0.1% Tween 80): a. Causality: This is a common, well-tolerated vehicle for oral administration of insoluble compounds. Tween 80 acts as a surfactant to aid in particle wetting and prevent aggregation. b. Calculate the total amount of test article needed for all animals in a study group, including a ~20% overage. c. Prepare the required volume of 0.5% CMC vehicle containing 0.1% Tween 80. d. Create a paste by adding a small volume of the vehicle to the accurately weighed test article and triturating with a spatula. e. Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension. f. Stir the suspension continuously with a magnetic stirrer during dosing to ensure each animal receives a consistent dose.
-
Validation: a. The formulation should be prepared fresh daily unless stability data demonstrates otherwise. b. Visual inspection for homogeneity is mandatory before each dose is drawn.
In Vivo Pharmacological Assessment: Proposed Studies
Based on the broad therapeutic potential of the oxadiazole scaffold, we propose two parallel paths for initial efficacy screening: anti-inflammatory and anticancer activity.[4][8]
Diagram: General Experimental Workflow
Caption: High-level workflow for preclinical evaluation.
Protocol 3.1: Evaluation of Anti-Inflammatory Activity in a Rodent Model
Model: Carrageenan-Induced Paw Edema in Wistar Rats. Rationale: This is a classic, highly reproducible model of acute inflammation.[4][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit mediators like histamine, serotonin, and prostaglandins. It is an excellent primary screen for novel anti-inflammatory agents.
Experimental Design:
| Group | N | Treatment (Oral Gavage) | Dose Volume |
| 1 | 6 | Vehicle (e.g., 0.5% CMC) | 10 mL/kg |
| 2 | 6 | Indomethacin (Positive Control) | 10 mg/kg |
| 3 | 6 | Test Article - Low Dose | 10 mg/kg |
| 4 | 6 | Test Article - Mid Dose | 30 mg/kg |
| 5 | 6 | Test Article - High Dose | 100 mg/kg |
Procedure:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for 7 days.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (t=0).
-
Dosing: Administer the vehicle, Indomethacin, or the test article orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from baseline. Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Protocol 3.2: Evaluation of Anti-Tumor Activity in a Murine Model
Model: Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor in Swiss Albino Mice. Rationale: This model is useful for the in vivo screening of potential anticancer agents.[8] It allows for the direct measurement of tumor volume and provides data on the compound's ability to inhibit tumor growth.
Experimental Design:
| Group | N | Treatment (Oral Gavage, Daily) | Dose Volume |
| 1 | 6 | Vehicle (e.g., 0.5% CMC) | 10 mL/kg |
| 2 | 6 | 5-Fluorouracil (Positive Control) | 20 mg/kg (i.p.) |
| 3 | 6 | Test Article - Low Dose | 25 mg/kg |
| 4 | 6 | Test Article - High Dose | 50 mg/kg |
Procedure:
-
Tumor Cell Inoculation: Inject 1 x 10⁶ DLA cells (in 0.1 mL PBS) subcutaneously into the right hind limb of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (approx. 100 mm³), randomize the animals into the treatment groups (Day 0).
-
Dosing: Administer the vehicle or test article daily via oral gavage for 14 consecutive days. The positive control, 5-Fluorouracil, is typically administered intraperitoneally (i.p.).
-
Monitoring: a. Measure tumor volume every two days using digital calipers. Volume (mm³) = (Length x Width²) / 2. b. Record body weight every two days to monitor for signs of toxicity. c. Observe animals daily for any signs of distress or morbidity.
-
Endpoint: At the end of the treatment period (or if tumors reach a predetermined ethical endpoint), humanely euthanize the animals. Excise the tumors and record their final weight.
-
Data Analysis: Compare the mean tumor volume and weight between the treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Preliminary Safety and Toxicity Evaluation
Rationale: Before proceeding to efficacy studies, establishing a preliminary safety profile is paramount. An acute toxicity study provides essential information on the potential lethality of the compound and helps in selecting doses for subsequent studies.[10]
Protocol 4.1: Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
Model: Swiss Albino Mice (Female). Procedure:
-
Limit Test: a. A single female mouse is fasted overnight. b. Administer a single oral dose of the test article at 2000 mg/kg. c. Causality: This limit test is a standard starting point. If the animal survives, it is generally concluded that the LD₅₀ is greater than 2000 mg/kg, indicating a low acute toxicity profile.[10]
-
Observation: a. Observe the animal continuously for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours). b. Continue observations daily for a total of 14 days.
-
Parameters to Monitor:
-
Changes in skin, fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system effects.
-
Somatomotor activity and behavior patterns.
-
Record body weight just before dosing and then weekly.
-
-
Endpoint: If the first animal survives, dose four additional animals sequentially. If all animals survive, the LD₅₀ is determined to be >2000 mg/kg. All animals are humanely euthanized at the end of the 14-day observation period.
Hypothetical Mechanism of Action and Pathway Visualization
Rationale: Many anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. Based on the activities of related oxadiazole compounds, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation and is constitutively active in many cancers.[8]
Diagram: Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the IKK complex by the test compound.
References
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-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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National Institutes of Health (NIH). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
-
Taylor & Francis Online. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
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MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
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SpringerLink. Biological activity of oxadiazole and thiadiazole derivatives. [Link]
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National Institutes of Health (NIH). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Journal of Pharma and Biomedics. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
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-
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-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. [Link]
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Application Notes: A Guide to Utilizing 1,2,4-Oxadiazole Derivatives for p53 Pathway Activation via MDM2 Inhibition
A Note on the Topic: Initial literature and database searches for "3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole" did not yield specific information regarding its use as an inhibitor of the p53 signaling pathway. In contrast, the prevailing body of scientific research focuses on 1,2,4-oxadiazole and similar heterocyclic scaffolds as potent activators of the p53 pathway.[1] This activation is achieved by disrupting the interaction between the p53 tumor suppressor protein and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2]
Therefore, this guide has been structured to address the scientifically validated mechanism of action for this compound class. It provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate 1,2,4-oxadiazole derivatives as tools to reactivate p53 signaling in cancer cells harboring wild-type p53.
Introduction: Reactivating the Guardian of the Genome
The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress signals, including DNA damage and oncogene activation, by orchestrating cell cycle arrest, apoptosis, or senescence.[3] This function has earned it the title "guardian of the genome." In approximately 50% of human cancers, the TP53 gene is mutated. In many other cancers where p53 remains wild-type, its tumor-suppressive functions are abrogated by overexpression of its negative regulator, MDM2.[3][4]
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, effectively silencing its activity.[3][5] The disruption of this p53-MDM2 protein-protein interaction (PPI) has emerged as a compelling therapeutic strategy. Small-molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can liberate p53 from this negative regulation, leading to its stabilization, accumulation, and the activation of downstream pro-apoptotic and cell-cycle-arrest pathways.[1][4][6]
Derivatives of the 1,2,4-oxadiazole scaffold have been identified as promising candidates for developing such inhibitors, offering a robust chemical framework for engaging with the MDM2 protein.[1][2] This document provides the essential scientific background and detailed experimental protocols to study the effects of these compounds on the p53 signaling pathway.
Mechanism of Action: Disrupting the p53-MDM2 Axis
The primary mechanism by which 1,2,4-oxadiazole derivatives activate p53 is through competitive inhibition of the p53-MDM2 interaction. The small molecule occupies the deep hydrophobic pocket on the MDM2 protein that normally binds key residues of p53 (such as Phe19, Trp23, and Leu26).
This steric hindrance prevents MDM2 from binding to p53. Consequently:
-
p53 Ubiquitination Ceases: MDM2 can no longer act as an E3 ligase for p53.
-
p53 Stabilization and Accumulation: p53 is no longer targeted for proteasomal degradation and its levels rise within the nucleus.
-
Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of its target genes. Key among these are CDKN1A (which encodes the p21 protein, a potent cell cycle inhibitor) and pro-apoptotic genes like PUMA and BAX.[7]
-
Autoregulatory Feedback Loop: One of the genes activated by p53 is MDM2 itself, creating a negative feedback loop.[3] Therefore, an increase in MDM2 protein levels following treatment can be an additional marker of successful p53 pathway activation.
Caption: p53-MDM2 pathway and inhibitor action.
Experimental Protocols
These protocols are designed for mammalian cell culture and provide a framework for assessing the biological activity of a 1,2,4-oxadiazole derivative.
Protocol 1: Cell Culture and Compound Treatment
This protocol describes the basic procedure for maintaining and treating cancer cells that express wild-type p53.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
1,2,4-oxadiazole test compound
-
DMSO (cell culture grade)
-
6-well and 96-well cell culture plates
Procedure:
-
Cell Culture: Maintain cells in a 37°C incubator with 5% CO₂. Culture the cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 1,2,4-oxadiazole compound in DMSO. Store at -20°C or -80°C.
-
Seeding for Experiments:
-
For Western Blotting (6-well plate): Seed approximately 2.5 x 10⁵ to 5 x 10⁵ cells per well.
-
For Cell Viability Assays (96-well plate): Seed approximately 3,000 to 8,000 cells per well.
-
-
Cell Adherence: Allow cells to adhere and grow for 18-24 hours post-seeding.
-
Compound Treatment:
-
Thaw the compound stock solution.
-
Prepare serial dilutions of the compound in fresh, complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 8, 24, or 48 hours for Western blotting; 48 to 96 hours for viability assays).
Protocol 2: Western Blotting for p53 Pathway Activation
This protocol verifies that the compound stabilizes p53 and activates its downstream targets.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: After incubation, place the 6-well plate on ice. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Caption: Western Blotting Experimental Workflow.
Protocol 3: Cell Viability Assay (WST-8/MTT)
This protocol measures the effect of the compound on cell proliferation and viability, a key functional outcome of p53 activation.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
WST-8 or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Compound Incubation: Treat cells with a range of compound concentrations for 72 hours as described in Protocol 1.
-
Reagent Addition:
-
For WST-8: Add 10 µL of WST-8 reagent directly to each well.
-
For MTT: Remove the culture medium and add fresh medium containing MTT reagent (final concentration ~0.5 mg/mL).
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement:
-
For WST-8: Gently shake the plate and measure the absorbance at 450 nm.
-
For MTT: Remove the MTT-containing medium. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The expected outcome of a successful p53-MDM2 inhibitor is a dose-dependent increase in p53 and p21 protein levels and a dose-dependent decrease in cell viability.
Table 1: Western Blot Densitometry Analysis
| Treatment Concentration (µM) | p53 Fold Change (vs. Vehicle) | p21 Fold Change (vs. Vehicle) | MDM2 Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle (0) | 1.0 | 1.0 | 1.0 |
| 0.1 | 2.5 | 1.8 | 1.5 |
| 1.0 | 8.2 | 6.5 | 4.1 |
| 10.0 | 15.6 | 12.3 | 7.8 |
Table 2: Cytotoxicity (IC₅₀) Data
| Cell Line | p53 Status | IC₅₀ (µM) |
|---|---|---|
| HCT116 | Wild-Type | 0.85 |
| SJSA-1 | Wild-Type (MDM2 amplified) | 0.50 |
| HCT116 p53-/- | Null | > 100 |
| MDA-MB-231 | Mutant | > 100 |
Note: A significantly higher IC₅₀ value in p53-mutant or p53-null cell lines compared to wild-type lines is strong evidence of a p53-dependent mechanism of action.
References
-
Graves, B., et al. (2012). Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization. Proceedings of the National Academy of Sciences, 109(29), 11788-11793. Available at: [Link]
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Wang, S., et al. (2022). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. International Journal of Molecular Sciences, 23(23), 15383. Available at: [Link]
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Chen, J. (2016). Targeting the MDM2-p53 Interaction for Cancer Therapy. Translational Cancer Research, 5(6), 689-701. Available at: [Link]
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Shadfan, M., et al. (2012). Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity. International Journal of Molecular Sciences, 13(7), 8913-8929. Available at: [Link]
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Tsvetkov, P., et al. (2005). Activation of p53 by MDM2 Antagonists Can Protect Proliferating Cells from Mitotic Inhibitors. Cancer Research, 65(5), 1546-1553. Available at: [Link]
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Zheng, M., et al. (2005). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. Journal of Biomolecular Screening, 10(4), 364-371. Available at: [Link]
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Sun, H., et al. (2010). Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain. Journal of Biological Chemistry, 285(13), 9945-9956. Available at: [Link]
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Neda, I., et al. (2005). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 50(11-12), 989-993. Available at: [Link]
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BPS Bioscience (2023). MDM2-p53 Homogenous Assay Kit. BPS Bioscience. Available at: [Link]
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Kumar, V., et al. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. Available at: [Link]
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Grossman, S. R., et al. (2000). MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins. Proceedings of the National Academy of Sciences, 97(24), 13256-13261. Available at: [Link]
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Salah, M., et al. (2016). Western Blotting Analysis for MDM2, p53 and p21 Proteins in Wild Type... ResearchGate. Available at: [Link]
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van der Meer, L., et al. (2018). Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light. Journal of the American Chemical Society, 140(42), 13626-13630. Available at: [Link]
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Salem, M., et al. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12(02), 64-74. Available at: [Link]
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Prajapati, A., & Patel, H. (2025). Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies. Molecular Diversity. Available at: [Link]
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Asif, M. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 13449-13456. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
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Al-Soud, Y. A., et al. (2004). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 9(12), 1102-1111. Available at: [Link]
-
Popowicz, G. M., et al. (2016). How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. Current Topics in Medicinal Chemistry, 16(26), 2933-2943. Available at: [Link]
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Behera, S. S., & Patra, R. (2024). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. Available at: [Link]
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Travin, Y. S., et al. (2019). Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. Molecules, 24(20), 3749. Available at: [Link]
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Application Notes and Protocols for the Development of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of novel derivatives of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole aimed at enhancing therapeutic efficacy. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The parent compound, containing a tert-butyl group at the 3-position and a 4-nitrophenyl moiety at the 5-position, presents a unique starting point for a targeted medicinal chemistry campaign. While specific biological data for this exact molecule is not extensively documented, the known anticancer activities of structurally related compounds, such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, suggest a promising potential for this chemical series. These application notes will guide researchers through a logical workflow, from the initial design and synthesis of new derivatives to their comprehensive biological evaluation and lead optimization.
Introduction: The Rationale for Derivative Development
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[5] This has led to its incorporation into numerous drug discovery programs. The presence of a nitro group on the phenyl ring of the parent compound is a double-edged sword. While often contributing to biological activity, aromatic nitro groups can be metabolic liabilities, leading to the formation of reactive and potentially toxic metabolites.[6] Therefore, a primary objective of this developmental program is the bioisosteric replacement of the nitro group to improve the safety profile while maintaining or enhancing efficacy.
The tert-butyl group at the 3-position provides steric bulk, which can influence binding to biological targets and metabolic stability. Modifications at this position will be a secondary focus, allowing for a systematic exploration of the structure-activity relationship (SAR).
This guide will focus on two primary therapeutic areas where oxadiazole derivatives have shown significant promise: oncology and infectious diseases. The protocols provided are designed to be adaptable for screening against various cancer cell lines and microbial strains.
Derivative Design and Synthesis Strategy
Rationale for Derivative Design
The initial design strategy will focus on two key modifications of the parent compound:
-
Bioisosteric Replacement of the 4-Nitro Group: The nitro group will be replaced with other electron-withdrawing groups known to be more metabolically stable. This includes, but is not limited to, a trifluoromethyl group (-CF3), a cyano group (-CN), and a sulfone moiety (-SO2CH3). The trifluoromethyl group, in particular, has been successfully used as a bioisostere for the nitro group, often leading to improved potency and metabolic stability.[7][8][9]
-
Modification of the 4-Substituent on the Phenyl Ring: To explore the SAR around the phenyl ring, a series of derivatives with different substituents at the 4-position will be synthesized. This will include electron-donating groups (e.g., -OCH3, -NH2) and other halogens (e.g., -Cl, -Br) to probe the electronic and steric requirements for optimal activity.
Proposed Synthetic Pathway
The synthesis of the proposed derivatives will follow a convergent strategy, starting from commercially available materials. A representative synthetic scheme for a derivative where the nitro group is replaced by a trifluoromethyl group is outlined below.
Caption: Proposed synthetic workflow for a novel derivative.
General Synthesis Protocol for 3-(Tert-butyl)-5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Pivalamidoxime
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in DMF at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 30 minutes.
-
Coupling Reaction: Add pivalamidoxime (1.0 eq) to the reaction mixture, followed by the dropwise addition of pyridine (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude O-acyl amidoxime intermediate in a suitable high-boiling solvent (e.g., xylenes) and heat to reflux for 4-6 hours, or utilize microwave irradiation for a shorter reaction time. Monitor the reaction progress by TLC.
-
Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired 3-(tert-butyl)-5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Efficacy and Selectivity Profiling
Anticancer Activity Screening
A preliminary assessment of the anticancer potential of the newly synthesized derivatives will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Table 1: Representative Data Presentation for Anticancer Screening
| Compound ID | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | 4-NO2 | >100 | >100 | >100 |
| Derivative 1 | 4-CF3 | 25.4 | 32.1 | 18.9 |
| Derivative 2 | 4-CN | 45.2 | 55.8 | 39.7 |
| Derivative 3 | 4-OCH3 | >100 | >100 | >100 |
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds will be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Representative Data Presentation for Antimicrobial Screening
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | 4-NO2 | 64 | >128 | >128 |
| Derivative 1 | 4-CF3 | 16 | 32 | 64 |
| Derivative 2 | 4-CN | 32 | 64 | 128 |
| Derivative 3 | 4-OCH3 | >128 | >128 | >128 |
Pharmacokinetic and Toxicological Assessment (In Silico)
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In silico tools can provide valuable predictions to guide the selection of derivatives with favorable pharmacokinetic profiles.
Caption: Workflow for in silico ADMET prediction.
Protocol: In Silico ADMET Prediction
-
Structure Input: Generate the 2D or 3D structure of the synthesized derivatives in a suitable format (e.g., SMILES, SDF).
-
Software Selection: Utilize freely available web-based tools such as SwissADME or pkCSM for ADMET prediction.
-
Property Prediction: Predict key ADMET parameters including:
-
Absorption: Caco-2 permeability, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Data Analysis: Analyze the predicted ADMET properties to identify derivatives with a favorable balance of potency and drug-like characteristics.
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data generated from the in vitro efficacy and in silico ADMET studies will be used to establish a clear SAR.
Key Considerations for SAR Analysis:
-
Electronic Effects: Correlate the biological activity with the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.
-
Steric Effects: Evaluate the impact of the size and shape of the substituents on efficacy.
-
Lipophilicity: Assess the relationship between the calculated logP (cLogP) and biological activity.
Based on the initial SAR, a second generation of derivatives can be designed to further enhance efficacy and optimize the ADMET profile. For example, if the trifluoromethyl derivative shows promising activity but poor solubility, further modifications can be made to introduce polar functional groups to improve its physicochemical properties.
References
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link][7]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link][8]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link][9]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link][6]
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Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link][10]
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O'Daniel, P. I., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters. [Link][1]
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Kouhkan, M., et al. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing. [Link]
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Krasavin, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
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O'Daniel, P. I., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. [Link][11]
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Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
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Neda, I., et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie. [Link][5]
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Kaur, M., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]
-
Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics. [Link]
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Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link][3]
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O'Daniel, P. I., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. [Link][4]
-
Unlusoy, M. C., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. [Link]
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Singh, N. (2022). #98 In-silico studies of some novel 1,3,4-oxadizole derivatives against the NNIBP of HIV-1RT. Journal of Pharmaceutical Chemistry. [Link][12]
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Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link][13]
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Mahmood, S. A., et al. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link][14]
-
Revanasiddappa, B. C., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Trends in Sciences. [Link][15]
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Troubleshooting & Optimization
3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole solubility issues in aqueous solutions
A Guide for Researchers on Navigating Aqueous Solubility Challenges
Welcome to the technical support center for 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on addressing the common solubility challenges associated with this compound in aqueous solutions. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive experience in compound formulation.
Understanding the Challenge: Why is Solubility an Issue?
The molecular structure of this compound, which includes a bulky, non-polar tert-butyl group and a lipophilic nitrophenyl ring, contributes to its poor water solubility. This is a common issue for many organic compounds being investigated for pharmaceutical applications, as poor aqueous solubility can significantly hinder absorption and bioavailability.[1][2] The 1,2,4-oxadiazole ring system itself, while a common motif in medicinal chemistry, can also influence the physicochemical properties of the molecule.[3][4][5]
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about working with this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Q2: Are there general strategies for improving the solubility of poorly water-soluble compounds like this one?
Yes, numerous formulation strategies have been developed to enhance the aqueous solubility of challenging compounds.[1][7] These can be broadly categorized into physical and chemical modification techniques.[8] Physical methods include particle size reduction (micronization, nanosuspension) and the use of solid dispersions.[9][10] Chemical approaches involve pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[8][11][12]
Q3: How does the 1,2,4-oxadiazole structure, in particular, affect solubility compared to its isomers?
Studies comparing 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-oxadiazole isomer often exhibits lower lipophilicity (logD) and consequently better aqueous solubility.[5] This difference is attributed to variations in their charge distributions and dipole moments.[5] While your work is with a 1,2,4-oxadiazole, understanding these isomeric differences can provide context for its inherent properties.
Troubleshooting Guide: Practical Solutions for Your Experiments
This section provides a step-by-step approach to overcoming common experimental hurdles related to the poor aqueous solubility of this compound.
Issue 1: My compound is precipitating out of my aqueous buffer during my assay.
This is a classic sign of exceeding the compound's thermodynamic solubility in your experimental medium. Here’s a systematic approach to troubleshoot this:
Step 1: Determine the Baseline Aqueous Solubility
Before attempting to enhance solubility, it is crucial to quantify the compound's intrinsic solubility in your primary aqueous buffer.
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent (e.g., DMSO).
-
Serially dilute this stock solution in the same organic solvent.
-
Add a small, fixed volume of each dilution to your aqueous buffer (e.g., a 1:100 dilution to minimize solvent effects).
-
Incubate the samples for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Step 2: Employ Co-solvents to Increase Solubilization
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11][13][14]
Recommended Co-solvents & Starting Concentrations:
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 1-10% | Generally well-tolerated in many biological assays.[15] |
| Propylene Glycol | 1-10% | A common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Effective for a wide range of nonpolar solutes.[16] |
| Dimethyl Sulfoxide (DMSO) | <1% | Use with caution as it can have biological effects at higher concentrations. |
Experimental Workflow for Co-solvent Optimization:
Caption: Workflow for optimizing co-solvent concentration.
Causality: By systematically testing different co-solvents and their concentrations, you can identify a condition that maintains your compound in solution without significantly impacting your experimental system. The goal is to find the "sweet spot" that balances solubility enhancement with minimal perturbation of the biological assay.[15][16]
Issue 2: The compound shows low efficacy in cell-based assays, possibly due to poor bioavailability.
Even if you achieve a clear solution, the compound may not be readily available to interact with its cellular target. Complexation with cyclodextrins can be an effective strategy to improve both solubility and bioavailability.[17][18][19]
Strategy: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][19] They can encapsulate poorly water-soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[8][18][20]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity, widely used in pharmaceutical formulations.[21] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with excellent solubilizing capacity, particularly for weakly basic drugs. |
| β-Cyclodextrin (β-CD) | Less water-soluble than its derivatives but can still be effective.[21] |
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.
Diagram of Cyclodextrin Inclusion Complex Formation:
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
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- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. youtube.com [youtube.com]
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- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Experimental Stability of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the technical support guide for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in experimental buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A1: The 1,2,4-oxadiazole ring system is known to be susceptible to hydrolysis, particularly under neutral to basic conditions. Studies on similar 1,2,4-oxadiazole derivatives have shown that they exhibit maximum stability in a slightly acidic pH range, typically between 3 and 5.[1] At a physiological pH of 7.4, and even more so under basic conditions (pH > 9), the oxadiazole ring can undergo nucleophilic attack by hydroxide ions, leading to ring cleavage and degradation of the parent compound.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound in aqueous buffers is hydrolysis. This can occur through two main pH-dependent mechanisms:
-
Acid-Catalyzed Hydrolysis (pH < 3): At low pH, the N-4 atom of the oxadiazole ring can become protonated. This protonation makes the C-5 carbon more electrophilic and susceptible to nucleophilic attack by water, initiating ring opening.[1]
-
Base-Mediated Hydrolysis (pH > 7): Under neutral to basic conditions, hydroxide ions in the buffer can directly attack the C-5 carbon of the oxadiazole ring. This is often the rate-limiting step and leads to the formation of an unstable intermediate that subsequently undergoes ring cleavage.[1]
Additionally, the presence of the nitroaromatic group suggests a potential for photodegradation upon exposure to light, especially in the UV spectrum, and oxidative degradation , although these are generally less common than hydrolysis in standard experimental setups.[2]
Q3: How can I quickly assess the stability of my compound in a new buffer system?
A3: A preliminary stability assessment can be performed by incubating a known concentration of the compound in the desired buffer at the intended experimental temperature. Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, and 24 hours) and immediately analyzed by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC). A decrease in the peak area of the parent compound over time is indicative of degradation. For a more rigorous evaluation, a full forced degradation study is recommended.
Troubleshooting Guide: Improving Compound Stability
Issue 1: Rapid Compound Degradation in Neutral or Basic Buffers
-
Root Cause: As detailed in the FAQs, the 1,2,4-oxadiazole ring is inherently unstable at neutral to high pH due to base-mediated hydrolysis.[1]
-
Solution 1: pH Optimization The most effective strategy is to adjust the pH of your experimental buffer to the optimal range of 3-5. If your assay permits, transitioning to a citrate or acetate buffer system within this pH range can significantly enhance compound stability.
Table 1: Recommended Buffer Systems for Enhanced Stability
| Buffer System | Useful pH Range | pKa (at 25°C) | Comments |
| Acetate Buffer | 3.6 - 5.6 | 4.76 | Ideal for maintaining a pH within the optimal stability range. |
| Citrate Buffer | 3.0 - 6.2 | 3.13, 4.76, 6.40 | Provides robust buffering capacity across the desired acidic pH range. |
| MES Buffer | 5.5 - 6.7 | 6.15 | A suitable option if a pH closer to neutral is required while still offering improved stability over PBS. |
-
Solution 2: Use of Co-solvents Reducing the water activity in your buffer by introducing a water-miscible organic co-solvent can slow down the rate of hydrolysis.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
-
Working Concentration: Start with a low percentage (e.g., 1-5% v/v) and increase as tolerated by your experimental system. Always verify that the chosen co-solvent does not interfere with your assay.
-
-
Diagram 1: pH-Dependent Hydrolysis of 1,2,4-Oxadiazole
Caption: pH-dependent stability of the 1,2,4-oxadiazole ring.
Issue 2: Suspected Oxidative Degradation
-
Root Cause: While less common than hydrolysis, the compound may be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) which can be generated in certain biological assays or through exposure to light and air.
-
Solution: Addition of Antioxidants Incorporating antioxidants into your buffer can mitigate oxidative degradation.
Table 2: Recommended Antioxidants for In Vitro Assays
| Antioxidant | Recommended Starting Concentration | Solubility | Notes |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Water-soluble | Effective scavenger of various ROS. Prepare fresh as it can be unstable in solution. |
| Trolox (a water-soluble analog of Vitamin E) | 20-100 µM | Water-soluble | A potent antioxidant that can protect against lipid peroxidation if relevant to the assay. |
| N-acetylcysteine (NAC) | 1-5 mM | Water-soluble | Acts as a precursor to glutathione and has direct radical scavenging properties. |
Issue 3: Poor Aqueous Solubility and Potential for Photodegradation
-
Root Cause: The planar aromatic structure and the lack of ionizable groups suggest that this compound may have limited aqueous solubility. Furthermore, nitroaromatic compounds are known to be susceptible to photodegradation.[2]
-
Solution 1: Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility and protecting them from degradation.[3][4]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for its ability to enhance the solubility and stability of poorly soluble drugs.[4][5][6][7][8]
-
Protocol: Prepare a stock solution of your compound in a solution of HP-β-CD. The optimal ratio of compound to cyclodextrin should be determined empirically.
-
-
Solution 2: Protection from Light To prevent photodegradation, all experiments involving the compound should be conducted with minimal exposure to light.
-
Diagram 2: Stabilization Workflow
Caption: A decision-making workflow for troubleshooting compound instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a light source compliant with ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified incubation times, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating RP-HPLC Method
This method provides a starting point for the quantitative analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Gao, H., & Zhao, W. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]
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Singh, R., & Singh, S. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2788-2802. Retrieved from [Link]
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BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms (pp. 49-89). Wiley-VCH.
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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George, E., & Zang, H. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 757-762. Retrieved from [Link]
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Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 11(11), 565. Retrieved from [Link]
-
Gao, H., & Zhao, W. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 21(1), 12-18. Retrieved from [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Drug Discovery Today: Technologies, 8(2-4), e79-e85. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
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S. Masne, D. D., et al. (2021). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
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A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2021). Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Nishino, S. F., & Spain, J. C. (1993). Oxidative pathway for the biodegradation of nitrobenzene by Comamonas sp. strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
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Zube, S., & Brüschweiler, B. J. (2007). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Applied Microbiology and Biotechnology, 77(3), 509-523. Retrieved from [Link]
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Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... Retrieved from [Link]
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Van Arnum, S. D. (1998). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation. Journal of Chemical Education, 75(4), 467. Retrieved from [Link]
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Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). A concise review of current in vitro chemical and cell-based antioxidant assay methods. Journal of the Science of Food and Agriculture, 82(1), 10-23. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydroxypropyl-beta-cyclodextrin in Modern Drug Formulation. Retrieved from [Link]
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Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. Retrieved from [Link]
-
Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. Retrieved from [Link]
-
Siddeeg, A., Al-Kehayez, N. M., Al-Sanea, M. M., & Al-Harbi, L. N. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Bioscience, 52, 102413. Retrieved from [Link]
-
Mamatha, T., et al. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022). Antioxidants. Retrieved from [Link]
-
Bodor, N. (2015). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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McCaul, N., et al. (2017). Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. Current Topics in Medicinal Chemistry, 17(26), 2943-2953. Retrieved from [Link]
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Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. (2021). Antioxidants. Retrieved from [Link]
-
Fenyvesi, É., et al. (2016). "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Journal of Pharmaceutical Sciences, 105(9), 2549-2557. Retrieved from [Link]
-
Pitha, J., & Pitha, J. (1986). Hydroxypropyl-β-cyclodextrin: preparation and characterization; effects on solubility of drugs. Journal of Inclusion Phenomena, 4(1), 81-89. Retrieved from [Link]
-
Dev, S. K., & Shukla, A. K. (2018). Review on antioxidant evaluation methods: In- vitro and in-vivo models. International Journal of Pharmaceutical Sciences and Research, 9(5), 1784-1792. Retrieved from [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
-
Makkar, A., et al. (2022). Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization of Degradation Products using LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 56(4), 1208-1215. Retrieved from [Link]
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Technical Support Center: Navigating the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Welcome to the dedicated technical support guide for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This resource is tailored for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for esters and amides, offering enhanced metabolic stability and serving as a valuable component in numerous pharmacologically active compounds.[1] However, its synthesis is not without challenges.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Common Challenges & Field-Tested Solutions
This section addresses the most frequently encountered issues during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering causative explanations and practical solutions.
Issue 1: Consistently Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: My reaction yield for a 3,5-disubstituted 1,2,4-oxadiazole is persistently low. What are the likely causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis often originate from two critical stages: inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[2]
Troubleshooting Strategies:
-
Verify Starting Material Quality: Amidoximes can be unstable. Before starting, confirm the purity of your amidoxime and carboxylic acid or acyl chloride, as impurities can significantly hinder the reaction.
-
Optimize the Acylation Step: The initial formation of the O-acylamidoxime is crucial.
-
Coupling Agent Activity: If you are using a coupling agent like EDC or CDI with a carboxylic acid, ensure it is fresh and active. Consider switching to a more potent coupling agent.
-
Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to the reaction mixture.
-
Acylating Agent Choice: When using acyl chlorides, ensure they are free from hydrolysis to the corresponding carboxylic acid.
-
-
Promote Efficient Cyclodehydration: The conversion of the O-acylamidoxime to the oxadiazole is often the rate-limiting step.
-
Thermal Conditions: This step typically requires heating. Optimize the reaction temperature; insufficient heat will lead to incomplete conversion, while excessive heat can promote side reactions. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, especially for less reactive substrates.[3][4]
-
Base Catalysis: Strong, non-nucleophilic bases can facilitate cyclization. Tetrabutylammonium fluoride (TBAF) in dry THF is a widely used and effective option. Superbase systems like NaOH/DMSO or KOH/DMSO have also been shown to promote cyclization, sometimes even at room temperature.[4]
-
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents such as DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol are often unsuitable and can lead to hydrolysis of intermediates.[4]
Issue 2: Prominent Side Product Formation
Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?
Side product formation can significantly complicate purification and reduce the yield of your target compound. Common side products include the unreacted O-acylamidoxime intermediate, products from amidoxime decomposition, and isomeric heterocyclic systems.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| O-Acylamidoxime Intermediate | Incomplete cyclodehydration. | Increase reaction temperature, prolong reaction time, or switch to a more potent cyclization agent (e.g., microwave irradiation, stronger base). |
| Hydrolyzed O-Acylamidoxime | Presence of water in the reaction or work-up. | Ensure anhydrous reaction conditions and reagents. Use a drying agent during work-up and avoid aqueous washes if possible. |
| Isomeric Heterocycles (e.g., Boulton-Katritzky Rearrangement products) | Thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring. This is more common for 3,5-disubstituted derivatives with a saturated side chain.[4] | Minimize exposure to high temperatures and acidic conditions. Use neutral, anhydrous conditions for work-up and purification.[4] |
| Nitrile Oxide Dimers (Furoxans) | In syntheses proceeding via a 1,3-dipolar cycloaddition, the nitrile oxide intermediate can dimerize.[5] | Use the nitrile component as the solvent or in a large excess to favor the intermolecular cycloaddition over dimerization. |
Frequently Asked Questions (FAQs)
Q3: My purified 1,2,4-oxadiazole seems to be degrading or rearranging upon storage or during subsequent analytical characterization. What is happening?
This is likely due to the Boulton-Katritzky rearrangement , a known isomerization pathway for certain 1,2,4-oxadiazoles, particularly those with a saturated side chain.[4] This rearrangement can be triggered by heat, acid, or even trace amounts of moisture.[4] To mitigate this, ensure your final product is thoroughly dried and stored in a cool, dry, and dark environment. When preparing samples for analysis, use anhydrous solvents and avoid acidic conditions.
Q4: Can I perform the synthesis as a one-pot procedure?
Yes, several one-pot methods have been developed to streamline the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[6] These protocols typically involve the in-situ formation of the O-acylamidoxime followed by cyclization without isolation of the intermediate. One-pot syntheses can improve overall efficiency and yield by minimizing handling and transfer losses. Microwave-assisted one-pot syntheses are particularly effective.[3][5]
Q5: What are the best practices for purifying 3,5-disubstituted-1,2,4-oxadiazoles?
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. For more polar compounds, dichloromethane/methanol mixtures can be effective.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity.
-
Solvents: Common solvents for recrystallization include ethanol, ethyl acetate/hexane, or chloroform/hexane mixtures.[7]
-
-
Work-up: After the reaction, a standard aqueous work-up can be performed. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[3]
Visualizing the Synthetic Workflow
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles primarily follows two main pathways, each with its own set of challenges and optimization points.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrates.
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Isolation
This protocol involves the isolation of the O-acylamidoxime intermediate before cyclization.
Step 1: Synthesis of O-Acylamidoxime
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Add the coupling agent (e.g., EDC, 1.1 eq) and, if needed, an activator (e.g., HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.1 eq) to the reaction mixture.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the O-acylamidoxime intermediate by column chromatography or recrystallization.
Step 2: Cyclodehydration to 1,2,4-Oxadiazole
-
Dissolve the purified O-acylamidoxime (1.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 80-140 °C) and stir for 6-18 hours, monitoring by TLC.
-
Alternatively, for a base-mediated cyclization, dissolve the O-acylamidoxime in anhydrous THF and add TBAF (1.1 eq). Stir at room temperature until the reaction is complete.
-
After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the final product by column chromatography or recrystallization.
Protocol 2: One-Pot Microwave-Assisted Synthesis
This protocol is adapted from a method for synthesizing (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles and is suitable for rapid synthesis.[3]
-
To a microwave-safe sealed vessel, add the amidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) under a dry nitrogen atmosphere.
-
Add 3.0 mL of anhydrous dichloromethane.
-
In a separate flask, prepare a solution of the desired acyl chloride (1.0 mmol) in 3.0 mL of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the amidoxime mixture while stirring at room temperature.
-
Monitor the acylation step by TLC until the starting material is consumed.
-
To the reaction mixture, add 1 g of silica gel (60–120 mesh) and remove the solvent under reduced pressure to obtain the silica-supported O-acylamidoxime.
-
Place the vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 75 W, 100–105 °C) for 5–45 minutes, monitoring the progress by TLC.
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify the product by column chromatography or recrystallization.
References
-
Shetnev, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(5), 8736-8742. [Link]
-
Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide. BenchChem.
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8299. [Link]
-
Li, Y., et al. (2018). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 8(3), 1508-1511. [Link]
-
Bian, Q., et al. (2020). Iron(III) nitrate mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. The Journal of Organic Chemistry, 85(6), 4058-4066. [Link]
-
Kumar, D., & Kumar, N. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 58-66. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Oxadiazole Synthesis. BenchChem.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
-
Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
-
Clososki, G. C. (2008). 5.04 - 1,2,4-Oxadiazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Functional Group Transformations II (pp. 249-299). Elsevier. [Link]
-
Baykov, S. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Shetnev, A. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
-
Zhang, W., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole Concentration for In Vitro Studies
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Our goal is to provide a comprehensive resource for optimizing the experimental concentration of this compound for various in vitro assays, ensuring data integrity and reproducibility. This document synthesizes established pharmacological principles with practical, field-proven insights to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
This section addresses initial questions researchers may have before starting their experiments.
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This class is recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 1,2,4-oxadiazole ring is often used in medicinal chemistry as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties.[3] While the specific mechanism of this particular derivative is not extensively documented, related compounds in the oxadiazole family have been shown to act through various pathways, such as enzyme inhibition and disruption of key signaling pathways involved in cell proliferation and survival.[4][5] Therefore, it is crucial to determine its activity profile in your specific biological system.
Q2: How should I prepare a stock solution of this compound, especially considering potential solubility issues?
A2: Like many heterocyclic small molecules, this compound is expected to have low aqueous solubility.[6] Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for initial studies.[6][7]
-
Stock Concentration: Prepare a high-concentration stock, for example, 10 mM or 20 mM. This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced toxicity.[6]
-
Solubilization Procedure: To dissolve the compound, add the required volume of DMSO and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution, but always be mindful of the compound's stability under these conditions.[7]
-
Vehicle Control is Critical: The final concentration of DMSO in your cell culture medium should ideally be below 0.1% and must not exceed 0.5% to avoid artifacts from solvent toxicity.[6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated wells.
Q3: What is the recommended starting concentration range for initial in vitro screening?
A3: For a novel compound with unknown potency, it is essential to screen a wide range of concentrations to establish a dose-response relationship.[7] A logarithmic or half-log serial dilution is highly recommended to efficiently cover several orders of magnitude.
-
Broad Range Screening: A common and effective starting range is from 1 nM to 10 µM or even 100 µM.[6][8] This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and determining the optimal concentration window for your specific cell line and assay.
-
Rationale: Starting with a broad range prevents missing activity that might occur at very low or very high concentrations and provides a full picture of the compound's dose-dependent effects, from no effect to maximal inhibition or toxicity.
Experimental Protocol: Determining the IC50 Value using a Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[9][10] This protocol provides a robust method for determining the IC50 of this compound using a standard 96-well plate format and a resazurin-based viability assay.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Materials:
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound
-
Cell culture-grade DMSO
-
Your adherent cell line of interest
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11] The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay period.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform a serial dilution of the compound in complete culture medium to create working solutions that are 2x the final desired concentration. (See Table 1 for an example).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Also, add 100 µL of medium with DMSO for the vehicle control wells and 100 µL of medium only for the untreated control wells.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of action.
-
-
Cell Viability Assessment:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability and the background as 0% viability.
-
Plot the normalized cell viability (%) against the log of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve) to fit the data and calculate the IC50 value.[10][12]
-
| Plate Column | Compound Concentration (Final) | Volume of 2x Stock (µL) | Volume of Medium (µL) |
| 1 | 100 µM | 100 | 0 |
| 2 | 31.6 µM | 31.6 | 68.4 |
| 3 | 10 µM | 10 | 90 |
| 4 | 3.16 µM | 3.16 | 96.84 |
| 5 | 1 µM | 1 | 99 |
| 6 | 0.316 µM | 0.316 | 99.684 |
| 7 | 0.1 µM | 0.01 | 99.99 |
| 8 | 0.0316 µM | 0.00316 | 99.99684 |
| 9 | 0.01 µM | 0.001 | 99.999 |
| 10 | 0.001 µM | 0.0001 | 99.9999 |
| 11 | Vehicle Control (e.g., 0.5% DMSO) | 0 | 100 |
| 12 | Untreated Control | 0 | 100 |
| Table 1: Example of a half-log serial dilution scheme for a 96-well plate. |
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro compound screening.
| Problem | Potential Causes | Recommended Solutions |
| No observable biological effect at any concentration tested. | 1. The compound is inactive in the chosen cell line or assay. 2. The compound has precipitated out of the culture medium. 3. Insufficient incubation time for the biological effect to manifest. | 1. Verify that the putative target of the compound is expressed in your cell line. Consider testing a different, potentially more sensitive, cell line. 2. Visually inspect the wells under a microscope for signs of precipitation. Perform a solubility test in your specific culture medium.[7] 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. "Edge effects" in the 96-well plate. 3. Inaccurate pipetting during serial dilutions. | 1. Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity and minimize evaporation.[7] 3. Use calibrated pipettes and change tips between dilutions. Prepare a larger volume of each dilution to minimize pipetting errors. |
| Compound precipitates in the culture medium upon dilution. | 1. Poor aqueous solubility of the compound. 2. Interaction with components in the serum or medium. | 1. Lower the highest concentration in your dose range. 2. Prepare the stock solution at a lower concentration (e.g., 1 mM instead of 10 mM) to reduce the amount of DMSO "shock" upon dilution. 3. Test compound stability and solubility in your specific medium over the duration of the experiment. |
| Cells appear stressed or die even at very low compound concentrations. | 1. The cell line is highly sensitive to the compound. 2. The final solvent concentration is too high. 3. The compound is unstable in the medium and degrades into a toxic substance. | 1. Expand the lower end of your concentration range (e.g., into the picomolar range). 2. Perform a vehicle control experiment with varying concentrations of DMSO to confirm the non-toxic solvent concentration for your specific cell line. 3. Assess the stability of the compound in the culture medium over time using methods like HPLC. |
| IC50 value is significantly different from published data for similar compounds. | 1. Different cell line or passage number was used. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. The compound's purity or batch is different. | 1. Ensure you are using the same cell line and a low passage number, as cell characteristics can change over time. 2. Standardize your protocol and ensure all parameters are consistent between experiments.[12] 3. Verify the purity and structure of your compound batch using analytical methods (e.g., HPLC, NMR, MS).[13] |
Visualized Workflows and Concepts
Caption: Concept of a Dose-Response Curve and IC50.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I choose the concentration for primary screening in drug discovery process?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
MolecularBiology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
ResearchGate. (n.d.). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
-
Journal of Mines, Metals and Fuels. (n.d.). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). A mini review on biological potential of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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potential off-target effects of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
A Guide to Investigating Potential Off-Target Effects for a Novel Chemical Entity
Last Updated: 2026-01-20
Introduction
3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a specific chemical entity for which extensive biological data, including primary targets and off-target profiles, are not widely available in public literature. This guide is designed for researchers, scientists, and drug development professionals who may be working with this compound or other novel small molecules with limited characterization.
Instead of focusing on known off-target effects, this document provides a comprehensive framework for proactively identifying and mitigating potential off-target liabilities. The principles and methodologies outlined here are broadly applicable to the early-stage investigation of any new chemical entity.
Part 1: Predictive Off-Target Analysis from Chemical Structure
The chemical structure of a compound can provide initial clues about its potential biological interactions and liabilities.
-
1,2,4-Oxadiazole Scaffold: This heterocyclic ring is a common motif in medicinal chemistry and is present in several approved drugs.[1][2] It is generally considered a stable and versatile scaffold, often used as a bioisostere for amide and ester groups to improve pharmacokinetic properties.[3] While not an intrinsic "red flag," its derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's effects, suggesting the potential for interactions with various biological targets.[4][5][6]
-
4-Nitrophenyl Group: Nitroaromatic compounds are a well-known class of chemicals that can have significant toxicological implications.[7][8] The nitro group is strongly electron-withdrawing and can be metabolically reduced to form reactive intermediates, such as nitro anion radicals, which can lead to oxidative stress and potential mutagenicity or genotoxicity.[9][10] This structural feature warrants careful investigation for potential off-target toxicity.
-
Pan-Assay Interference Compounds (PAINS): Researchers should be aware of PAINS, which are compounds that appear as hits in many different assays due to non-specific activity.[11][12] While the 1,2,4-oxadiazole core itself is not a classic PAINS alert, some related heterocyclic structures have been reported to interfere with assays, for instance, by reacting with thiols.[13][14] It is crucial to rule out assay interference early in the experimental process.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with a novel compound, with a focus on distinguishing true biological effects from experimental artifacts or off-target activities.
Troubleshooting Common Experimental Issues
Q1: I'm observing high levels of cytotoxicity in my cell-based assays at low micromolar concentrations. How can I determine if this is a specific on-target effect or non-specific toxicity?
A1: High cytotoxicity can be a result of a potent on-target effect, but with a novel compound, it's crucial to consider off-target mechanisms, especially given the presence of a nitroaromatic group known for potential toxicity.[9]
-
Step 1: Orthogonal Assays: Test the compound in multiple, distinct cell lines. If the cytotoxicity is consistent across a wide range of unrelated cell lines, it may suggest a general, non-specific mechanism.
-
Step 2: Time-Dependency: Assess cytotoxicity at different time points. Rapid cell death might indicate a mechanism like membrane disruption, which is often non-specific.
-
Step 3: Negative Controls: Synthesize or acquire a close structural analog of your compound that lacks the key functional groups you hypothesize are responsible for the activity. For this compound, an analog without the nitro group could be informative. If the analog is significantly less cytotoxic, it points towards the nitro group's involvement in the observed effect.
-
Step 4: Assay Interference Screen: Rule out that your compound is interfering with the assay readout (e.g., luciferase, MTT). Run the assay in a cell-free system with the detection reagents to check for direct inhibition or enhancement.
Q2: My compound shows activity in a primary screen, but the results are not reproducible. What could be the cause?
A2: Reproducibility issues are common with novel compounds and can stem from several factors.
-
Compound Stability and Solubility: Verify the stability of your compound in the assay buffer and media over the time course of the experiment. Poor solubility can lead to compound precipitation or aggregation, causing inconsistent results. Use techniques like nephelometry to assess aggregation.
-
PAINS Behavior: As mentioned, PAINS can lead to false positives.[15] These compounds often act non-specifically, and their effects can be highly sensitive to assay conditions.[11] Consider running a counterscreen for assay interference.
-
Purity of the Compound: Ensure the purity of your compound batch using methods like LC-MS and NMR. Impurities could be responsible for the observed biological activity.
Q3: How can I begin to identify the primary target of my compound?
A3: Target identification, or deconvolution, is a critical step. Several strategies can be employed:
-
Affinity Chromatography: Immobilize your compound on a solid support and use it to "pull down" interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.[16]
-
Genetic Approaches: CRISPR-based screening can be a powerful tool. In this method, a library of cells with different gene knockouts is treated with your compound. Cells in which the target has been knocked out may become resistant to the compound's effects.[17][18][19]
-
Computational Methods: In silico docking and virtual screening against libraries of known protein structures can help generate hypotheses about potential targets.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to build a selectivity profile for my new compound?
A1: A broad in vitro safety pharmacology panel is an essential first step.[20][21] These commercially available services screen your compound against a large panel of known receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug reactions.[22][23][24] This provides an early assessment of potential off-target liabilities.
Q2: The 1,2,4-oxadiazole ring is described as a bioisostere. What does this mean for potential off-target effects?
A2: A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The 1,2,4-oxadiazole ring is often used to replace ester or amide groups to improve metabolic stability.[3] This means that if the original molecule with an ester or amide group had off-target effects, the oxadiazole-containing analog might retain some of those interactions. Therefore, it's important to consider the off-target profile of the chemical class you are working in, not just the specific compound.
Q3: What specific concerns does the 4-nitrophenyl group raise, and how can I test for them?
A3: The primary concern is the potential for metabolic activation of the nitro group to reactive species that can cause cellular damage.[8][10]
-
Ames Test: This is a standard bacterial reverse mutation assay used to assess the mutagenic potential of a compound.
-
Micronucleus Test: This in vitro or in vivo assay detects chromosomal damage in cells, which can be an indicator of genotoxicity.
-
Reactive Oxygen Species (ROS) Assay: You can directly measure the generation of ROS in cells treated with your compound using fluorescent probes.
Part 3: Experimental Protocols & Data Presentation
Predictive Off-Target Liability Summary
| Structural Moiety | Potential Off-Target Liability | Suggested Initial Screening Assays |
| 1,2,4-Oxadiazole | Broad bioactivity due to its presence in diverse pharmacologically active agents.[2][25][26][27] | Broad in vitro safety pharmacology panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™).[21][22] |
| 4-Nitrophenyl | Mutagenicity, genotoxicity, and cytotoxicity via metabolic activation and oxidative stress.[9][10][28] | Ames test, in vitro micronucleus assay, cellular ROS production assay. |
| Overall Structure | Pan-Assay Interference (PAINS).[11][12][15] | Counterscreens for assay interference (e.g., fluorescence, luciferase inhibition), aggregation assays. |
Workflow for Off-Target Effect Investigation
The following diagram illustrates a general workflow for investigating the potential off-target effects of a novel compound.
Caption: A general workflow for the systematic investigation of potential off-target effects.
Protocol: General Target Deconvolution using Affinity Chromatography
-
Compound Immobilization:
-
Synthesize an analog of this compound containing a linker arm suitable for conjugation to a solid support (e.g., a carboxylic acid or amine functionality).
-
Covalently couple the linker-modified compound to activated beads (e.g., NHS-activated sepharose).
-
Block any remaining active sites on the beads to prevent non-specific protein binding.
-
-
Cell Lysate Preparation:
-
Culture cells of interest and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads for several hours at 4°C to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated, blocked beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[16]
-
References
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Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]
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Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 52(11), 1083-1088. [Link]
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National Center for Biotechnology Information. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1267-1285. [Link]
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National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 559. [Link]
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National Center for Biotechnology Information. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3997. [Link]
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PubMed Central. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1238-1254. [Link]
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Technical Support Center: Minimizing In Vivo Toxicity of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Disclaimer: This document is intended as a technical guide for research professionals. The information provided is based on established principles of toxicology and medicinal chemistry. No specific toxicological data for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is publicly available; therefore, this guidance is derived from an analysis of its structural components. All in vivo work must be conducted in compliance with institutional and governmental regulations (e.g., IACUC) and under the supervision of trained personnel.
Section 1: Understanding the Potential Toxicological Liabilities
The structure of this compound presents a key feature of toxicological concern: the 4-nitrophenyl moiety . Nitroaromatic compounds are a well-documented class of chemicals that can exhibit significant toxicity, which is often linked to their metabolism.[1][2][3]
The primary mechanism of concern is the enzymatic reduction of the nitro group (–NO₂) within the body.[4][5][6] This process can occur via one- or two-electron reduction pathways, primarily mediated by nitroreductase enzymes found in both mammalian tissues and gut microbiota. This reduction generates highly reactive intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.[5][6][7]
These reactive metabolites are the likely drivers of toxicity and can lead to:
-
Oxidative Stress: The intermediates can engage in futile redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and generates reactive oxygen species (ROS), such as superoxide anions.[2][5] This can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.
-
Covalent Binding: The electrophilic intermediates can form covalent adducts with cellular macromolecules, including proteins and DNA, potentially leading to mutagenicity, carcinogenicity, and direct cellular toxicity.[1][3]
-
Organ-Specific Toxicity: Depending on the distribution of the compound and the location of metabolic enzymes, toxicity may manifest in specific organs, most commonly the liver, which is the primary site of drug metabolism.
The 1,2,4-oxadiazole ring is a common heterocyclic scaffold in medicinal chemistry and is generally considered metabolically stable.[8][9] While some derivatives have shown cytotoxicity in cancer cell lines, the ring itself is not typically associated with the acute reactive-metabolite toxicity seen with nitroaromatics.[10][11][12] The bulky tert-butyl group may sterically hinder metabolism at adjacent positions and will increase the lipophilicity of the compound, which could influence its absorption, distribution, and formulation requirements.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most probable cause of in vivo toxicity observed with this compound? A1: The primary suspect is the metabolic activation of the 4-nitrophenyl group to reactive nitroso and hydroxylamine intermediates.[5][7] This can lead to oxidative stress and covalent binding to cellular components, causing cell death and organ damage.[2][3]
Q2: What are the critical first steps before I begin an in vivo study? A2:
-
Physicochemical Characterization: Determine the compound's solubility in a range of pharmaceutically acceptable vehicles. Poor solubility is a common failure point.
-
In Vitro Assessment (Recommended): Conduct preliminary in vitro cytotoxicity assays (e.g., using HepG2 liver cells) to establish a baseline for its cytotoxic potential.
-
Dose Range Finding: Plan a preliminary dose range-finding study in a small number of animals to identify a maximum tolerated dose (MTD).[13][14]
Q3: How should I formulate this compound for oral or IP administration to minimize vehicle-related toxicity? A3: Given the likely high lipophilicity (due to the tert-butyl and phenyl groups), aqueous solubility will be low. A tiered approach to formulation is recommended:
-
Tier 1 (Simplest): Start with common suspension vehicles like 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) with a small amount of a wetting agent like Tween 80 (0.1-0.2%).
-
Tier 2 (Co-solvents): If a solution is required, explore co-solvent systems. Common options include mixtures of water with PEG-400, propylene glycol, or ethanol. Be aware that co-solvents can have their own toxicities. Limit the percentage of organic solvent as much as possible.
-
Tier 3 (Complex Formulations): For very challenging compounds, lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can be explored, but these require specialized expertise.[15][16] Always run a "vehicle-only" control group in your in vivo studies.
Q4: What clinical signs of toxicity should I monitor for in my animals? A4: Monitor animals daily for general signs of distress, including hunched posture, ruffled fur, lethargy, and loss of body weight (a >15-20% loss is often an endpoint). Specific signs related to nitroaromatic toxicity could include changes in urine color or cyanosis (a bluish tint to mucous membranes) indicative of methemoglobinemia.
Section 3: Troubleshooting Guides
| Issue Encountered | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| High mortality or severe adverse effects at low doses. | 1. Acute Toxicity: Rapid formation of reactive nitro-metabolites leading to systemic shock or organ failure.[1][3] 2. Formulation Issue: Compound precipitation in vivo after injection (especially IV or IP), causing embolism or severe local irritation. | 1. Re-evaluate Dose: Immediately reduce the dose by 5-10 fold in the next cohort. 2. Check Formulation: Visually inspect the formulation for precipitation. Prepare a fresh batch and check its stability at 37°C. Consider an alternative vehicle. 3. Split Dosing: Administer the total daily dose in two or more smaller doses to reduce Cmax. |
| Time-dependent toxicity (adverse effects appear after several days of dosing). | Cumulative Organ Damage: Accumulation of the compound or its metabolites in tissues (e.g., liver, kidney), leading to progressive damage. | 1. Include Interim Necropsies: In a repeat study, schedule necropsies at intermediate time points to examine organs for gross pathological changes. 2. Analyze Biomarkers: Collect blood at baseline and termination for clinical chemistry analysis (See Protocol 2). Key markers include ALT/AST (liver) and BUN/Creatinine (kidney). 3. Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) at necropsy for histopathological analysis to identify cellular damage.[17] |
| Poor or highly variable exposure (AUC) in pharmacokinetic studies. | 1. Low Bioavailability: Poor solubility leading to low absorption from the gut (oral dosing) or precipitation at the injection site (IP dosing).[15][18] 2. Rapid Metabolism: The compound may be rapidly cleared, possibly through the nitro-reduction pathway or other metabolic routes. | 1. Optimize Formulation: Re-visit formulation development. Micronization of the compound for suspensions or use of a solubilizing formulation (e.g., containing Solutol or Kolliphor) may be necessary.[19][20] 2. Change Route of Administration: If oral bioavailability is the issue, compare with IV or IP administration to assess the extent of the absorption problem. 3. In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of the compound in vitro. This can confirm if rapid metabolism is a likely cause of poor exposure. |
| Unexpected Pharmacological Effects (e.g., neurological signs). | Off-Target Activity: The compound may be interacting with unintended receptors or channels. The 1,2,4-oxadiazole scaffold is known to be versatile and can bind to a wide range of biological targets.[10][11] | 1. Literature Search: Broaden your search to include the pharmacological activities of 1,2,4-oxadiazoles to identify potential off-target liabilities. 2. Safety Pharmacology Screen: If the project warrants it, consider a contract research organization (CRO) to run a broad safety pharmacology panel to screen for activity against a wide range of common off-targets (e.g., hERG, CNS receptors).[21] |
Section 4: Key Experimental Protocols
Protocol 1: Tier 1 Acute Tolerability & Dose Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify acute toxicities. This study uses a small number of animals and is essential for designing larger, longer-term studies.[14][17]
Methodology:
-
Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice). Use 2-3 animals per dose group (male or female).
-
Dose Selection: Select 3-4 logarithmically spaced doses (e.g., 10, 30, 100, 300 mg/kg). The dose range should be based on any available in vitro data or data from similar compounds.
-
Formulation: Prepare the compound in the selected vehicle. Ensure homogeneity for suspensions.
-
Administration: Administer a single dose via the intended route (e.g., oral gavage, IP injection). Include a vehicle-only control group.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose for immediate adverse effects.
-
Record clinical signs (posture, activity, etc.) and body weights daily for 7-14 days.
-
Perform a gross necropsy on all animals at the end of the study or on animals found moribund. Examine organs for any visible abnormalities (color, size, texture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., >20% body weight loss).
Protocol 2: Basic In-Life Biomarker Assessment for Organ Toxicity
Objective: To non-terminally assess liver and kidney function during a multi-dose study.
Methodology:
-
Study Design: This protocol should be integrated into your main efficacy or toxicity study.
-
Blood Collection:
-
Collect a baseline blood sample from all animals before the first dose.
-
Collect a terminal blood sample at necropsy. For longer studies (>2 weeks), an interim blood collection may be warranted.
-
Use appropriate collection methods (e.g., submandibular or saphenous vein for interim bleeds, cardiac puncture for terminal). Use serum separator tubes.
-
-
Sample Processing:
-
Allow blood to clot, then centrifuge to separate serum.
-
Store serum at -80°C until analysis.
-
-
Analysis:
-
Submit serum samples to a veterinary clinical pathology lab or use in-house analyzers.
-
Primary Panel for Liver Injury: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Primary Panel for Kidney Injury: Blood urea nitrogen (BUN), Creatinine (Crea).
-
-
Interpretation: Compare the results from treated groups to the vehicle control group. A significant elevation in these markers is indicative of organ damage.
Section 5: Visualization of Key Pathways & Workflows
Metabolic Activation Pathway
The following diagram illustrates the putative metabolic reduction of the 4-nitrophenyl group, which is the primary hypothesis for the compound's toxicity.
Caption: Putative metabolic activation of the nitrophenyl moiety.
Troubleshooting Workflow for In Vivo Toxicity
This workflow provides a logical decision tree for researchers encountering unexpected toxicity in their studies.
Caption: A decision workflow for troubleshooting in vivo toxicity.
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- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ndd.ucdavis.edu [ndd.ucdavis.edu]
protocol for assessing the purity of synthesized 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the technical support guide for assessing the purity of synthesized 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the analytical protocols essential for ensuring the quality of your synthesized compound.
The Critical Role of Purity in Drug Discovery
In the realm of drug discovery and development, the purity of a synthesized compound is paramount. For a molecule like this compound, which possesses potential pharmacological activity, even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, a robust and multi-faceted analytical approach is not just recommended, but essential for validating the integrity of your research. This guide provides a systematic protocol to confidently assess the purity of your compound.
Overall Purity Assessment Workflow
A comprehensive purity analysis relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence assessment of your compound's purity.
Caption: Overall workflow for assessing the purity of synthesized compounds.
FAQs and Troubleshooting Guides
This section addresses common questions and issues that may arise during the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone of quantitative purity assessment, separating the target compound from impurities.
Q1: I'm seeing multiple peaks in my HPLC chromatogram. How do I know which one is my product?
A1: This is a common scenario. Here’s a systematic approach to identify your product peak:
-
Inject a Reference Standard (if available): The most straightforward method is to inject a known pure sample of your compound. The peak with the matching retention time is your product.
-
Spiking: If a pure standard isn't available, "spike" your sample with a small amount of the synthesized product that you believe to be the purest fraction from your purification. The peak that increases in area corresponds to your product.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The peak that shows the correct mass-to-charge ratio (m/z) for your target compound is your product. For this compound, you would look for the [M+H]⁺ ion.
Troubleshooting HPLC Separations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | Column overload; Inappropriate mobile phase; Column contamination. | Decrease injection volume or sample concentration.[1][2] Ensure sample is dissolved in the mobile phase.[3] Flush the column with a strong solvent.[1] |
| Peak Tailing | Interaction with active silanols on the column; Wrong mobile phase pH. | Use a high-purity silica-based column.[4] Adjust mobile phase pH to suppress ionization of the analyte. |
| Ghost Peaks | Contaminated mobile phase or injector; Late eluting compounds from a previous run. | Prepare fresh mobile phase.[1] Include a final wash step in your gradient to elute strongly retained compounds.[3] |
| Retention Time Drift | Poor temperature control; Inconsistent mobile phase composition; Column not equilibrated. | Use a column oven for consistent temperature.[1] Prepare fresh mobile phase and ensure proper mixing.[1] Increase column equilibration time.[1] |
Experimental Protocol: HPLC Method for this compound
A reversed-phase HPLC method is suitable for this non-polar compound.[5][6]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (The nitroaromatic group should have strong UV absorbance)
-
Column Temperature: 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also provide information on purity.
Q2: My ¹H NMR spectrum shows unexpected small peaks. Are these impurities?
A2: Not necessarily. While they could be impurities, other sources for small peaks exist:
-
Solvent Peaks: Residual protons in deuterated solvents can appear as peaks.[7] For example, residual CHCl₃ in CDCl₃ appears around 7.26 ppm.
-
¹³C Satellites: These are small peaks that appear symmetrically around large peaks due to coupling between ¹H and the naturally abundant ¹³C isotope.
-
Spinning Sidebands: These appear as symmetrical peaks on either side of a large peak and are caused by non-homogeneity in the magnetic field or rapid sample spinning.
To confirm if a small peak is an impurity, integrate it relative to a known proton on your target molecule. If the integration is not a whole number ratio, it's likely an impurity. Modern NMR spectrometers often have standard experimental templates that can help minimize artifacts.[8]
Troubleshooting Common NMR Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Resonances | Sample is too concentrated; Paramagnetic impurities; Unresolved coupling. | Dilute the sample.[9] Filter the sample. Use a higher field NMR instrument. |
| Poor Signal-to-Noise | Insufficiently concentrated sample; Not enough scans. | Concentrate the sample. Increase the number of scans. |
| Baseline Artifacts | Very high sample concentration leading to detector saturation. | Lower the tip angle or reduce the receiver gain to limit the signal hitting the detector.[10] |
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
-
¹H NMR:
-
tert-butyl protons: ~1.4 ppm (singlet, 9H)
-
Aromatic protons (phenyl ring): Two doublets between 7.5-8.5 ppm (4H)
-
-
¹³C NMR:
Mass Spectrometry (MS)
MS provides the molecular weight of your compound, which is a critical piece of identifying information.
Q3: I don't see the molecular ion peak in my mass spectrum. What should I do?
A3: The absence of a molecular ion peak can be due to several factors:
-
Fragmentation: The molecular ion may be unstable and fragment immediately upon ionization.[13] Look for fragment ions that are characteristic of your molecule. For 1,2,4-oxadiazoles, cleavage of the heterocyclic ring is a common fragmentation pathway.[14][15][16]
-
Ionization Technique: Electron ionization (EI) can be harsh and cause extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce a prominent molecular ion or a protonated molecule ([M+H]⁺).[13]
-
Purity: If the sample is very impure, the molecular ion of your target compound may be suppressed by more abundant ions from impurities.
Interpreting the Mass Spectrum
To confirm the identity of your compound, compare the obtained mass spectrum with a reference spectrum if available.[17] Look for additional peaks not present in the reference, as these may indicate impurities.[17] The mass-to-charge ratio can reveal the molecular weight of each component.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in your molecule.
Q4: How can I use FTIR to confirm the structure of my product?
A4: The FTIR spectrum will show characteristic absorption bands for the functional groups in this compound.
Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Nitro (N-O) Stretch | 1550-1475 (asymmetric) and 1360-1290 (symmetric) | Strong |
| C=N (Oxadiazole ring) | ~1600-1650 | Medium to Strong |
| C-O (Oxadiazole ring) | ~1200-1250 | Strong |
| tert-butyl (C-H) bend | ~1370 and ~1390 | Medium |
| Aromatic C-H stretch | >3000 | Medium |
| Aromatic C=C stretch | ~1450-1600 | Medium |
The presence of these key peaks provides strong evidence for the successful synthesis of the target molecule. The IR spectrum serves as a unique "fingerprint" for your compound.[19]
Melting Point Analysis
The melting point is a simple yet effective indicator of purity for crystalline solids.
Q5: My synthesized compound has a broad melting range. What does this indicate?
A5: A broad melting range (greater than 2 °C) is a strong indication of the presence of impurities.[20][21] Impurities disrupt the crystalline lattice, which lowers and broadens the melting point range.[20][22] A pure crystalline solid will have a sharp melting point, typically within a 0.5-1 °C range.[22]
Troubleshooting Melting Point Determination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Melting Range | Impurities present. | Re-crystallize the sample. |
| Inconsistent Readings | Heating rate is too fast. | Use a slower heating rate (1-2 °C per minute) near the expected melting point. |
| Sample Decomposition | The compound is thermally unstable. | Note the decomposition temperature. If the sample sublimes, seal the capillary tube.[22] |
Decision Tree for Purity Assessment Troubleshooting
Caption: A decision tree for troubleshooting common purity assessment issues.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]
-
Mestrelab Research. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
-
AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). Common Problems.
-
Chemistry Online @ UTSC. (n.d.). Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Taylor & Francis Online. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
百泰派克生物科技. (n.d.). How to interpret mass spectrometry results for protein identification. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]
-
PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]
-
Dynamic Science. (n.d.). Using spectroscopy to determine purity. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
-
STM Journals. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Bar-Ilan University. (2010, February 13). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FTIR spectrum of N-iso-butyl, S-2-nitro-1-phenylethyl dithiocarbamate. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from [Link]
-
ResearchGate. (2026, January 5). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from [Link]
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long-term storage and handling of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the technical support center for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the long-term storage, handling, and troubleshooting of common experimental issues. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.
Compound Overview and Stability Profile
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This class of compounds is noted for its thermal and chemical stability, which contributes to its metabolic stability in biological systems.[1][2] The 1,2,4-oxadiazole ring, while aromatic in nature, possesses a weak O-N bond, which can make it susceptible to rearrangement under certain conditions, such as thermal or photochemical stress.[3][4] The presence of a nitroaromatic group suggests potential sensitivity to light and susceptibility to specific degradation pathways.[5][6][7][8]
Key Structural Features and Their Implications:
-
1,2,4-Oxadiazole Core: This heterocycle generally imparts good metabolic stability.[1][2] However, the 1,2,4-isomer is less stable than the 1,3,4-isomer.[1][9] Functionalization should be performed under mild conditions to avoid unwanted rearrangements.[4]
-
Tert-butyl Group: This bulky alkyl group can sterically hinder certain reactions but generally contributes to the compound's stability.
-
4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the phenyl ring. Nitroaromatic compounds are known to be susceptible to photodegradation and can undergo reduction of the nitro group under certain conditions.[5][10]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[11] A recommended storage temperature can often be found on the product label. Exposure to light, moisture, and extreme temperatures should be avoided to prevent degradation.[12]
Q2: Is this compound hygroscopic?
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE is required. This includes safety glasses, a lab coat, and chemical-resistant gloves.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[13][14]
Q4: How should I handle spills of this compound?
A4: For minor spills, you should wear appropriate PPE, clean up the spill immediately, and avoid generating dust.[13] The spilled material should be collected in a clean, dry, and labeled container for proper disposal.[13] In case of a major spill, the area should be cleared, and emergency services should be notified.[13]
Experimental Troubleshooting
Q5: I'm observing a change in the color of my compound over time. What could be the cause?
A5: A color change, often to a yellow or brownish hue, can be an indication of degradation. This is likely due to the presence of the nitrophenyl group, which can undergo photochemical reactions.[15][16] Exposure to light, especially UV light, can lead to the formation of colored byproducts.[6][7] To mitigate this, always store the compound in an amber vial or a container protected from light. When used in solution, prepare fresh solutions and minimize their exposure to ambient light.
Q6: My analytical results (HPLC, NMR) show unexpected peaks. What are the potential degradation products?
A6: Unexpected peaks may indicate the presence of impurities or degradation products. Potential degradation pathways include:
-
Hydrolysis of the oxadiazole ring: This can occur in the presence of strong acids or bases, leading to ring-opening.
-
Photodegradation: Nitroaromatic compounds can undergo complex photochemical reactions, potentially leading to the formation of nitrophenols, nitrohydroquinones, and other related species.[6]
-
Reduction of the nitro group: This can happen in the presence of reducing agents, converting the nitro group to an amino group or other reduced nitrogen functionalities.
Q7: I'm having trouble dissolving the compound. What solvents are recommended?
A7: The solubility of 1,2,4-oxadiazole derivatives can vary. It is advisable to start with common organic solvents such as acetonitrile, methanol, or a mixture of acetonitrile and water.[17][18] If you are still facing solubility issues, gentle warming or sonication may help. Always check the compound's solubility data sheet if available.
Q8: My experimental results are inconsistent. Could the stability of the compound in my experimental buffer be an issue?
A8: Yes, the stability of the compound in aqueous buffers can be a concern, especially at non-neutral pH. It is recommended to perform a stability study of the compound in your specific experimental buffer. This can be done by incubating the compound in the buffer for the duration of your experiment and analyzing it by a suitable analytical method like HPLC to check for any degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., from white/off-white to yellow/brown) | Photodegradation due to light exposure. | Store the compound in a dark, cool, and dry place. Use amber vials for solutions. Prepare solutions fresh before use. |
| Unexpected peaks in analytical data (HPLC, NMR) | Presence of impurities from synthesis or degradation products. | Verify the purity of the starting material. Perform forced degradation studies to identify potential degradation products. Purify the compound if necessary. |
| Poor solubility in desired solvent | The compound may have low solubility in the chosen solvent. | Try a range of solvents with different polarities. Gentle heating or sonication may aid dissolution. Consult solubility data if available. |
| Inconsistent biological assay results | Compound instability in the assay buffer or degradation during the experiment. | Perform a stability study of the compound in the assay buffer. Prepare fresh stock solutions for each experiment. Minimize the time the compound is in solution before use. |
| Precipitation of the compound during the experiment | Exceeding the solubility limit of the compound in the experimental medium. | Determine the solubility of the compound in the experimental medium. Ensure the final concentration is below the solubility limit. The use of a co-solvent might be necessary. |
Experimental Protocols
Protocol 1: Long-Term Storage
-
Ensure the compound is in a solid, dry state.
-
Place the compound in a tightly sealed, opaque or amber glass vial.
-
For added protection against moisture, place the vial inside a larger container with a desiccant.
-
Store the container in a cool, dark, and dry location, such as a designated chemical storage cabinet. Recommended storage temperatures are often provided on the product label.
-
Maintain a log of when the container is opened and closed to track potential exposure to atmospheric conditions.
Protocol 2: Purity and Stability Assessment by HPLC
This protocol provides a general guideline. The specific mobile phase and column may need to be optimized for your specific compound.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or determined by a UV scan).[17]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.[17]
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The stability can be assessed by analyzing samples that have been stored under different conditions (e.g., light exposure, elevated temperature) and comparing the chromatograms to a freshly prepared standard.
Visualizations
Logical Flow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for addressing purity issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
-
Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]
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- BASF. (2025).
- ResearchGate. (2021). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101.
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- Thieme Connect. (2024).
- Scirp.org. (2016).
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- PubMed Central. (n.d.).
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Validation & Comparative
Validating the Anticancer Activity of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising in vitro hit to a potential clinical candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a compound belonging to the promising class of 1,2,4-oxadiazole derivatives known for their diverse biological activities, including anticancer properties.[1][2][3] This document is designed to be a practical resource, offering a comparative analysis of preclinical models, detailed experimental protocols, and insights into data interpretation, thereby empowering research teams to make informed decisions in the preclinical development of this specific molecule.
Introduction: The Rationale for In Vivo Testing
Preliminary in vitro studies on various 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] The proposed mechanism of action for some of these compounds involves the induction of apoptosis through caspase-3 activation and the inhibition of key enzymes involved in tumor progression.[5] However, the translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development.[6] In vivo studies are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile, assessing its safety and toxicity, and evaluating its therapeutic efficacy within a complex biological system.[7][8][9]
This guide will focus on establishing a robust preclinical data package for this compound by comparing and contrasting the most relevant in vivo models and methodologies.
Strategic Selection of an In Vivo Model: A Comparative Analysis
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The two most common approaches for solid tumor models are xenografts and syngeneic models.[10]
| Feature | Xenograft Models | Syngeneic Models | Rationale for this compound |
| Tumor Origin | Human cancer cell lines or patient-derived tissue (PDX) implanted in immunodeficient mice.[11][12] | Murine cancer cell lines implanted in immunocompetent mice of the same genetic background.[13][14] | If the initial in vitro data shows potent activity against human cancer cell lines, a xenograft model would be the primary choice to verify this efficacy. |
| Immune System | Compromised (e.g., NOD/SCID or nude mice) to prevent rejection of human tissue.[15] | Fully competent and intact immune system.[14][16] | If the mechanism of action is suspected to involve immunomodulatory effects, a syngeneic model is essential.[2] Given that some oxadiazoles have shown immunoregulatory activity, this is a critical consideration. |
| Clinical Relevance | High for assessing direct antitumor activity on human cells. PDX models, in particular, preserve the heterogeneity of the original tumor.[11] | High for evaluating immunotherapies and understanding the role of the tumor microenvironment (TME).[14][17][18] | A dual approach may be optimal. Initial efficacy can be established in a xenograft model. If promising, subsequent studies in a syngeneic model can elucidate any immune-mediated effects. |
| Limitations | Lack of a functional immune system, which can be a major contributor to therapeutic response.[15] | The tumor is of murine origin, which may not fully recapitulate the complexities of human cancer.[16] | The limitations of each model must be acknowledged when interpreting the data. |
Recommendation: For the initial in vivo validation of this compound, a subcutaneous xenograft model using a human cancer cell line that demonstrated high sensitivity in vitro is recommended. This provides the most direct assessment of the compound's intrinsic anticancer activity.
Caption: Decision workflow for selecting the appropriate in vivo model.
Experimental Design and Protocols
A meticulously planned and executed in vivo study is crucial for generating reliable and reproducible data.[19] The following sections outline the key steps.
Preliminary Studies: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Before initiating efficacy studies, it is essential to understand the compound's pharmacokinetic profile and determine the maximum tolerated dose.[8][9][20]
Pharmacokinetics (PK) Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected mouse strain.
-
Methodology:
-
Administer a single, non-toxic dose of the compound to a small cohort of healthy mice via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Maximum Tolerated Dose (MTD) Study:
-
Objective: To identify the highest dose of the compound that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Administer escalating doses of the compound to different cohorts of healthy mice.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or significant clinical signs of distress.
-
Subcutaneous Xenograft Efficacy Study
This study will assess the direct antitumor activity of this compound.
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under sterile conditions. Ensure cells are in the logarithmic growth phase and have high viability.[12]
-
Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to improve tumor take rate.[21]
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) into the flank of each immunodeficient mouse.[19]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the volume using the formula: (Length x Width²)/2.[19]
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound to the treatment groups at one or more dose levels (e.g., MTD and a fraction of the MTD).
-
The control group should receive the vehicle used to dissolve the compound.
-
A positive control group treated with a standard-of-care chemotherapy agent can also be included for comparison.
-
Administer the treatments according to a predefined schedule (e.g., daily, every other day).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and body weight throughout the study.[22]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Caption: General workflow for an in vivo efficacy study.
Comparative Data Presentation
The following table provides an illustrative example of how to present the efficacy data for this compound compared to a vehicle control and a standard-of-care drug.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1500 ± 250 | - | -2 ± 1.5 |
| This compound | 50 mg/kg, daily | 600 ± 150 | 60 | -5 ± 2.0 |
| Standard-of-Care (e.g., Doxorubicin) | 5 mg/kg, weekly | 450 ± 120 | 70 | -12 ± 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Advanced In Vivo Analyses
To gain deeper insights into the mechanism of action and potential for metastasis inhibition, further studies can be conducted.
Histopathological Analysis
Histological examination of tumor tissues can provide valuable information about the compound's effect on tumor morphology and the tumor microenvironment.[23][24][25][26][27]
-
Hematoxylin and Eosin (H&E) Staining: To assess overall tumor architecture, necrosis, and inflammatory cell infiltration.[25]
-
Immunohistochemistry (IHC): To evaluate the expression of specific protein markers related to:
-
Proliferation: Ki-67
-
Apoptosis: Cleaved caspase-3, TUNEL assay
-
Angiogenesis: CD31
-
Metastasis Models
If the compound shows significant primary tumor growth inhibition, its effect on metastasis can be evaluated using specialized models.[15][28][29][30]
-
Spontaneous Metastasis Model: Following the growth of a primary tumor (often orthotopically implanted), the tumor is surgically resected, and the development of distant metastases is monitored.
-
Experimental Metastasis Model: Tumor cells are injected directly into the bloodstream (e.g., via the tail vein) to assess their ability to colonize distant organs, most commonly the lungs.[15][28]
Ethical Considerations
All animal studies must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[31][32][33][34][35][36] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal suffering.[31]
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in its development as a potential anticancer agent. A well-designed study, starting with a xenograft model to confirm direct antitumor activity, can provide the necessary data to justify further investigation. If the compound demonstrates significant efficacy and an acceptable safety profile, subsequent studies in syngeneic models can elucidate its interactions with the immune system. The comprehensive approach outlined in this guide will enable researchers to build a robust preclinical data package, paving the way for potential clinical translation of this promising molecule.
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A Comparative Analysis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole and Structurally Related Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a versatile framework, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide provides an in-depth comparison of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole with other key 1,2,4-oxadiazole derivatives, offering insights into their structure-activity relationships and performance in preclinical models, supported by experimental data.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring's inherent chemical robustness and its ability to engage in various non-covalent interactions make it an attractive moiety for designing novel therapeutic agents.[3] Its derivatives have been investigated for a multitude of pharmacological applications, demonstrating the scaffold's significant potential in addressing diverse therapeutic challenges.[2]
Spotlight on this compound: Synthesis and Anticipated Biological Profile
While specific experimental data for the biological activities of this compound are not extensively reported in publicly available literature, its synthesis can be readily achieved through established methodologies for 3,5-disubstituted-1,2,4-oxadiazoles. A common and efficient route involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative.
Based on the well-documented activities of structurally similar compounds, we can project a strong potential for this molecule in anticancer and antimicrobial applications. The presence of the tert-butyl group at the 3-position and a nitrophenyl group at the 5-position are key determinants of its likely biological effects.
Comparative Analysis: Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives is a field of intense research. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
Table 1: Comparative Anticancer Activity of 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives (IC50 in µM)
| Compound/Derivative | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | DU145 (Prostate) | Reference |
| Analog of Target Compound | 3-tert-butyl, 5-(4-aminophenyl) | - | - | - | [4] |
| Derivative 7a | 3-phenyl, 5-(5-fluorouracil) | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | |
| Derivative 7b | 3-(4-chlorophenyl), 5-(5-fluorouracil) | 1.29 ± 0.011 | 0.24 ± 0.013 | 1.94 ± 0.091 | |
| Derivative 7d | 3-(4-methoxyphenyl), 5-(5-fluorouracil) | 0.99 ± 0.053 | 0.31 ± 0.022 | 1.65 ± 0.088 | |
| Adriamycin (Standard) | - | 1.91 ± 0.84 | 2.01 ± 0.95 | 3.08 ± 0.135 |
Note: Data for the direct analog of the target compound with an amino group instead of a nitro group is noted, though specific IC50 values were not provided in the cited source. The table includes other relevant derivatives for comparative purposes.
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the phenyl ring at the 5-position significantly influences the anticancer activity. For instance, a derivative with an unsubstituted phenyl ring (7a) attached to the 1,2,4-oxadiazole moiety demonstrates potent anticancer activity across multiple cell lines. The introduction of electron-withdrawing groups, such as the nitro group in our target compound, has been shown in other series of 3,5-diaryl-1,2,4-oxadiazoles to enhance antibacterial activity, and a similar effect could be hypothesized for its anticancer properties.[5]
The tert-butyl group at the 3-position is a bulky, lipophilic moiety. A closely related analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been synthesized and evaluated for its antitumor activity, indicating that this substitution is compatible with anticancer effects.[4]
Comparative Analysis: Antimicrobial Activity
1,2,4-oxadiazole derivatives have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.[6] The minimum inhibitory concentration (MIC) is the standard metric used to quantify the in vitro antibacterial potency of a compound.
Table 2: Comparative Antibacterial Activity of 1,2,4-Oxadiazole Derivatives (MIC in µM)
| Compound/Derivative | Substitution Pattern | Escherichia coli | Staphylococcus aureus | Reference |
| Nitrated Derivative | 3-phenyl, 5-(2-nitrophenyl) | 60 | Resistant | [5] |
| Nitrated Derivative | 3-phenyl, 5-(4-nitrophenyl) | >100 | Resistant | [5] |
Structure-Activity Relationship (SAR) Insights:
In a study of 3,5-diaryl-1,2,4-oxadiazole derivatives, compounds bearing a nitro-substituted phenyl ring at the 5-position demonstrated the most promising antibacterial activity, particularly against E. coli.[5] The position of the nitro group was found to be critical, with the ortho-nitro derivative exhibiting a lower MIC than the para-nitro analog.[5] This suggests that our target compound, with its 4-nitrophenyl group, may possess noteworthy antibacterial properties, although further testing would be required to confirm this. The same study found that S. aureus was resistant to all tested compounds in that particular series.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the reaction of an amidoxime with a carboxylic acid, often activated to facilitate the cyclization.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in an anhydrous solvent (e.g., DMF), an activating agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide is added. The mixture is stirred at room temperature to form the activated ester.
-
Formation of O-Acyl Amidoxime: The corresponding amidoxime is added to the reaction mixture. This leads to the formation of the O-acyl amidoxime intermediate.
-
Cyclization: The reaction mixture is heated to induce cyclodehydration of the intermediate, resulting in the formation of the 1,2,4-oxadiazole ring.
-
Work-up and Purification: The reaction is cooled, and the product is isolated through extraction and purified using techniques such as column chromatography to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
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A Comparative Analysis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole and Conventional Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, driven by the urgent need for more effective and less toxic therapeutic strategies. While conventional chemotherapy has long been a cornerstone of cancer management, its efficacy is often limited by severe side effects and the development of drug resistance.[1][2] This has spurred the exploration of novel chemical scaffolds with the potential for improved pharmacological profiles. Among these, heterocyclic compounds, particularly those containing the oxadiazole nucleus, have emerged as a promising class of potential anticancer agents.[3][4]
This guide provides a comparative overview of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole , a representative of the 1,2,4-oxadiazole class of compounds, and established chemotherapy drugs. Due to the limited publicly available data on the specific anticancer activity of this particular molecule, this comparison will leverage data from structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to extrapolate potential mechanisms and performance, juxtaposing them against the well-characterized actions of Cisplatin, Doxorubicin, and Paclitaxel.
Section 1: Mechanistic Insights - A Tale of Two Therapeutic Approaches
The fundamental difference between many oxadiazole derivatives and traditional chemotherapeutics lies in their mechanism of action. Conventional agents often exert their effects through broad cytotoxicity, targeting rapidly dividing cells, which unfortunately includes healthy cells in the bone marrow, digestive tract, and hair follicles.[1][2][5] In contrast, many oxadiazole compounds are being investigated for their potential to selectively inhibit specific molecular targets that are dysregulated in cancer cells.[4][6]
The Broad Strike of Conventional Chemotherapy
Cisplatin: This platinum-based drug functions as an alkylating-like agent.[5][7] Once inside the cell, where the chloride concentration is lower, the chlorine ligands are replaced by water molecules in a process called aquation.[8][9] The resulting positively charged species can then bind to the N7 reactive center on purine residues of DNA, primarily guanine.[10] This leads to the formation of DNA adducts, causing intra-strand and inter-strand crosslinks that kink the DNA helix.[9][10][11] These distortions interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis (programmed cell death) in cancer cells.[8][10]
Doxorubicin: As an anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action.[][13] Its planar aromatic core intercalates between DNA base pairs, obstructing DNA and RNA synthesis.[][14][15] A crucial aspect of its cytotoxicity is the inhibition of topoisomerase II.[][14][16] Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands.[14][16] This leads to an accumulation of DNA breaks and subsequent cell death.[13] Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cell membranes.[][13]
Paclitaxel: Belonging to the taxane family, paclitaxel's primary target is the microtubule network within cells.[17][][19][20] Unlike other microtubule-targeting agents that inhibit microtubule assembly, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[17][][19] This leads to the formation of non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation necessary for cell division.[17][19] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis.[17][20]
Diagram 1: Signaling Pathway of Conventional Chemotherapy Drugs
Caption: Mechanisms of action for Cisplatin, Doxorubicin, and Paclitaxel.
The Targeted Approach of Oxadiazole Derivatives
While a definitive mechanism for this compound is not yet established, research on analogous oxadiazole compounds points towards more targeted anti-cancer strategies. These derivatives have been shown to inhibit various enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[3][4][6]
Potential mechanisms of action for oxadiazole derivatives include:
-
Enzyme Inhibition:
-
Topoisomerase II Inhibition: Some oxadiazole derivatives have been found to inhibit topoisomerase II, similar to doxorubicin, leading to cell cycle arrest.[4]
-
Histone Deacetylase (HDAC) Inhibition: Certain oxadiazole-containing compounds act as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[4]
-
Thymidylate Synthase Inhibition: By inhibiting this key enzyme in DNA synthesis, some oxadiazoles can disrupt the proliferation of cancer cells.[2][4]
-
Kinase Inhibition: Derivatives have been developed to target specific kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are often overactive in cancer.[2][3]
-
-
Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[4][21]
-
Cell Cycle Arrest: Several studies have demonstrated that oxadiazole compounds can cause cell cycle arrest at different phases, such as G0/G1 or G1, preventing cancer cell division.[4][21]
-
Inhibition of Angiogenesis: Some derivatives have shown potential to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in the formation of new blood vessels that supply tumors.[2]
Diagram 2: Potential Mechanisms of Action for Anticancer Oxadiazole Derivatives
Caption: Diverse potential anticancer mechanisms of oxadiazole derivatives.
Section 2: Comparative Performance - Efficacy and Cytotoxicity
Direct comparative experimental data for this compound is not available. However, by examining the published data for other anticancer oxadiazole derivatives, we can draw some general comparisons regarding their cytotoxic potential against various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric for cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Selected Oxadiazole Derivatives and Standard Chemotherapy Drugs Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole Derivatives | |||
| Compound 13a | A375 (Melanoma) | 0.11 | [22] |
| Compound 13b | MCF-7 (Breast) | 1.47 | [22] |
| Compound 14a | A549 (Lung) | 0.12 | [22] |
| 1,3,4-Oxadiazole Derivatives | |||
| Compound 5 | U87 (Glioblastoma) | 35.1 | [23] |
| Compound 5 | SKOV3 (Ovarian) | 14.2 | [23] |
| Compound 46 | HT-29 (Colon) | 0.018 | [3] |
| Compound 47 | HT-29 (Colon) | 0.093 | [3] |
| Standard Chemotherapy Drugs | |||
| Cisplatin | A549 (Lung) | 4.98 | [21] |
| Doxorubicin | MCF-7 (Breast) | 0.79 - 5.51 | [22] |
| Doxorubicin | A549 (Lung) | 2.10 - 3.41 | [3] |
Note: The data for oxadiazole derivatives are for various substituted compounds and are presented to illustrate the potential potency of this chemical class. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data indicates that certain oxadiazole derivatives exhibit potent cytotoxic activity, with some compounds showing IC50 values in the nanomolar to low micromolar range, which is comparable to or even exceeds that of standard chemotherapeutic agents in specific cell lines.[3][22]
Section 3: Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's anticancer potential relies on robust and reproducible in vitro assays. A standard method to determine the cytotoxic effects of a novel compound is the MTT assay.
MTT Assay Protocol for In Vitro Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
Diagram 3: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparison between this compound, as a representative of the broader oxadiazole class, and established chemotherapy drugs highlights a potential shift from broad-spectrum cytotoxicity to more targeted anticancer therapies. While conventional agents like Cisplatin, Doxorubicin, and Paclitaxel remain vital in oncology, their mechanisms are inherently linked to significant side effects due to their impact on healthy, rapidly dividing cells.[1][5]
The diverse mechanisms of action observed for various oxadiazole derivatives, including specific enzyme and pathway inhibition, suggest that this class of compounds holds promise for the development of novel therapeutics with potentially improved safety profiles and the ability to overcome existing drug resistance mechanisms.[3][4][6] The potent, low-micromolar to nanomolar IC50 values reported for some oxadiazoles in vitro are a strong impetus for further investigation.[3][22]
Future research should focus on elucidating the precise mechanism of action of this compound and other promising derivatives. Comprehensive preclinical studies, including in vivo efficacy and toxicity assessments, are crucial next steps to validate the therapeutic potential of this chemical class and pave the way for its potential clinical application in the fight against cancer.
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structure-activity relationship of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted 1,2,4-Oxadiazole Analogs
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for ester and amide groups, make it a privileged scaffold in the design of novel therapeutic agents. While specific data on 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not extensively available in public literature, a broader analysis of its structural class—3,5-disubstituted 1,2,4-oxadiazoles—provides critical insights into the structure-activity relationships (SAR) that govern their biological effects.
This guide offers a comprehensive comparison of 1,2,4-oxadiazole analogs, drawing from published research to elucidate how modifications to the core structure influence biological activity. We will delve into the synthesis, comparative biological evaluation, and the nuanced SAR of these compounds, with a focus on their potential as anticancer agents.
General Synthetic Pathway for 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process. This process begins with the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by the cyclization of the amidoxime with a carboxylic acid derivative.
A widely employed synthetic route for 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid.[1][2] This method is particularly attractive for creating diverse libraries of compounds for SAR studies due to the commercial availability of a vast array of carboxylic acids.[2] The general workflow is depicted below:
Caption: General synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Experimental Protocol: General Synthesis
-
Amidoxime Formation: A solution of the appropriately substituted nitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) is heated to reflux in the presence of a base (e.g., sodium carbonate) for 5-6 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting amidoxime is isolated by filtration or extraction.
-
Cyclization: The amidoxime and a substituted carboxylic acid are dissolved in a solvent such as dichloromethane.[3] A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), is added, and the mixture is stirred at room temperature for 6 hours, followed by heating to 110°C for another 6 hours.[3] After cooling, the crude product is purified by column chromatography to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazole Analogs as Anticancer Agents
To illustrate the SAR of this class of compounds, we will analyze a series of 3,5-disubstituted-1,2,4-oxadiazoles that have been evaluated for their in vitro anti-proliferative activities against various cancer cell lines. The following sections will compare how different substituents at the 3- and 5-positions of the oxadiazole ring impact their cytotoxic effects.
Core Structure
The central 1,2,4-oxadiazole ring serves as the foundational scaffold. The substituents at the 3- and 5-positions are the primary determinants of the molecule's biological activity and selectivity.
Caption: Core structure of 3,5-disubstituted 1,2,4-oxadiazoles.
Comparative Analysis of Substituent Effects
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 1,2,4-oxadiazole analogs against selected cancer cell lines. The data is compiled from published studies to provide a comparative overview.
| Compound ID | R1 (Position 3) | R2 (Position 5) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | 4-Nitrophenyl | Pancreatic | >100 |
| 1b | Phenyl | 4-Chlorophenyl | Pancreatic | 25 |
| 1c | Phenyl | 4-Methoxyphenyl | Pancreatic | 50 |
| 2a | 4-Chlorophenyl | 4-Nitrophenyl | Prostate | >100 |
| 2b | 4-Chlorophenyl | 4-Chlorophenyl | Prostate | 10 |
| 2c | 4-Chlorophenyl | 4-Methoxyphenyl | Prostate | 35 |
| 3a | 4-Methoxyphenyl | 4-Nitrophenyl | Pancreatic | 75 |
| 3b | 4-Methoxyphenyl | 4-Chlorophenyl | Pancreatic | 15 |
| 3c | 4-Methoxyphenyl | 4-Methoxyphenyl | Pancreatic | 60 |
Data Interpretation and SAR Insights:
-
Influence of the R2 Substituent (Position 5):
-
A consistent trend observed across the different R1 groups is the impact of the substituent at the 4-position of the phenyl ring at R2. The presence of a 4-nitrophenyl group (compounds 1a , 2a , 3a ) generally leads to a significant decrease in cytotoxic activity.
-
Replacing the nitro group with a 4-chlorophenyl group (compounds 1b , 2b , 3b ) consistently enhances the anti-proliferative effect, suggesting that an electron-withdrawing halogen at this position is favorable for activity.
-
The introduction of an electron-donating 4-methoxyphenyl group (compounds 1c , 2c , 3c ) results in moderate activity, generally less potent than the chloro-substituted analogs.
-
-
Influence of the R1 Substituent (Position 3):
-
Comparing compounds with the same R2 substituent reveals the contribution of the R1 group. For instance, among the 4-chlorophenyl R2 series (1b , 2b , 3b ), the nature of the R1 substituent modulates the potency.
-
A 4-chlorophenyl group at R1 (compound 2b ) appears to be more favorable for activity against prostate cancer cells compared to a phenyl (1b ) or a 4-methoxyphenyl group (3b ) against pancreatic cancer cells. However, direct comparison is limited by the different cell lines used.
-
-
Synergistic Effects and Selectivity:
-
The combination of a 4-chlorophenyl group at both R1 and R2 (compound 2b ) results in the most potent analog in this series against the tested prostate cancer cell line.
-
The data also hints at potential cell line selectivity, which would require further investigation with a broader panel of cancer cell lines.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., pancreatic, prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized 1,2,4-oxadiazole analogs are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Perspectives
The structure-activity relationship of 3,5-disubstituted 1,2,4-oxadiazoles demonstrates a clear dependence on the nature and position of the substituents on the terminal phenyl rings. The electronic properties of these substituents play a crucial role in modulating the cytotoxic activity of the compounds. Specifically, the presence of a 4-chlorophenyl group at the 5-position of the oxadiazole ring appears to be a key determinant for enhanced anti-proliferative effects.
Future research in this area should focus on:
-
Exploring a wider range of substituents at both the 3- and 5-positions to further refine the SAR and improve potency.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of promising analogs in animal models.
By systematically exploring the chemical space around the 1,2,4-oxadiazole scaffold, it is possible to develop novel and potent therapeutic agents for the treatment of cancer and other diseases.
References
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Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
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Yadav, M. R., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741. Available at: [Link]
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Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. Available at: [Link]
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Brain, C. T., et al. (2008). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 2(17), 2699-2701. Available at: [Link]
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Kumar, S., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(1), 45-66. Available at: [Link]
-
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Elucidating the Mechanism of Action for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide to Target Deconvolution
For researchers in drug discovery, the identification of a novel bioactive compound such as 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole marks the beginning of an in-depth investigation to unravel its mechanism of action. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive, comparative framework for elucidating the mechanism of action of this specific molecule, focusing on state-of-the-art techniques for target identification and validation. We will explore orthogonal approaches to build a robust body of evidence, ensuring scientific rigor and reproducibility.
Introduction: The Enigma of a Phenotypic Hit
Let us postulate that this compound has emerged from a phenotypic screen exhibiting potent anti-proliferative effects against a specific cancer cell line, for instance, a human colon adenocarcinoma cell line. While this initial finding is promising, the underlying molecular target(s) and the perturbed signaling pathways remain unknown. This guide will navigate the critical next steps in transforming this phenotypic hit into a validated lead compound with a well-defined mechanism of action.
A critical aspect of this process is target validation, a multi-faceted endeavor to confirm that the interaction between a small molecule and its intended biological target is responsible for the observed therapeutic effect.[4][5] This involves a combination of molecular, cellular, and in vivo approaches to build a compelling case for the proposed mechanism.[5]
Phase 1: Unbiased Target Identification Strategies
The initial phase of our investigation will focus on unbiased, proteome-wide approaches to generate a list of potential protein targets that directly bind to our compound of interest. We will compare two powerful techniques: Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, and chemical proteomics using affinity-based probes.
Global Target Engagement Profiling with Thermal Proteome Profiling (TPP/CETSA-MS)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular context.[6][7][8] It is based on the principle that the binding of a ligand to a protein alters its thermal stability.[7][9] By coupling CETSA with quantitative mass spectrometry (MS), we can obtain a global view of protein thermal stability changes across the proteome in response to compound treatment.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Thermal Proteome Profiling (CETSA-MS)."
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture the target cancer cell line to ~80% confluency. Treat cells with this compound at a concentration known to elicit a phenotypic response (e.g., 10x EC50) and a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions and heat each aliquot to a specific temperature within a defined range (e.g., 37°C to 67°C in 2°C increments) for 3 minutes, followed by rapid cooling.[7]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Quantify the protein in the soluble fractions. Perform reduction, alkylation, and trypsin digestion of the proteins.
-
Isobaric Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the soluble fraction as a function of temperature to generate melting curves. Proteins that are stabilized by the compound will exhibit a shift in their melting curves to higher temperatures.
Comparison with an Alternative Approach: Affinity Chromatography
An alternative unbiased approach is affinity chromatography using a modified version of the compound. This involves synthesizing an analog of this compound with a linker for immobilization on a solid support. The immobilized compound is then used as bait to "pull down" interacting proteins from a cell lysate.
| Feature | Thermal Proteome Profiling (TPP) | Affinity Chromatography |
| Principle | Ligand-induced thermal stabilization | Direct binding to an immobilized ligand |
| Compound Modification | Not required | Requires synthesis of a functionalized analog |
| Cellular Context | Intact cells, preserving native interactions | Cell lysate, potential for non-native interactions |
| Potential Artifacts | Off-target thermal shifts | Non-specific binding to the linker or matrix |
| Throughput | Moderate | High |
Given that TPP does not require chemical modification of the compound and is performed in intact cells, it is often the preferred initial approach to identify high-confidence target candidates.
Phase 2: Validating Putative Targets
Once a list of potential targets is generated from the unbiased screens, the next crucial step is to validate these interactions. This involves orthogonal, lower-throughput assays to confirm direct binding and functional relevance.
Target Engagement Confirmation with Western Blot-Based CETSA
For the top candidate proteins identified through TPP, a standard Western blot-based CETSA can be performed to confirm target engagement.[8][9] This method is more targeted and can be used to generate dose-response curves.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Isothermal Dose-Response CETSA Workflow."
Experimental Protocol: Isothermal Dose-Response CETSA
-
Treatment: Treat cells with a serial dilution of this compound.
-
Heating: Heat the treated cells at a single, optimized temperature that results in partial denaturation of the target protein in the absence of the ligand.
-
Analysis: Lyse the cells, separate soluble proteins, and quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Interpretation: A dose-dependent increase in the soluble protein fraction indicates target engagement.
Kinase Profiling using Kinobeads
Many small molecule inhibitors target protein kinases. If the TPP results suggest a kinase as a potential target, a competitive chemical proteomics approach using "kinobeads" is a powerful validation tool.[11][12][13][14] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome.[11][12]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a cell lysate from the target cancer cell line.
-
Competitive Binding: Incubate aliquots of the lysate with varying concentrations of this compound.
-
Kinobeads Pulldown: Add kinobeads to each aliquot to capture kinases that are not bound to the test compound.
-
MS Analysis: Elute the bound kinases from the beads, digest them into peptides, and analyze by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the compound is binding to that kinase and competing for the ATP-binding site.
Comparative Data Presentation
| Target Kinase | IC50 (Kinobeads Assay) (nM) |
| Putative Target A | 50 |
| Known Off-Target B | >10,000 |
| Negative Control C | No binding |
This data would provide strong evidence for the selective binding of our compound to the putative target kinase.
Phase 3: Elucidating Downstream Pathway Effects
Confirming direct target engagement is a critical step, but it is equally important to demonstrate that this interaction leads to the observed cellular phenotype. This involves investigating the downstream signaling pathways affected by the compound.
Phosphoproteomics for Kinase Inhibitor Target Validation
If a kinase is identified and validated as the primary target, phosphoproteomics is the logical next step to understand the functional consequences of its inhibition.[10][15][16][17] This technique provides a global snapshot of phosphorylation events within the cell, revealing which signaling pathways are modulated by the compound.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Quantitative Phosphoproteomics Workflow."
Experimental Protocol: Quantitative Phosphoproteomics
-
Cell Treatment and Lysis: Treat cells with this compound at a relevant concentration and time point. Lyse the cells under denaturing conditions to inactivate endogenous phosphatases and proteases.
-
Protein Digestion and Peptide Labeling: Digest proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative comparison.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[17]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify changes in the abundance of thousands of phosphosites. Use bioinformatics tools to perform pathway analysis and kinase substrate enrichment analysis to identify the signaling nodes affected by the compound.[18]
Comparison with a Targeted Approach: Western Blotting for Specific Phospho-proteins
While phosphoproteomics provides a global view, traditional Western blotting for specific phosphorylated proteins can be used as a complementary, hypothesis-driven approach to validate key findings from the phosphoproteomics data.
| Feature | Quantitative Phosphoproteomics | Western Blotting |
| Scope | Unbiased, global analysis | Targeted, hypothesis-driven |
| Throughput | Low | High |
| Sensitivity | High | Moderate |
| Information | Identifies novel signaling events | Confirms expected changes |
Conclusion: Building a Cohesive Mechanistic Narrative
The cross-validation of this compound's mechanism of action requires a multi-pronged approach that integrates unbiased target discovery with rigorous, orthogonal validation techniques. By combining methods such as thermal proteome profiling, kinobeads profiling, and quantitative phosphoproteomics, researchers can build a compelling, data-driven narrative that connects the direct binding of the compound to its molecular target with the ultimate cellular response. This systematic and comparative workflow not only enhances the confidence in the identified mechanism but also provides a solid foundation for the further development of this promising compound as a potential therapeutic agent.
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The Isomer Effect: A Comparative Guide to the Metabolic Stability of Oxadiazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the formation of potentially toxic byproducts. The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry to address these issues. Among these, the oxadiazole ring system is a versatile and widely employed bioisostere for esters and amides, often introduced to enhance metabolic resilience.[1][2] However, not all oxadiazole isomers are created equal. This guide provides an in-depth comparative study of the metabolic stability of three key oxadiazole isomers: 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan), supported by experimental data and mechanistic insights to inform rational drug design.
The Critical Role of Isomer Selection in Metabolic Hotspot Mitigation
The choice of an oxadiazole isomer can profoundly impact a molecule's pharmacokinetic profile. Understanding the inherent metabolic liabilities of each isomer is paramount for medicinal chemists aiming to fine-tune the properties of a drug candidate. This guide will delve into the nuances of each isomer, providing a head-to-head comparison of their metabolic fate.
Isomer Overview
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3][4] The arrangement of these heteroatoms gives rise to different isomers, with the 1,2,4-, 1,3,4-, and 1,2,5-isomers being the most relevant in medicinal chemistry.[5][6]
Head-to-Head Comparison: Metabolic Stability of Oxadiazole Isomers
The metabolic stability of a compound is often assessed by its intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM). A lower CLint value indicates greater metabolic stability.
| Isomer | General Metabolic Stability | Key Contributing Factors | Common Metabolic Pathways |
| 1,3,4-Oxadiazole | Higher | Lower lipophilicity, Symmetrical charge distribution | Generally more resistant to metabolic degradation. |
| 1,2,4-Oxadiazole | Lower to Moderate | Higher lipophilicity, Asymmetrical charge distribution | Reductive ring cleavage.[7] |
| 1,2,5-Oxadiazole (Furazan) | Variable | Electron-withdrawing nature, potential for ring opening | Ring opening via oxidation.[8] |
A systematic comparison of 34 matched pairs of 1,2,4- and 1,3,4-oxadiazole-containing compounds revealed a clear trend: in over half of the pairs, the 1,3,4-oxadiazole isomer exhibited greater metabolic stability in human liver microsomes.[5] This difference is often attributed to the lower lipophilicity and more symmetrical charge distribution of the 1,3,4-isomer, which can reduce its affinity for metabolizing enzymes.[3][4]
While direct comparative data for the 1,2,5-oxadiazole (furazan) isomer against the other two is less common, its electron-withdrawing nature can influence the metabolism of adjacent functionalities.[9] The furan ring, a close structural relative, is known to undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, suggesting a potential for similar pathways for the furazan ring.[8]
Mechanistic Insights into Oxadiazole Metabolism
The metabolic fate of oxadiazole-containing compounds is dictated by the specific isomer and the overall molecular context. The following diagrams illustrate the known and potential metabolic pathways for each isomer.
Figure 1. Metabolic pathway of 1,2,4-oxadiazole via reductive ring cleavage.
The 1,2,4-oxadiazole ring is susceptible to reductive metabolism, which can lead to ring opening.[7] This has been observed in in vivo studies and can be mediated by non-cytochrome P450 enzymes under anaerobic conditions.[7]
Figure 2. The 1,3,4-oxadiazole ring is generally more metabolically stable.
The 1,3,4-oxadiazole ring is considered a "metabolically stable" core, with metabolism typically occurring on the substituents rather than the ring itself.[4]
Figure 3. Postulated metabolic pathway for 1,2,5-oxadiazoles based on furan metabolism.
While specific data is limited, the metabolism of the 1,2,5-oxadiazole (furazan) ring may proceed through oxidative pathways similar to those observed for furan-containing compounds, potentially leading to the formation of reactive intermediates.[8]
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
The following protocol provides a standardized method for evaluating the metabolic stability of oxadiazole-containing compounds.
Objective: To determine the intrinsic clearance (CLint) of test compounds in human liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Figure 4. Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Future Directions
The selection of an oxadiazole isomer is a critical decision in drug design, with significant implications for metabolic stability. The available evidence strongly suggests that 1,3,4-oxadiazoles are generally the most metabolically robust of the three common isomers, making them an excellent choice for bioisosteric replacement of metabolically labile ester and amide functionalities. While 1,2,4-oxadiazoles can also enhance metabolic stability compared to esters and amides, their susceptibility to reductive ring cleavage presents a potential liability that must be considered. The metabolic profile of 1,2,5-oxadiazoles (furazans) is the least understood, and further research is needed to fully elucidate their metabolic pathways and comparative stability.
Future studies should focus on direct, head-to-head comparisons of all three isomers in various in vitro and in vivo systems to provide a more complete picture of their relative metabolic stabilities. Additionally, detailed metabolite identification studies for furazan-containing compounds are crucial to understand their potential for forming reactive metabolites. By leveraging the insights provided in this guide, medicinal chemists can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic properties.
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Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
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Tateno, C., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 49(8), 961-969. [Link]
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A Comparative Guide to Evaluating the Cancer Cell Selectivity of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Quest for Selective Anticancer Agents
The development of effective and safe anticancer therapeutics remains a paramount challenge in modern medicine. A critical hurdle in drug discovery is achieving high selectivity, wherein a compound preferentially targets and eliminates cancer cells while sparing healthy, non-cancerous cells.[1][2] This selectivity minimizes the debilitating side effects commonly associated with conventional chemotherapy. The 1,2,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups, which can enhance pharmacokinetic properties.[1][3] Numerous derivatives of the related 1,3,4-oxadiazole have demonstrated significant anticancer potential by targeting various enzymes and growth factors involved in cancer cell proliferation.[4][5][6][7]
This guide focuses on a specific derivative, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole , a novel compound with therapeutic potential. We present a comprehensive, multi-faceted experimental framework designed to rigorously evaluate its selectivity for cancer cells. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice to ensure a robust and self-validating assessment.
Foundational Strategy: Rationale for Cell Line Selection
The initial and most critical step in evaluating selectivity is the judicious choice of cellular models.[2] A single cancer cell line is insufficient to make broad claims of efficacy. We recommend a panel-based approach that includes cancer cell lines from diverse tissue origins and, crucially, one or more non-cancerous cell lines to serve as a baseline for toxicity.
Recommended Cell Line Panel:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line widely used in anticancer drug screening.[8]
-
A549 (Human Lung Carcinoma): A standard model for lung cancer research, representing a common and aggressive malignancy.
-
HT-29 (Human Colon Adenocarcinoma): A representative cell line for colorectal cancer, another prevalent cancer type.[9]
-
CCD-1123Sk (Human Skin Fibroblasts): A non-cancerous, healthy control cell line. Fibroblasts are a common choice for cytotoxicity testing as they are present in nearly all tissues and are straightforward to culture.[10][11]
This selection provides a basis for assessing both the breadth of the compound's anticancer activity and its therapeutic window relative to normal cells.
Primary Assessment: Quantifying Cytotoxicity and Selectivity
The first quantitative measure of a compound's efficacy is its cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt MTT to formazan, a purple-colored product, allowing for spectrophotometric quantification.[12]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing for the formation of visible purple formazan crystals.[13][15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) to determine the half-maximal inhibitory concentration (IC₅₀).[16]
Data Interpretation: IC₅₀ and Selectivity Index (SI)
The IC₅₀ value represents the concentration of the compound required to inhibit cell viability by 50%. A lower IC₅₀ indicates higher potency. The true measure of selectivity comes from comparing the IC₅₀ values between cancer and non-cancerous cells. This is quantified by the Selectivity Index (SI) .[17]
SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)
A higher SI value signifies greater selectivity for cancer cells. An SI greater than 2 is generally considered promising for further investigation.[17]
Table 1: Hypothetical IC₅₀ and Selectivity Index Data
| Cell Line | Type | IC₅₀ (µM) for this compound | Selectivity Index (SI) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 | 7.2 |
| A549 | Lung Cancer | 12.2 | 5.0 |
| HT-29 | Colon Cancer | 10.4 | 5.9 |
| CCD-1123Sk | Normal Fibroblast | 61.3 | - |
Mechanistic Insight: Determining the Mode of Cell Death
An ideal anticancer agent induces apoptosis (programmed cell death) rather than necrosis. Apoptosis is a controlled, non-inflammatory process, whereas necrosis results in cell lysis and can provoke an inflammatory response. The Annexin V-FITC and Propidium Iodide (PI) assay is a gold-standard method for differentiating these cell death pathways via flow cytometry.
Causality: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18][19]
Principle of Annexin V/PI Staining
Caption: Differentiating cell states with Annexin V and Propidium Iodide.
Protocol: Annexin V-FITC/PI Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[20]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[20][21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analysis: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation: Quantifying Apoptosis
The flow cytometry data will resolve four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Compound (IC₅₀) | 35.6 | 45.2 | 19.2 |
| Staurosporine (Positive Control) | 15.3 | 55.8 | 28.9 |
These results would indicate that the compound effectively induces apoptosis, the desired mechanism for an anticancer drug.
Deeper Mechanistic Analysis: Cell Cycle Perturbation
Many cytotoxic agents exert their effects by interfering with the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution using PI staining and flow cytometry can reveal if the compound targets a specific phase of cell division.[22]
Causality: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in the major phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[22]
The Eukaryotic Cell Cycle
Caption: Phases of the eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Seed cells and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[23]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).[23] RNase A is critical as it degrades RNA, ensuring that PI only stains DNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the linear fluorescence of the PI signal.
Data Interpretation: Identifying Cell Cycle Arrest
The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase. A significant accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest at that point.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Untreated Control | 60.5 | 25.3 | 14.2 |
| Compound (IC₅₀) | 15.2 | 20.1 | 64.7 |
This hypothetical data suggests that this compound induces a strong G2/M arrest in A549 lung cancer cells, providing a valuable clue to its mechanism of action.
Conclusion
This guide outlines a logical and robust workflow for the preclinical evaluation of This compound . By integrating cytotoxicity screening, apoptosis analysis, and cell cycle profiling, researchers can build a comprehensive profile of the compound's anticancer activity and, most importantly, its selectivity. The hypothetical data presented herein illustrates a compound with promising characteristics: potent cytotoxicity against multiple cancer cell lines, a favorable selectivity index, and a clear mechanism of action involving apoptosis induction via G2/M cell cycle arrest. This systematic approach provides the critical data needed to justify further investigation and advance promising compounds through the drug development pipeline.
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Fallon, J. K., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PubMed Central. [Link]
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A Comparative Benchmark Guide to the Biological Effects of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in drug design.[1] Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The biological activity of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic core. This guide will focus on the predicted impact of the tert-butyl and 4-nitrophenyl moieties on the biological profile of the target compound.
Predicted Biological Profile of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Based on the analysis of structurally similar compounds, this compound is anticipated to exhibit a range of biological activities. The presence of the 4-nitrophenyl group is often associated with potent biological effects, while the tert-butyl group can influence the compound's lipophilicity and steric profile, which in turn affects its interaction with biological targets.
Anticancer Potential
The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents. The presence of a nitrophenyl group, in particular, has been linked to cytotoxic activity in several studies. For instance, a benzimidazole-based 1,3,4-oxadiazole derivative bearing a 4-nitrophenyl group displayed moderate cytotoxicity with an IC50 value of 17.5 μM.[3] Another study on 1,3,4-oxadiazole and 1,2,4-oxadiazole hybrids found that a compound with a 3,4,5-trimethoxyphenyl substituent exhibited potent anticancer effects with IC50 values ranging from 0.34 to 2.45 μM against various cancer cell lines.[4] While not a nitrophenyl group, this highlights the significant impact of substituted phenyl rings on anticancer activity.
The tert-butyl group's contribution is less straightforward. While it can enhance cell membrane permeability due to its lipophilic nature, its steric bulk might hinder binding to certain biological targets.
Comparative Anticancer Activity of Structurally Related Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not Specified | 17.5 | [3] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 | 0.34 | [4] |
| Quinoline-1,3,4-oxadiazole conjugate | HepG2 | 0.8 - 1.2 | [4] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | [5] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | 1.59 | [5] |
Anti-inflammatory Activity
Oxadiazole derivatives have shown promise as anti-inflammatory agents. A study on 1,3,4-oxadiazole derivatives revealed that a compound bearing a 4-nitrophenyl substituent, [4-Nitro-N-[5-(4-Nitro-phenyl)-[3][6][7] oxadiazole-2yl] benzamide, exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[8] This suggests that the 4-nitrophenyl moiety in our target compound could contribute to anti-inflammatory effects. The bulky tert-butyl group might also play a role in modulating interactions with inflammatory targets like cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity of a Structurally Related Oxadiazole Derivative
| Compound/Derivative | Assay | Activity | Reference |
| [4-Nitro-N-[5-(4-Nitro-phenyl)-[3][6][7] oxadiazole-2yl] benzamide | Carrageenan-induced rat paw edema | Good anti-inflammatory response | [8] |
| 1,3,4-thiadiazole derivative | Erythrocyte Membrane Stabilization | 48.89% inhibition at 100 ppm | [9] |
| 1,3,4-oxadiazole derivative | Erythrocyte Membrane Stabilization | 51.08% inhibition at 100 ppm | [9] |
| 1,2,4-triazole derivative | Erythrocyte Membrane Stabilization | 50.08% inhibition at 100 ppm | [9] |
Antimicrobial Potential
The antimicrobial properties of oxadiazoles are well-documented. The structural features of our target compound, specifically the nitrophenyl group, have been associated with antimicrobial activity in various heterocyclic compounds. A review of 1,2,4-oxadiazoles as anti-infective agents highlighted that compounds with nitro groups often exhibit potent antibacterial activity.[10] However, the influence of the tert-butyl group on antimicrobial efficacy can be variable and needs to be considered in the context of the overall molecular structure.
Comparative Antimicrobial Activity of a Structurally Related Oxadiazole Derivative
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-oxadiazole derivative with nitro group | Staphylococcus aureus | 0.15 | [10] |
| 1,2,4-oxadiazole derivative with nitro group | Escherichia coli | 0.05 | [10] |
| 1,2,4-oxadiazole derivative with nitro group | Mycobacterium tuberculosis | 6.3 | [10] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological effects of this compound, the following standard assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the half-maximal inhibitory concentration (IC50) value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is a standard for screening acute anti-inflammatory activity.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Grouping: Acclimatize rodents (typically rats or mice) and divide them into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal.
-
Compound Administration: Administer the test compound (or vehicle for the control group) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., hourly for 4-6 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental evidence for the biological effects of this compound is currently unavailable, a comparative analysis of structurally related compounds provides a strong foundation for predicting its pharmacological profile. The presence of the 4-nitrophenyl group suggests potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The tert-butyl moiety will likely influence the compound's potency and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predicted activities. Further investigation into the mechanisms of action, including target identification and pathway analysis, will be crucial for the future development of this and other novel 1,2,4-oxadiazole derivatives as potential therapeutic agents.
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-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. [Link]
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independent verification of the synthesis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
An Independent Researcher's Guide to the Verification and Comparative Synthesis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
To the dedicated researcher in drug development, the 1,2,4-oxadiazole ring is a familiar and valuable pharmacophore. This five-membered heterocycle is a highly sought-after structural motif, primarily for its role as a bioisostere of amides and esters.[1] Its inherent stability against hydrolytic and metabolic degradation often imparts favorable pharmacokinetic properties to parent molecules, making it a cornerstone in the design of novel therapeutics.[2]
This guide provides an in-depth, independent verification of the synthesis of a specific analogue, This compound . We will dissect the most prevalent and efficient synthetic strategies, offering a comparative analysis grounded in mechanistic principles and practical laboratory considerations. As Senior Application Scientists, our goal is not merely to provide a recipe but to illuminate the causality behind our procedural choices, empowering you to reproduce and validate this synthesis with confidence.
Part 1: Retrosynthetic Analysis and Strategic Planning
The logical starting point for any synthesis is a retrosynthetic analysis. The most common and reliable method for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[3][4] This approach is favored for its high atom economy and the general availability of the starting materials.
Applying this logic to our target molecule, we arrive at two primary synthons: Pivalamidoxime (providing the C3-tert-butyl group) and 4-Nitrobenzoic acid (providing the C5-nitrophenyl group).
Figure 1: Retrosynthetic analysis of the target molecule.
Our primary investigation will focus on a robust, one-pot procedure utilizing Propylphosphonic Anhydride (T3P®) as a superior coupling and cyclodehydrating agent. We will then compare this with a classic alternative employing 1,1'-Carbonyldiimidazole (CDI).
Part 2: Primary Protocol - T3P®-Mediated One-Pot Synthesis
Propylphosphonic anhydride (T3P®) has emerged as a preferred reagent for amide bond formation and heterocycle synthesis.[5] Its advantages are significant: it exhibits broad functional group tolerance, reaction byproducts are water-soluble (facilitating a simple aqueous workup), and it effectively drives the reaction to completion with low epimerization risk in chiral substrates.[6] For 1,2,4-oxadiazole synthesis, T3P® serves a dual role: first activating the carboxylic acid for O-acylation of the amidoxime, and subsequently acting as a potent dehydrating agent to promote the final ring-closing step.[7][8]
Reaction Mechanism
The reaction proceeds through a well-defined pathway. The carboxylic acid is first activated by T3P® to form a mixed anhydride intermediate. This highly reactive species is then attacked by the nucleophilic nitrogen of the pivalamidoxime, yielding an O-acylamidoxime intermediate. Finally, a T3P®-mediated intramolecular cyclodehydration furnishes the desired 1,2,4-oxadiazole.
Figure 2: T3P®-mediated synthesis workflow.
Detailed Experimental Protocol
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Pivalamidoxime (1.1 eq)
-
Propylphosphonic anhydride (T3P®, 50 wt. % solution in Ethyl Acetate, 1.5 eq)
-
Pyridine (3.0 eq)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (1.0 eq) and anhydrous ethyl acetate (approx. 0.2 M concentration).
-
Add pivalamidoxime (1.1 eq) to the solution, followed by pyridine (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure this compound as a solid.
Verification and Characterization Data
To validate the synthesis, the purified product must be characterized by standard analytical techniques.
| Analysis | Expected Outcome |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H) and the para-substituted aromatic protons (two doublets, ~8.2-8.4 ppm, 4H). |
| ¹³C NMR | Resonances for the tert-butyl carbon, quaternary carbon, aromatic carbons, and the two distinct carbons of the oxadiazole ring. |
| HRMS (ESI) | Calculation for C₁₂H₁₃N₃O₃ should yield a precise m/z value for the [M+H]⁺ or [M+Na]⁺ ion. |
| Melting Point | A sharp, defined melting point range indicative of a pure crystalline solid. |
| FT-IR | Characteristic peaks for C=N stretching of the oxadiazole ring, and strong symmetric/asymmetric stretching of the -NO₂ group. |
Part 3: Comparative Protocol - CDI-Mediated Synthesis
An established alternative involves using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.[2] CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then acylates the amidoxime, and subsequent heating promotes the cyclodehydration to form the oxadiazole ring. While effective, this method often requires higher temperatures for the final cyclization step compared to the T3P® protocol.
Detailed Experimental Protocol
-
In a flame-dried flask under N₂, dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add CDI (1.1 eq) portion-wise and stir the mixture at room temperature for 30-60 minutes until CO₂ evolution ceases.
-
Add pivalamidoxime (1.1 eq) to the reaction mixture and continue stirring at room temperature for 1 hour.
-
Add a second portion of CDI (1.1 eq) and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC. Once complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into an ice-water mixture.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize or purify by column chromatography as described in the primary protocol to obtain the final product.
Part 4: Performance Comparison and Final Recommendation
To provide a clear, objective comparison, the two methods are evaluated based on key experimental and practical parameters.
| Parameter | Protocol 1: T3P®-Mediated | Protocol 2: CDI-Mediated | Justification |
| Reaction Conditions | Mild (0 °C to RT) | Requires heating (100-120 °C) | T3P®'s high reactivity allows for cyclodehydration at room temperature, preserving sensitive functional groups.[7] |
| Workup Procedure | Simple liquid-liquid extraction | Requires precipitation/filtration | The water-soluble phosphonic acid byproducts of T3P® are easily removed with an aqueous wash.[6] |
| Typical Yields | Good to Excellent | Good | Literature suggests T3P® often provides higher yields for similar transformations.[8] |
| Reagent Handling | T3P® is a non-volatile liquid solution | CDI is a moisture-sensitive solid | Both require handling under inert conditions, but T3P® solution is often easier to dispense accurately. |
| Byproducts | Water-soluble phosphonic acids | Imidazole | Imidazole is generally benign but may require more thorough purification to remove completely. |
Conclusion and Recommendation
Both the T3P® and CDI-mediated protocols represent viable and reproducible pathways for the synthesis of this compound.
However, for an independent and robust verification, we recommend the T3P®-mediated one-pot synthesis as the primary method. Its principal advantages lie in its milder reaction conditions, which reduce the risk of side reactions or degradation, and its exceptionally straightforward workup procedure. The water-solubility of its byproducts simplifies purification, often leading to higher isolated yields of the target compound. This combination of efficiency, simplicity, and mildness makes it a superior choice for researchers seeking to confidently validate the synthesis of this and other related 1,2,4-oxadiazole analogues.
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Boyarskiy, V. P., Beliaev, A., Luque, F. J., & Krasavin, M. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5763.
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Sharma, V., Kumar, P., & Pathak, D. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4114-4123.
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Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1637-1667.
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Ilangovan, A., Saravanakumar, S., & Sureshbabu, G. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(5), 797-802.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
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Augustine, J. K., Hegde, S. G., & Vooturi, C. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 10005-10011.
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Waghmare, S. P., & Borate, H. B. (2018). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2018(5), 1-61.
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Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(19), 4430.
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Augustine, J. K., Hegde, S. G., & Vooturi, C. (2010). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ChemInform, 41(12).
-
Phakhodee, W., Pattarawarapan, M., & Yotphan, S. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(69), 39591-39599.
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Vinaya, K., et al. (2019). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate.
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Sidneva, E. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545.
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Kumar, D., et al. (2017). Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential. ChemistrySelect, 2(24), 7129-7134.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
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Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Institute of Inorganic and Analytical Chemistry, Technical University of Braunschweig.
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ResearchGate. (n.d.). Some synthetic approaches to oxadiazole molecules.
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ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger.
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Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1245-1264.
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Chemdiv. (n.d.). Compound 5-(4-tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
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Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU.
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PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole.
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Santa Cruz Biotechnology. (n.d.). 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
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Preprints.org. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
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Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 2(2), 163-168.
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Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives.
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Safety Operating Guide
Personal protective equipment for handling 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Essential Safety & Handling Guide: 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Guiding Principle: Proactive Safety Through Chemical Analogy
The nitroaromatic moiety suggests potential toxicity and oxidizing properties, while the 1,2,4-oxadiazole ring is a common pharmacophore with a wide spectrum of biological activities, necessitating careful handling to avoid unintended biological effects.[1][2][3]
Hazard Assessment & Risk Mitigation
A thorough risk assessment is the cornerstone of laboratory safety.[4] The primary risks associated with this compound are:
-
Inhalation: As a fine powder, the compound can be easily aerosolized during handling, posing a significant inhalation risk.[5]
-
Dermal Exposure: Direct skin contact can lead to absorption. Aromatic nitro compounds, as a class, are known to be toxic upon skin contact.[6]
-
Ocular Exposure: Contact with eyes can cause serious irritation.
-
Reactivity: Aromatic nitro compounds can be energetic and may react vigorously with reducing agents or bases.[1]
Our primary goal is to minimize exposure through a multi-layered safety approach that prioritizes engineering controls, supplemented by rigorous administrative procedures and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls are the first line of defense, a comprehensive PPE strategy is mandatory for all operations involving this compound. PPE should be selected based on the specific task and potential for exposure.
| PPE Category | Item | Specifications & Rationale |
| Engineering Controls | Chemical Fume Hood or Ventilated Balance Enclosure | Mandatory for handling powders. These controls capture airborne particles at the source, preventing inhalation, which is the most significant risk during weighing and transfer operations.[4][7] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are required.[8] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[9][10] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Double-gloving is required. Nitrile gloves provide adequate short-term protection. The outer glove should be removed and disposed of immediately after handling the powder. Change gloves frequently (e.g., every 30-60 minutes) and immediately upon contamination.[4][9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects against minor spills and contamination of personal clothing. Given the nitro-aromatic structure, a flame-resistant coat is a prudent precaution. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 or P100) | Required if engineering controls are not feasible or as a secondary precaution during powder handling. All users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[9][10] Surgical masks provide no protection against chemical dusts. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operating procedure is critical for minimizing risk. The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for Hazardous Powders.
Detailed Steps:
-
Designate and Prepare the Work Area : All work with the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[11] Cover the work surface with absorbent bench paper to contain any potential spills.[5]
-
Assemble Equipment : Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, vials, and solvents. This minimizes movement and the potential for spreading contamination.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure gloves are pulled over the cuffs of the lab coat.[4]
-
Weighing : Use the smallest quantity of the substance necessary for the procedure.[7] Tare a sealed container before adding the powder inside the fume hood. Close the container before moving it to the balance for the final weighing.[4] This "tare-add-weigh" method minimizes the chance of contaminating the balance.
-
Solution Preparation : Once weighed, the compound should be dissolved in a suitable solvent within the fume hood. Handling the material in a solution significantly reduces the risk of aerosolization.[5]
-
Decontamination : After completing the work, thoroughly decontaminate all surfaces and equipment. Use a wet wiping method; never dry sweep, as this can generate dust.[4]
-
Waste Disposal : All contaminated materials (gloves, weigh boats, bench paper) must be disposed of as hazardous chemical waste.[12]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, finishing with gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Emergency Procedures
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Response:
-
Small Spill (in fume hood): Absorb the material with an inert substance like vermiculite or sand.[14] Carefully scoop the material into a sealed container labeled as hazardous waste. Decontaminate the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately.[16] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams.[12] It should be collected in a designated container for halogenated or nitrogenous organic waste, as per your institution's guidelines.[17]
-
Containerization : Use a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.[12]
-
Storage and Disposal : Store the waste container in a designated satellite accumulation area with secondary containment.[17] Final disposal must be handled by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[16]
References
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University of California, Berkeley Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from Berkeley EHS. [Link]
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Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from Duke OESO. [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i. [Link]
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Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from Chemius. [Link]
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Catanese, B., Palazzo, G., Pozzatti, C., & Silvestrini, B. (1963). TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. Experimental and Molecular Pathology, Supplement, 2, 28-40. [Link]
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Mangaroo-Pillay, A., et al. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]
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Public Health England. (2024). Nitrobenzene - Incident management. Retrieved from GOV.UK. [Link]
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Kumar, S., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
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Al-Ostoot, F.H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 65. [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. [Link]
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Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5214. [Link]
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DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]
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Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]
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Yin, P., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 12345. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
